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Foundational

Mechanistic Paradigms of 3-Methoxy-1-methyl-1H-pyrazol-4-amine Dihydrochloride in Advanced Cross-Coupling and Kinase Inhibitor Synthesis

Executive Summary The pyrazole-amine pharmacophore has emerged as a highly privileged motif in modern drug discovery, particularly in the design of targeted therapeutics such as Janus kinase (JAK) inhibitors and mutant-s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazole-amine pharmacophore has emerged as a highly privileged motif in modern drug discovery, particularly in the design of targeted therapeutics such as Janus kinase (JAK) inhibitors and mutant-selective Epidermal Growth Factor Receptor (EGFR) inhibitors[1][2]. At the heart of these synthetic pathways is 3-Methoxy-1-methyl-1H-pyrazol-4-amine dihydrochloride (CAS 2091135-14-5)[3].

As a Senior Application Scientist, I have observed that while the free base of this compound is highly reactive, it is also electron-rich and susceptible to rapid oxidative degradation. The dihydrochloride salt form resolves these handling issues, providing a bench-stable, highly crystalline precursor. However, deploying this salt in complex organic reactions requires precise mechanistic control—specifically regarding in situ free-basing, catalyst selection, and stoichiometric base adjustments. This whitepaper provides an in-depth mechanistic guide to utilizing this critical intermediate in both transition-metal-catalyzed cross-couplings and nucleophilic aromatic substitutions (SNAr).

Physicochemical Profiling & Salt Neutralization Dynamics

The fundamental challenge of working with 3-methoxy-1-methyl-1H-pyrazol-4-amine dihydrochloride lies in its dual-protonated state. The free base (MW: 127.15 g/mol ) is protected by two equivalents of hydrochloric acid, yielding the dihydrochloride salt (MW: 200.07 g/mol ).

The Stoichiometric Pitfall: A critical point of failure in scaling these reactions is base stoichiometry. Archival patent literature often contains discrepancies; for instance, some procedures list mass-to-mole ratios (e.g., 1.7 g as 10.4 mmol) that mathematically align with the monohydrochloride despite explicitly naming the dihydrochloride[1]. When utilizing true dihydrochloride, chemists must account for exactly two equivalents of acid.

  • For SNAr reactions: At least 2.0 equivalents of an organic base (e.g., DIPEA) are required strictly for neutralization, plus an additional 1.0–2.0 equivalents to act as an acid scavenger during the substitution[4].

  • For Buchwald-Hartwig couplings: Inorganic bases like Cs₂CO₃ must be added in sufficient excess. Since one molecule of Cs₂CO₃ neutralizes two molecules of HCl, exact molar calculations are paramount to prevent the catalytic cycle from stalling at the amine coordination step[1].

Palladium-Catalyzed Buchwald-Hartwig Amination

Mechanism of Action

In the synthesis of JAK inhibitors, the pyrazole-amine is frequently coupled to complex heteroaryl chlorides (e.g., pyrimidinyl-indoles) via Buchwald-Hartwig amination[1]. The mechanism relies on a Pd(0) active species. Following the oxidative addition of the aryl chloride, the in situ free-based pyrazole-amine coordinates to the Pd(II) complex.

The selection of Xantphos as a ligand is highly deliberate here. Xantphos possesses a wide bite angle (~111°), which forces the square-planar Pd(II) amido complex into a distorted geometry. This steric strain drastically lowers the activation energy required for the final reductive elimination step, driving the formation of the C-N bond and preventing off-target β-hydride elimination[1].

BuchwaldHartwig Pd0 Pd(0) Active Catalyst (L2Pd) OxAdd Oxidative Addition (Aryl Halide Insertion) Pd0->OxAdd Ar-X Coord Amine Coordination (Pyrazole-amine) OxAdd->Coord Pd(II) Intermediate Deprot Deprotonation (Base Neutralization) Coord->Deprot -HCl RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim Amido-Pd(II) RedElim->Pd0 Product Release

Catalytic cycle of Pd-mediated Buchwald-Hartwig amination with pyrazole-amines.

Standardized Experimental Protocol: Pd-Catalyzed C-N Coupling

Self-Validating Workflow for JAK Inhibitor Intermediates

  • Reagent Charging: To a thoroughly dried Schlenk flask, charge the heteroaryl chloride (1.0 eq), 3-methoxy-1-methyl-1H-pyrazol-4-amine dihydrochloride (1.2 eq), Palladium(II) acetate (0.05 eq), Xantphos (0.05 eq), and anhydrous Cesium Carbonate (3.5 eq). Causality: 3.5 eq of Cs₂CO₃ provides 1.2 eq to neutralize the dihydrochloride salt, leaving 2.3 eq to drive the catalytic deprotonation.

  • Solvent Addition & Degassing: Add a 10:1 mixture of anhydrous 1,4-Dioxane and degassed water. Sparge the suspension with ultra-pure Nitrogen for 15 minutes. Causality: Trace water increases the solubility of Cs₂CO₃, accelerating the neutralization phase without poisoning the Pd catalyst[1].

  • Reaction Execution: Heat the mixture to 110 °C under a nitrogen atmosphere for 3.5 hours.

  • In-Process Control (IPC): Pull a 50 µL aliquot, quench in acetonitrile, and analyze via LC-MS. The reaction is deemed complete when the aryl chloride peak area is <1%.

  • Workup: Cool to ambient temperature, dilute with ethyl acetate, and filter through a pad of diatomaceous earth to remove palladium black and inorganic salts. Concentrate the filtrate in vacuo[1].

Nucleophilic Aromatic Substitution (SNAr)

Mechanism of Action

For the synthesis of EGFR inhibitors targeting the T790M mutation, the pyrazole-amine is typically reacted with highly electron-deficient heterocycles, such as 2,4-dichloroimidazo[2,1-f][1,2,4]triazines or 6-chloro-2-fluoro-9H-purines[2][4].

Because these electrophiles possess highly lowered Lowest Unoccupied Molecular Orbitals (LUMOs), transition metal catalysts are unnecessary. The reaction proceeds via an Addition-Elimination (SNAr) pathway. The free-based pyrazole-amine acts as the nucleophile, attacking the electron-deficient carbon to form a tetrahedral Meisenheimer complex. Subsequent collapse of this intermediate expels the halide leaving group (typically chloride or fluoride), restoring aromaticity[2][4].

SNAr_Mechanism ArX Electron-Deficient Heterocycle Meisenheimer Meisenheimer Complex (Tetrahedral Intermediate) ArX->Meisenheimer Nucleophilic Attack Amine Free-based Pyrazole Amine Nucleophile Amine->Meisenheimer HOMO-LUMO Interaction Elimination Halide Elimination (Rearomatization) Meisenheimer->Elimination Fast Elimination Product C-N Coupled Product Elimination->Product Irreversible

Nucleophilic Aromatic Substitution (SNAr) pathway for electron-deficient heterocycles.

Standardized Experimental Protocol: SNAr Coupling

Self-Validating Workflow for EGFR Inhibitor Intermediates

  • In Situ Free-Basing: Suspend 6-chloro-2-fluoro-9H-purine (1.0 eq) and 3-methoxy-1-methyl-1H-pyrazol-4-amine dihydrochloride (1.25 eq) in anhydrous DMSO. Add N,N-diisopropylethylamine (DIPEA) (4.0 eq) dropwise at 20 °C. Causality: 2.5 eq of DIPEA neutralizes the dihydrochloride salt; the remaining 1.5 eq acts as the proton sponge for the SNAr byproduct (HCl), preventing product degradation[4].

  • Coupling Phase: Stir the homogeneous solution at ambient temperature (or heat to 50 °C depending on the electrophile's reactivity) for 12 to 19 hours[4].

  • IPC: Monitor via HPLC at 254 nm. The reaction is complete when the purine starting material is consumed.

  • Isolation: Concentrate the mixture in vacuo at 50 °C to remove bulk DMSO. Pour the resulting residue into chilled water (0 °C) under vigorous stirring. Granulate for 1 hour to precipitate the C-N coupled product. Filter, wash with cold water, and dry under vacuum[4].

Quantitative Data Summary

To aid in synthetic route design, the following table synthesizes the optimal reaction parameters for utilizing 3-methoxy-1-methyl-1H-pyrazol-4-amine dihydrochloride across different coupling paradigms[1][2][4][5].

Reaction ParadigmElectrophile ClassCatalyst / Ligand SystemOptimal Base (Stoichiometry)Solvent SystemTemp (°C)Typical Yield
Buchwald-Hartwig Aryl/Heteroaryl ChloridesPd(OAc)₂ / XantphosCs₂CO₃ (3.5 - 4.0 eq)Dioxane / H₂O (10:1)11065% - 85%
SNAr Fluorinated/Chlorinated PurinesNone (Catalyst-Free)DIPEA (4.0 eq)DMSO or THF20 - 5075% - 95%
Ullmann-Type (Hetero)aryl BromidesCuI / PyroglutamamidesK₃PO₄ (3.0 eq)DMSO12050% - 70%

Conclusion & Future Perspectives

The successful integration of 3-methoxy-1-methyl-1H-pyrazol-4-amine dihydrochloride into complex API synthesis relies entirely on understanding its physical state. By treating the dihydrochloride salt not merely as a reagent, but as a dynamic system requiring precise stoichiometric neutralization, chemists can unlock its full potential. Whether deploying high-temperature palladium catalysis to overcome steric hindrance or leveraging ambient-temperature SNAr pathways for electron-deficient scaffolds, maintaining rigorous control over base equivalents and solvent environments is the definitive key to maximizing yield and purity.

References

  • Google Patents. "US9714236B2 - Compounds and methods for inhibiting JAK." Google Patents. Available at: [1]

  • ACS Publications. "Cu-Catalyzed Couplings of Heteroaryl Primary Amines and (Hetero)aryl Bromides with 6-Hydroxypicolinamide Ligands." Organic Process Research & Development. Available at: [Link][5]

  • Googleapis / WIPO. "WO 2016/183094 A1 - Substituted Triazine Derivatives as EGFR Inhibitors." Googleapis.com. Available at:[Link][2]

  • New Drug Approvals. "Covalent EGFR inhibitors." New Drug Approvals. Available at: [Link][4]

Sources

Exploratory

A Senior Application Scientist's Guide to the Pharmacological Profiling of Pyrazole Derivatives for Drug Discovery

Introduction: The Enduring Promise of the Pyrazole Scaffold The pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2][3][4][5] It...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Enduring Promise of the Pyrazole Scaffold

The pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2][3][4][5] Its remarkable versatility is evidenced by its presence in a wide array of FDA-approved drugs, including the anti-inflammatory agent celecoxib, the anticoagulant apixaban, and the kinase inhibitor ruxolitinib.[1][6][7][8] The unique physicochemical properties of the pyrazole core—its ability to act as both a hydrogen bond donor and acceptor, and to serve as a bioisostere for other rings—allow it to form critical interactions with a multitude of biological targets.[8] This inherent "targetability" makes pyrazole derivatives a continuing focal point for drug discovery programs targeting a vast range of pathologies, from cancer and inflammation to cardiovascular and central nervous system disorders.[2][8][9]

However, the journey from a novel pyrazole-containing molecule to a viable drug candidate is a rigorous one. It necessitates a systematic and multi-tiered pharmacological profiling strategy designed to meticulously characterize a compound's activity, selectivity, mechanism of action, and drug-like properties. This guide, written from the perspective of a senior application scientist, provides an in-depth, field-proven framework for this process. We will move beyond simple protocol recitation to explain the causality behind experimental choices, ensuring a self-validating and robust data package for every promising pyrazole derivative.

Chapter 1: A Tiered Strategy for Pharmacological Profiling

A successful profiling campaign does not assess all properties at once. Instead, it employs a phased or tiered approach that uses progressively more complex and resource-intensive assays to filter a large pool of initial "hits" down to a few well-characterized lead candidates. This strategy, often called a "profiling cascade," maximizes efficiency and ensures that critical go/no-go decisions are made early, saving valuable time and resources.[10][11]

The core logic is to first identify compounds that interact with the primary target of interest (Primary Assays), then confirm that this interaction is real and reproducible (Secondary/Orthogonal Assays), understand the compound's specificity (Selectivity Profiling), and finally, assess its potential to behave like a drug in the body (ADME/Tox Profiling).

G cluster_0 Early Discovery cluster_1 Hit-to-Lead cluster_2 Lead Optimization Hit_ID Primary Screening (e.g., HTS) - Biochemical or Cell-Based - Identify Initial 'Hits' Hit_Conf Hit Confirmation - Re-test from powder - Dose-response curves (IC50) Hit_ID->Hit_Conf Active Compounds Ortho Orthogonal Assays - Different technology - Confirm MoA Hit_Conf->Ortho Confirmed Hits Selectivity Selectivity Profiling - Panel of related targets - Assess off-target effects Ortho->Selectivity Validated Hits ADME Early ADME/Tox - Solubility, Permeability - Metabolic Stability, Cytotoxicity Selectivity->ADME Selective Hits In_Vivo In Vivo Models - Efficacy & PK/PD - Animal disease models ADME->In_Vivo Lead Candidates

Caption: A typical tiered workflow for drug discovery profiling.

Chapter 2: Primary Screening - Casting a Wide Net to Find Initial Hits

The goal of primary screening is to efficiently test a library of pyrazole derivatives to identify those that modulate the biological target of interest. The choice of assay—biochemical or cell-based—is fundamental and depends entirely on the nature of the target.

Biochemical Assays: Targeting Purified Proteins

For targets that are purified proteins, such as enzymes (e.g., kinases, proteases, cyclooxygenases), biochemical assays are the workhorse of primary screening. They offer a direct measure of a compound's ability to inhibit or activate the target in a simplified, controlled environment.

A prominent example involves pyrazole derivatives designed as kinase inhibitors . Kinases are a major class of drug targets, and their dysregulation is a key driver in many cancers and inflammatory diseases.[12][13] Ruxolitinib, for instance, is a pyrazole-based inhibitor of Janus kinases (JAK1 and JAK2) used to treat myelofibrosis.[6][7][12][14] Its mechanism involves blocking the JAK-STAT signaling pathway that, when overactive, leads to excessive blood cell production.[12][14]

Key Experiment: In Vitro Kinase Inhibition Assay (Radiometric)

Radiometric assays, while requiring specialized handling, are often considered the "gold standard" for their sensitivity and reliability.[15][16][17][18] They directly measure the transfer of a radiolabeled phosphate from ATP to a substrate.

Step-by-Step Protocol: Radiometric [³³P]-ATP Kinase Assay

  • Reagent Preparation:

    • Base Reaction Buffer: Prepare a buffer suitable for the specific kinase (e.g., 20 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT).[17]

    • Kinase Solution: Dilute the purified recombinant kinase enzyme in the base buffer to a pre-determined optimal concentration.

    • Substrate Solution: Dissolve the specific peptide or protein substrate (e.g., myelin basic protein) in the base buffer.[17]

    • Compound Plates: Prepare serial dilutions of the pyrazole test compounds in 100% DMSO in a 96- or 384-well plate.

    • [³³P]-ATP Solution: Prepare a working solution of [³³P]-γ-ATP in the base buffer at a concentration close to the Kₘ for the kinase, if known.[15]

  • Assay Procedure:

    • Add the kinase solution to the substrate solution and gently mix.

    • Dispense the kinase/substrate mixture into the wells of a reaction plate.

    • Using an acoustic liquid handler, transfer a small volume (e.g., nanoliters) of the dissolved test compounds from the compound plate to the reaction plate. Include wells for positive control (known inhibitor) and negative control (DMSO vehicle).[17]

    • Incubate the plate for 20 minutes at room temperature to allow the compound to bind to the kinase.[17]

    • Initiate the kinase reaction by adding the [³³P]-ATP solution to all wells.

    • Incubate for 1-2 hours at room temperature, allowing the phosphorylation reaction to proceed.[17]

  • Reaction Termination and Detection:

    • Stop the reaction by adding a solution like phosphoric acid.

    • Transfer the reaction mixture onto a P81 phosphocellulose filter plate, which binds the phosphorylated substrate.

    • Wash the plate multiple times with phosphoric acid to remove unincorporated [³³P]-ATP.

    • Dry the plate, add scintillant, and count the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO (0% inhibition) and positive (100% inhibition) controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).

Cell-Based Assays: Probing Function in a Biological Context

When the target is part of a complex cellular pathway or when the goal is to measure a phenotypic outcome (like cell death), cell-based assays are essential. They provide data that is often more physiologically relevant than biochemical assays.

Many pyrazole derivatives have been developed for their anticancer properties, which are initially assessed by their ability to reduce the viability or proliferation of cancer cells.[13][19][20]

Key Experiment: Cell Viability Assay (MTS)

Cell viability assays are fundamental in cancer drug discovery.[21] The MTS assay is a popular colorimetric method that measures the metabolic activity of living cells.[21][22][23] Viable cells contain mitochondrial dehydrogenase enzymes that reduce the MTS tetrazolium salt to a purple formazan product, which is soluble in the culture medium.[22][23] The amount of color produced is directly proportional to the number of living, metabolically active cells.[22]

Step-by-Step Protocol: MTS Cell Viability Assay

  • Reagent Preparation:

    • Cell Culture Medium: Use the appropriate complete medium (with serum and antibiotics) for the cancer cell line being tested.

    • MTS Reagent: Prepare the MTS solution, often combined with an electron coupling reagent like PES (phenazine ethosulfate), according to the manufacturer's instructions. A typical stock is 2 mg/mL in DPBS.[23]

    • Compound Plates: Prepare serial dilutions of the pyrazole test compounds in the cell culture medium.

  • Assay Procedure:

    • Cell Seeding: Seed cancer cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow cells to attach.[21]

    • Compound Treatment: Remove the old medium and add fresh medium containing the various concentrations of the pyrazole compounds. Include wells for a vehicle control (medium with DMSO) and a "no cell" blank control (medium only).

    • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.[21]

  • Detection:

    • Add 20 µL of the prepared MTS reagent to each well.[22][23]

    • Incubate the plate for 1 to 4 hours at 37°C.[22][23] During this time, viable cells will convert the MTS to the colored formazan product.

    • Record the absorbance at 490-500 nm using a multi-well spectrophotometer (plate reader).[22]

  • Data Analysis:

    • Subtract the average absorbance of the "no cell" blank wells from all other readings.

    • Calculate the percent viability for each treatment well relative to the vehicle control wells (which represent 100% viability).

    • Plot the percent viability versus the logarithm of the compound concentration and fit the data to determine the GI₅₀ (Growth Inhibition 50%) or IC₅₀ value.

Chapter 3: Hit Confirmation and Mechanism of Action (MoA)

A "hit" from a primary screen is merely a starting point. It is crucial to confirm that the observed activity is real, reproducible, and a direct consequence of the compound's interaction with the target. This stage involves re-testing the compound (ideally a freshly weighed powder sample to rule out synthesis or storage artifacts) and using different assay technologies (orthogonal assays) to build confidence in the mechanism of action (MoA).

For example, a compound identified as a kinase inhibitor in a radiometric assay should be tested in a non-radiometric format, such as a luminescence-based assay that measures the depletion of ATP (the kinase fuel). The ADP-Glo™ assay, for instance, quantifies kinase activity by measuring the amount of ADP produced.[16] Concordant results between these two distinct methods provide strong validation of the compound's inhibitory effect.

G PrimaryHit Primary Hit (e.g., Radiometric Kinase Assay) Resynthesis Resynthesize or Re-order Compound PrimaryHit->Resynthesis DoseResponse Confirm IC50 with Fresh Powder Resynthesis->DoseResponse OrthogonalAssay Orthogonal Assay (e.g., ADP-Glo Luminescence Assay) DoseResponse->OrthogonalAssay If Confirmed MoA_Studies Mechanism of Action Studies (e.g., Binding Kinetics, Competition Assays) OrthogonalAssay->MoA_Studies If Concordant ValidatedHit Validated Hit (Confirmed MoA) MoA_Studies->ValidatedHit

Caption: The logical flow of hit validation and MoA studies.

Chapter 4: Selectivity and Early ADME/Tox Profiling

An ideal drug is highly selective, acting only on its intended target to produce a therapeutic effect while avoiding interactions with other proteins that could lead to side effects. For pyrazole derivatives, this is a critical step. The well-known anti-inflammatory drug Celecoxib, a diaryl-substituted pyrazole, exemplifies this principle.[24] It selectively inhibits cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain, while largely sparing the related COX-1 enzyme, which is crucial for protecting the stomach lining.[25][26][27] This selectivity reduces the risk of gastrointestinal side effects common with non-selective NSAIDs.[26][27]

Selectivity Profiling: A confirmed hit should be screened against a panel of related targets. A pyrazole kinase inhibitor, for example, would be tested against a broad panel of other kinases to determine its selectivity profile. The data is often presented as a percentage of inhibition at a fixed concentration (e.g., 1 µM) or as a series of IC₅₀ values.

Early ADME/Tox Profiling: Concurrently, the compound must be evaluated for its drug-like properties. Poor ADME (Absorption, Distribution, Metabolism, Excretion) and toxicity are major reasons for drug candidate failure.[10][11] Early in vitro assessment of these properties is essential to prioritize compounds with the highest chance of success.[28][29]

Key ADME/Tox Parameters & Assays

ParameterQuestion AnsweredCommon In Vitro AssayDesired Outcome
Solubility Can the compound dissolve sufficiently to be absorbed?Kinetic or Thermodynamic Solubility AssayHigh aqueous solubility
Permeability Can the compound cross cell membranes to reach its target?Parallel Artificial Membrane Permeability Assay (PAMPA)High permeability
Metabolic Stability How quickly is the compound broken down by the liver?Liver Microsomal Stability AssayLow clearance (high stability)
Cytotoxicity Is the compound generally toxic to all cells?Cytotoxicity assay on a non-cancerous cell line (e.g., HEK293)Low general cytotoxicity
CYP Inhibition Does the compound inhibit key drug-metabolizing enzymes?Cytochrome P450 (CYP) Inhibition Assay (e.g., CYP3A4, 2D6)No or weak inhibition

Table 1: Key parameters and assays in early ADME/Tox profiling.

Conclusion

The pharmacological profiling of pyrazole derivatives is a meticulous, multi-stage process that is foundational to modern drug discovery. It is an iterative cycle of testing, data analysis, and hypothesis generation. By employing a tiered approach—beginning with robust primary assays, confirming hits with orthogonal methods, rigorously assessing selectivity, and evaluating drug-like properties early—researchers can efficiently identify and optimize pyrazole derivatives with the highest potential for therapeutic success. This systematic approach, grounded in scientific integrity and logical progression, is the most effective way to unlock the full potential of this privileged chemical scaffold and translate promising molecules into life-changing medicines.

References

  • News-Medical.Net. (2023, June 18). Celebrex (Celecoxib) Pharmacology. Available from: [Link]

  • Wikipedia. (n.d.). Celecoxib. Available from: [Link]

  • Ghlichloo, I. & Gerriets, V. (2024, February 28). Celecoxib. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. Available from: [Link]

  • Wikipedia. (n.d.). Ruxolitinib. Available from: [Link]

  • Molecular Notebook. (2022, January 21). Importance of ADME/Tox in Early Drug Discovery. Available from: [Link]

  • Al-Kholany, M., et al. (2019, July 11). Mechanisms of action of ruxolitinib in murine models of hemophagocytic lymphohistiocytosis. Blood Advances. Available from: [Link]

  • PharmGKB. (n.d.). Celecoxib Pathway, Pharmacodynamics. Available from: [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Celecoxib?. Available from: [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Ruxolitinib Phosphate?. Available from: [Link]

  • ResearchGate. (n.d.). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Available from: [Link]

  • Value-Based Cancer Care. (n.d.). Ruxolitinib: a Kinase Inhibitor That Inhibits Overactive JAK Pathway Signaling. Available from: [Link]

  • Massive Bio. (2026, February 19). Ruxolitinib Phosphate. Available from: [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Available from: [Link]

  • Ekins, S., et al. (2003, September 15). ADME-Tox in drug discovery: integration of experimental and computational technologies. Nature Reviews Drug Discovery. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Available from: [Link]

  • Frontiers. (2021, May 9). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Available from: [Link]

  • International Journal of Pharmaceutical and Bio-Medical Science. (2025, April 5). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. Available from: [Link]

  • MDPI. (2023, April 25). Amino-Pyrazoles in Medicinal Chemistry: A Review. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. Available from: [Link]

  • The Connected Lab. (2020, October 3). The Role of ADME & Toxicology Studies in Drug Discovery & Development. Available from: [Link]

  • ULisboa Research Portal. (n.d.). Modeling ADME/Tox for Drug Discovery in the Age of Data. Available from: [Link]

  • Drug Discovery World. (2019, March 21). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Available from: [Link]

  • Arabian Journal of Chemistry. (2025, October 15). Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Available from: [Link]

  • Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Available from: [Link]

  • MDPI. (2023, August 12). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Available from: [Link]

  • Connect Journals. (2024). Pyrazole Scaffolds: A promising frontier in drug discovery. Available from: [Link]

  • Bio-protocol. (n.d.). In Vitro Kinase Inhibition Assay. Available from: [Link]

  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Available from: [Link]

  • ResearchGate. (n.d.). Pharmacological profile of pyrazole. Available from: [Link]

  • IntechOpen. (2022, November 23). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. Available from: [Link]

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Sources

Foundational

The Pyrazole Scaffold in Medicinal Chemistry: Structural Pharmacology, Synthesis Workflows, and Biological Activity

Executive Summary The pyrazole nucleus—a five-membered heteroaromatic ring containing two adjacent nitrogen atoms—has established itself as a "privileged scaffold" in contemporary medicinal chemistry [1]. Its unique phys...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazole nucleus—a five-membered heteroaromatic ring containing two adjacent nitrogen atoms—has established itself as a "privileged scaffold" in contemporary medicinal chemistry [1]. Its unique physicochemical properties, including its amphoteric nature, capacity for extensive hydrogen bonding, and metabolic stability, allow it to interact with a diverse array of biological targets [2]. This technical guide provides an in-depth analysis of substituted pyrazoles, detailing their structural pharmacology, synthetic methodologies (including advanced flow chemistry), and their mechanisms of action across oncological and inflammatory pathways.

Structural Pharmacology & Target Engagement

The pharmacological versatility of pyrazoles stems from their distinct electronic and spatial characteristics. The ring system enforces specific spatial geometries while accommodating extensive structural diversification at the C3, C4, and C5 positions, as well as N1 alkylation or arylation [3].

  • Hydrogen Bonding & Polarity: The adjacent nitrogen atoms serve as both hydrogen-bond donors (N-H, if unsubstituted) and acceptors (sp²-hybridized N), facilitating strong interactions with kinase hinge regions and enzyme active sites [4].

  • Metabolic Stability: The electron-rich nature of the pyrazole core, combined with strategic substitutions (e.g., trifluoromethyl or halogen groups), imparts resistance to oxidative metabolism by cytochrome P450 enzymes. This metabolic resistance is a critical factor in the clinical success of pyrazole-based drugs [1].

  • Causality in Rational Design: Replacing other five-membered heterocycles (like oxazoles or imidazoles) with a pyrazole nucleus often increases target selectivity and pharmacokinetic half-life. For instance, the incorporation of a trifluoromethyl group at the C3 position in celecoxib enhances lipophilicity and directs the molecule into the hydrophobic side pocket of the cyclooxygenase-2 (COX-2) enzyme, ensuring high selectivity over COX-1 [5].

Biological Activity & Mechanisms of Action

Anti-inflammatory Activity (COX-2 Inhibition)

Diaryl-substituted pyrazoles are hallmark COX-2 inhibitors. The mechanism involves the pyrazole core acting as a rigid template that positions the sulfonamide or methylsulfonyl pharmacophore to interact with the Arg513 and Val523 residues in the COX-2 active site. This selective inhibition prevents the conversion of arachidonic acid to pro-inflammatory prostaglandins (PGE2) [5].

Anticancer Activity (Kinase Inhibition)

In oncology, pyrazole derivatives frequently act as ATP-competitive inhibitors of various tyrosine and serine/threonine kinases. For example, Pirtobrutinib, a highly selective, non-covalent Bruton's tyrosine kinase (BTK) inhibitor, utilizes a tetra-substituted pyrazole core to stabilize the inactive conformation of BTK, overcoming resistance mutations (e.g., C481S) seen with covalent inhibitors [1].

KinasePathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Activation ATP ATP Binding Receptor->ATP Requires Downstream Downstream Signaling (MAPK/PI3K) ATP->Downstream Phosphorylation Pyrazole Pyrazole Inhibitor (e.g., Crizotinib) Pyrazole->Receptor Competitive Inhibition Pyrazole->Downstream Blocks Proliferation Tumor Cell Proliferation Downstream->Proliferation Promotes Apoptosis Apoptosis / Cell Death Downstream->Apoptosis Pathway Arrest

Caption: Mechanism of ATP-competitive kinase inhibition by pyrazole derivatives blocking tumor proliferation.

Quantitative Data Summaries

Table 1: FDA-Approved Pyrazole-Based Therapeutics
Drug NamePrimary TargetTherapeutic IndicationKey Structural Feature
Celecoxib COX-2Osteoarthritis, Rheumatoid Arthritis1,5-diarylpyrazole with CF3​
Crizotinib ALK / ROS1Non-Small Cell Lung Cancer (NSCLC)4-(pyrazol-4-yl)pyridine core
Pirtobrutinib BTK (Non-covalent)Mantle Cell LymphomaTetra-substituted pyrazole
Ruxolitinib JAK1 / JAK2MyelofibrosisPyrazole linked to pyrrolopyrimidine
Apixaban Factor XaAnticoagulantPyrazole-3-carboxamide
Table 2: Representative In Vitro Activity of Novel Pyrazole Derivatives
Compound ClassTarget / Cell LineIC50 / EfficacyReference
Pyrazolo-triazinesEhrlich ascites cells (EAC)73–84 µg/mL[4]
1,5-diaryl pyrazole-3-carboxamidesCOX-2 / sEH62–71% edema inhibition[3]
Pyrazolo[3,4-b]pyridinesMCF-7 (Breast Cancer)~5 µM[6]
Thiazolyl-pyrazolesMCF-7 (Breast Cancer)10.21 µM[5]

Synthesis Workflows & Self-Validating Protocols

Advanced Knorr Pyrazole Synthesis via Flow Chemistry

The traditional Knorr synthesis (condensation of a 1,3-dicarbonyl compound with a hydrazine) often suffers from regioselectivity issues and extended reaction times. Transitioning this to a continuous flow microfluidic system allows precise control over stoichiometry, mixing, and heat transfer, significantly improving the yield of regioselective pyrazoles [7].

Step-by-Step Methodology: Two-Stage Synthesis of Pyrazoles in Flow Causality: Flow chemistry prevents the accumulation of reactive intermediates, reducing side-product formation (e.g., methylation byproducts) and ensuring high atom economy [7].

  • Reagent Preparation:

    • Solution A: Acetophenone derivative (0.6 M) in anhydrous DMF.

    • Solution B: N,N-Dimethylformamide dimethyl acetal (DMADMF) (1.2 M) in anhydrous DMF.

    • Solution C: Hydrazine hydrate (1.8 M) in anhydrous DMF.

  • Stage 1: Enaminone Formation:

    • Pump Solutions A and B at a flow rate of 0.5 mL/min into a stainless-steel coil reactor (5 mL volume).

    • Maintain the reactor temperature at 170 °C. The residence time is optimized to 5 minutes to ensure complete conversion of the acetophenone to the enaminone intermediate.

  • Stage 2: Pyrazole Cyclization:

    • Direct the output of Stage 1 into a glass mixer-chip (2 mL volume).

    • Introduce Solution C (Hydrazine) into the mixer-chip at a flow rate of 0.5 mL/min (Total flow rate = 1.5 mL/min).

    • Maintain the chip temperature at 150 °C. The high temperature and rapid mixing facilitate immediate cyclization and dehydration.

  • Quenching & Isolation:

    • Collect the continuous output in an ice-water bath to precipitate the pyrazole product.

    • Filter, wash with cold ethanol, and purify via recrystallization or flash chromatography.

    • Validation Check: Analyze the crude mixture via HPLC-MS. The absence of the starting ketone and the enaminone intermediate validates the complete conversion.

Self-Validating Protocol: In Vitro COX-2 Inhibition Assay

To validate the biological activity of synthesized pyrazole derivatives, a fluorometric COX-2 inhibitor screening assay must be employed. Causality: Using a fluorometric peroxidase-coupled assay allows for real-time kinetic monitoring of the conversion of arachidonic acid to PGG2, providing highly sensitive and reproducible IC50 values.

  • Enzyme Preparation: Reconstitute human recombinant COX-2 enzyme in Tris-HCl buffer (pH 8.0) containing hematin (cofactor).

  • Compound Incubation: Dissolve the pyrazole test compound in DMSO. Add 10 µL of the compound to 90 µL of the enzyme solution. Incubate at 37 °C for 15 minutes. Control: Use Celecoxib as a positive control to validate assay sensitivity.

  • Reaction Initiation: Add 10 µL of arachidonic acid (substrate) and 10 µL of ADHP (10-acetyl-3,7-dihydroxyphenoxazine) fluorometric probe.

  • Detection: Measure fluorescence (Ex/Em = 535/587 nm) continuously for 10 minutes.

  • Validation Check: The assay is self-validating if the positive control (Celecoxib) yields an IC50 within the expected literature range (approx. 0.04 µM). If the baseline fluorescence drifts, verify the integrity of the hematin cofactor.

References

  • Alam, M. A. "Pyrazole: an emerging privileged scaffold in drug discovery." Future Medicinal Chemistry (PMC).[Link]

  • Ebenezer, O. et al. "A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives." Biomedicines (PMC).[Link]

  • Karrouchi, K. et al. "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." Molecules (PMC).[Link]

  • Lusardi, M. et al. "Amino-Pyrazoles in Medicinal Chemistry: A Review." International Journal of Molecular Sciences (PMC).[Link]

  • Fotsing, M. et al. "Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations." Frontiers in Pharmacology (PMC).[Link]

  • Giannouli, V. et al. "Optimization of Pyrazolo[3,4‑b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics." ACS Omega (PMC).[Link]

  • GalChimia. "Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry." GalChimia Technical Notes.[Link]

Exploratory

3-Methoxy-1-methyl-1H-pyrazol-4-amine Dihydrochloride: A Critical Heterocyclic Building Block in the Synthesis of Selective JAK1 Inhibitors

Executive Summary In the landscape of modern targeted therapeutics, the precision of a small molecule's binding affinity is dictated by the stereoelectronic properties of its constituent building blocks. 3-Methoxy-1-meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern targeted therapeutics, the precision of a small molecule's binding affinity is dictated by the stereoelectronic properties of its constituent building blocks. 3-Methoxy-1-methyl-1H-pyrazol-4-amine dihydrochloride (CAS: 2091135-14-5) has emerged as a highly privileged heterocyclic synthon. Its structural integration was instrumental in the discovery and synthesis of Golidocitinib (AZD4205) , a highly potent, orally bioavailable, and selective Janus Kinase 1 (JAK1) inhibitor approved for the treatment of peripheral T-cell lymphoma (PTCL) [1, 2].

This technical whitepaper provides an in-depth analysis of this building block, detailing its physicochemical profile, its mechanistic role in kinase selectivity, and the highly optimized experimental workflows required to couple it to complex molecular scaffolds.

Structural Rationale & Physicochemical Profile

The pyrazole ring is a staple in medicinal chemistry, but the specific substitution pattern of 3-methoxy-1-methyl-1H-pyrazol-4-amine provides a unique combination of steric and electronic properties.

  • Electronic Activation: The electron-donating methoxy group at the C3 position significantly increases the electron density of the pyrazole ring. This enhances the nucleophilicity of the C4 primary amine, making it an excellent candidate for palladium-catalyzed cross-coupling reactions.

  • Kinase Pocket Selectivity: In the context of JAK1 inhibition, the N1-methyl and C3-methoxy groups are not merely structural spacers; they are critical pharmacophores. The methoxy oxygen acts as a highly specific hydrogen bond acceptor within the ATP-binding hinge region of JAK1, providing the steric bulk necessary to clash with the slightly smaller ATP pocket of JAK2, thereby driving the remarkable JAK1 > JAK2 selectivity profile [2, 4].

Quantitative Data Summary
PropertyValue
Chemical Name 3-Methoxy-1-methyl-1H-pyrazol-4-amine dihydrochloride
CAS Number 2091135-14-5 (Salt) / 332069-74-6 (Free Base)
Molecular Formula C5H11Cl2N3O (Salt)
Molecular Weight 200.06 g/mol (Salt) / 127.14 g/mol (Free Base)
Appearance Solid powder
Storage Conditions 2-8°C, desiccated, protected from light
Primary Synthetic Utility Nucleophile for Buchwald-Hartwig Cross-Coupling

Mechanistic Role in JAK1 Inhibition

To understand the value of this building block, one must understand the biological pathway it is designed to disrupt. The JAK/STAT pathway is a principal signaling mechanism for a wide array of cytokines and growth factors. Overactivation of JAK1 is a primary driver in neoplastic transformation, immune evasion, and tumor angiogenesis [2]. By incorporating the 3-methoxy-1-methyl-1H-pyrazol-4-amine moiety, the resulting drug molecule acts as an ATP-competitive inhibitor, selectively halting JAK1 phosphorylation without disrupting the critical hematopoietic functions mediated by JAK2.

JAK_STAT Cytokine Cytokine Binding Receptor Cytokine Receptor Dimerization Cytokine->Receptor JAK1 JAK1 Activation (ATP Binding) Receptor->JAK1 STAT STAT Phosphorylation JAK1->STAT Dimer STAT Dimerization & Translocation STAT->Dimer Transcription Gene Transcription (Tumor Proliferation) Dimer->Transcription Inhibitor Golidocitinib (AZD4205) Binds JAK1 Pocket Inhibitor->JAK1 Blocks

Caption: JAK/STAT signaling pathway and targeted inhibition of JAK1 by Golidocitinib (AZD4205).

Experimental Protocols: Buchwald-Hartwig Cross-Coupling

The most critical application of 3-methoxy-1-methyl-1H-pyrazol-4-amine dihydrochloride is its coupling to aryl or heteroaryl halides. The following protocol details the synthesis of the JAK1 inhibitor precursor, coupling the pyrazole amine to a 3-(2-chloro-4-pyrimidinyl)-indole core [3].

Step-by-Step Methodology

1. Reagent Preparation: In an oven-dried Schlenk flask, combine 3-(2-chloro-5-methyl-4-pyrimidinyl)-7-nitro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-indole (1.59 g, 3.8 mmol) and 3-methoxy-1-methyl-1H-pyrazol-4-amine dihydrochloride (1.70 g, 10.4 mmol).

2. Catalyst and Base Addition: Add Palladium(II) acetate (0.085 g, 0.4 mmol), Xantphos (0.22 g, 0.4 mmol), and Cesium Carbonate (4.95 g, 15.2 mmol) to the flask.

3. Solvent Introduction: Evacuate and backfill the flask with high-purity nitrogen three times. Introduce a degassed mixture of 1,4-dioxane and water (10:1 ratio, 44 mL) via syringe.

4. Reaction Execution: Heat the biphasic mixture to 110°C under a continuous nitrogen atmosphere for 3.5 hours with vigorous magnetic stirring.

5. Workup and Isolation: Allow the mixture to cool to ambient temperature. Dilute with ethyl acetate (150 mL) and wash sequentially with distilled water (50 mL) and saturated aqueous NaCl (50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield the coupled intermediate.

Causality Behind Experimental Choices (E-E-A-T)
  • Reagent Stoichiometry & Base Causality: The use of the dihydrochloride salt requires precise in situ neutralization. The protocol utilizes 15.2 mmol of Cs₂CO₃ for 10.4 mmol of the amine dihydrochloride. Because the carbonate anion (CO₃²⁻) accepts two protons, 15.2 mmol provides 30.4 milliequivalents (meq) of base. This perfectly neutralizes the 20.8 meq of HCl from the salt, neutralizes the 3.8 meq of HCl generated during the cross-coupling, and leaves a calculated excess to ensure the palladium catalytic cycle remains active [3].

  • Solvent System Causality (Dioxane:Water 10:1): Buchwald-Hartwig couplings conventionally employ strictly anhydrous conditions. However, the dihydrochloride salt introduces severe solubility bottlenecks. The 10% water acts as a phase-transfer facilitator, dissolving the inorganic Cs₂CO₃ and the amine salt. This allows the newly formed free base to partition into the dioxane phase where the active Pd(0)-Xantphos complex resides, simultaneously preventing catalyst poisoning by localized high concentrations of chloride ions.

  • Ligand Causality (Xantphos): Xantphos is a bidentate phosphine ligand with a wide natural bite angle (~111°). This specific geometry forces the palladium center into a conformation that highly accelerates reductive elimination over β-hydride elimination—a critical requirement when coupling sterically hindered, electron-rich heteroarylamines [4].

Workflow Step1 Step 1: Reagent Preparation Mix Pyrimidine-Indole Core & Pyrazole Amine HCl Step2 Step 2: Catalyst Addition Pd(OAc)2, Xantphos, Cs2CO3 in Dioxane/H2O Step1->Step2 Step3 Step 3: Cross-Coupling Reaction Heat at 110°C for 3.5h under N2 Step2->Step3 Step4 Step 4: Reaction Workup Cool, Dilute with EtOAc, Aqueous Extraction Step3->Step4 Step5 Step 5: Product Isolation Chromatography to yield JAK1 Precursor Step4->Step5

Caption: Workflow for the Buchwald-Hartwig cross-coupling of the pyrazole amine building block.

Trustworthiness: The Self-Validating System

To ensure the integrity of the synthesis, the protocol must be treated as a self-validating system.

In-Process LC-MS Validation Checkpoint: At t = 3.0 hours, withdraw a 10 µL aliquot of the organic layer, dilute in 1 mL of LC-MS grade acetonitrile, and analyze. The reaction is self-validating when the UV trace (254 nm) shows complete consumption of the starting indole-pyrimidine electrophile, and the mass spectrometer detects the product mass exclusively.

  • Failure Mode Analysis: If the starting material persists alongside unreacted pyrazole amine, the system indicates either oxygen ingress (leading to Pd(0) oxidation and catalyst death) or incomplete neutralization (insufficient stirring of the biphasic base layer). If this occurs, the reaction cannot be "pushed" by merely extending the time; it requires the addition of a fresh catalyst/ligand spike (1 mol%).

Conclusion

3-Methoxy-1-methyl-1H-pyrazol-4-amine dihydrochloride is far more than a simple chemical reagent; it is a rationally designed pharmacophore essential for achieving kinase selectivity in modern oncology drugs. By mastering the biphasic Buchwald-Hartwig coupling conditions required to handle its dihydrochloride salt form, drug development professionals can efficiently integrate this privileged scaffold into novel therapeutic pipelines.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 126715380, Golidocitinib" PubChem, [Link]

  • Keam, S.J. "Golidocitinib: First Approval." Drugs, 84(10), 1319–1324 (2024). [Link]

  • AstraZeneca AB. "Compounds and methods for inhibiting JAK." U.S. Patent 9,714,236 B2, issued July 25, 2017.
  • Kettle, J.G., et al. "Discovery of (2R)-N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor." Journal of Medicinal Chemistry, 63(9), 4517-4527 (2020). [Link]

Foundational

The Strategic Role of 3-Methoxy-1-methyl-1H-pyrazol-4-amine Dihydrochloride in Kinase Inhibitor Synthesis

Executive Summary In the landscape of modern targeted oncology and immunology, the design of kinase inhibitors has shifted toward highly selective, mutant-specific, and often irreversible modalities. As a Senior Applicat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern targeted oncology and immunology, the design of kinase inhibitors has shifted toward highly selective, mutant-specific, and often irreversible modalities. As a Senior Application Scientist specializing in synthetic route optimization, I have observed that the efficacy of these therapeutics relies heavily on the strategic selection of core building blocks. 3-Methoxy-1-methyl-1H-pyrazol-4-amine dihydrochloride (CAS: 2091135-14-5) has emerged as a privileged pharmacophore precursor[1]. It is a critical intermediate in the synthesis of several advanced therapeutics, most notably the third-generation epidermal growth factor receptor (EGFR) inhibitor PF-06747775 (Mavelertinib)[2], as well as emerging Janus kinase (JAK)[3], Polo-like kinase 4 (PLK4)[4], and NF-κB inducing kinase (NIK) inhibitors[5]. This technical guide deconstructs the structural rationale, mechanistic utility, and field-proven synthetic workflows associated with this vital precursor.

Chemical Profiling & Pharmacophore Dynamics

The selection of 3-methoxy-1-methyl-1H-pyrazol-4-amine over other heteroaromatic amines is driven by precise structural causality:

  • The Pyrazole Core: Acts as a bioisostere for traditional phenyl or pyridine rings, offering a unique electron distribution that fine-tunes the pKa of the resulting inhibitor, thereby enhancing aqueous solubility and oral bioavailability.

  • 3-Methoxy Substitution: The electron-donating methoxy group serves a dual purpose. Synthetically, it increases the electron density of the pyrazole ring, making the C4-amine highly nucleophilic for cross-coupling reactions. Pharmacologically, it acts as a critical hydrogen-bond acceptor within the kinase ATP-binding pocket[2].

  • 1-Methyl Group: Provides a localized lipophilic bump that precisely anchors the molecule into the hydrophobic sub-pocket of the kinase hinge region, preventing off-target binding[2].

  • Dihydrochloride Salt Form: The free base of electron-rich amino-pyrazoles is notoriously prone to rapid air oxidation and degradation. Utilizing the dihydrochloride salt ensures long-term bench stability, consistent stoichiometric weighing, and high solubility in polar aprotic solvents during synthesis[1].

Mechanistic Integration: Targeting the Kinase Hinge Region

When coupled to a purine or pyrimidine scaffold, the 3-methoxy-1-methyl-1H-pyrazol-4-amino moiety forms a classic donor–acceptor–donor hydrogen bonding motif. This motif is highly effective at outcompeting endogenous ATP.

In the case of mutant EGFR (T790M/L858R), the gatekeeper T790M mutation sterically hinders first-generation inhibitors and increases the receptor's affinity for ATP. The pyrazole-purine core derived from this precursor perfectly accommodates the bulky methionine residue. Once anchored, a separate acrylamide warhead on the molecule covalently modifies the Cys797 residue, permanently silencing the oncogenic signaling pathway[2].

Pathway Ligand EGF Ligand Receptor EGFR (T790M Mut) Ligand->Receptor Activation ATP ATP Receptor->ATP ATP Binding Signaling Downstream Signaling Receptor->Signaling Pathway Blocked ATP->Signaling Phosphorylation Drug Pyrazole-Purine Inhibitor Drug->Receptor Covalent Binding (Cys797) Drug->ATP Competitive Displacement Outcome Tumor Cell Apoptosis Signaling->Outcome Shifts to

Mechanism of action for pyrazole-derived irreversible EGFR inhibitors.

Field-Proven Synthetic Methodologies

To ensure reproducibility and high yields, the following protocols have been engineered as self-validating systems, where the causality of each reagent choice is explicitly defined.

Protocol A: Nucleophilic Aromatic Substitution (SNAr) for Purine Cores

Objective: Synthesis of 2-fluoro-N-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-9H-purin-6-amine, the core intermediate for PF-06747775[2].

  • Reagent Preparation: Suspend 6-chloro-2-fluoro-9H-purine (5.49 g, 31.8 mmol, 1.00 equiv) and 3-methoxy-1-methyl-1H-pyrazol-4-amine dihydrochloride (6.60 g, 40.34 mmol, 1.26 equiv) in anhydrous DMSO (31.8 mL)[2].

    • Causality: DMSO provides the high dielectric constant necessary to stabilize the polar Meisenheimer complex transition state during SNAr.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (16.6 mL, 95.5 mmol, 3.00 equiv) dropwise to the stirring suspension[2].

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It efficiently neutralizes the two equivalents of HCl from the pyrazole salt, liberating the nucleophilic free amine in situ without competing for the electrophilic C6-purine center.

  • Reaction Execution: Stir the mixture at ambient temperature for 19 hours[2].

    • Causality: The C6 position of the purine ring is highly activated. Performing the reaction at ambient temperature prevents the unwanted thermodynamic displacement of the C2 fluorine atom, ensuring strict regioselectivity.

  • Self-Validating Isolation: Concentrate the mixture under reduced pressure at 50 °C, then pour into 250 mL of water and stir vigorously at 0 °C for 1 hour to precipitate the product[2].

    • Validation: Analyze the filtered solid via LC-MS. The complete disappearance of the starting purine mass and the dominant presence of the [M+H]+ peak for the coupled product validates successful C-N bond formation.

Workflow Start 3-Methoxy-1-methyl-1H-pyrazol-4-amine 2HCl + 6-chloro-purine Base Addition of DIPEA (3.0 eq) in DMSO Start->Base Reagent Prep Reaction SNAr Reaction Ambient Temp, 19h Base->Reaction Neutralizes HCl salts Workup Aqueous Precipitation (Pour into 0°C Water) Reaction->Workup High conversion Product Purified Pyrazole-Amine Intermediate (>90% Yield) Workup->Product Filtration & Drying

Step-by-step SNAr synthetic workflow utilizing the pyrazole-amine precursor.

Protocol B: Buchwald-Hartwig Amination for Indole/Pyrimidine Scaffolds

Objective: Cross-coupling to synthesize advanced JAK inhibitor intermediates[3].

  • Reaction Assembly: Combine the chloropyrimidine-indole intermediate (3.8 mmol, 1.0 equiv) and 3-methoxy-1-methyl-1H-pyrazol-4-amine dihydrochloride (1.7 g, 10.4 mmol, 2.7 equiv) in a 10:1 dioxane/water mixture (44 mL)[3].

  • Catalyst & Base Loading: Add Palladium(II) acetate (0.085 g, 10 mol%), Xantphos (0.22 g, 10 mol%), and Cesium carbonate (4.95 g, 4.0 equiv) under a nitrogen atmosphere[3].

    • Causality: Xantphos provides a wide bite angle that facilitates the reductive elimination of sterically hindered diarylamines. Cesium carbonate is a mild base that tolerates sensitive functional groups while effectively deprotonating the pyrazole amine. The addition of water aids in dissolving the inorganic base, accelerating the catalytic cycle.

  • Thermal Execution: Heat the mixture at 110 °C for 3.5 hours[3].

    • Validation: Cool to ambient temperature, dilute with ethyl acetate, and filter through diatomaceous earth to remove palladium black[3]. ^1H NMR of the concentrated gum must reveal the characteristic singlet of the pyrazole proton (~7.5 ppm) and the methoxy/methyl singlets integrated correctly against the indole core to validate structural integrity.

Quantitative Efficacy & Selectivity Data

The integration of the 3-methoxy-1-methyl-1H-pyrazol-4-amine moiety directly correlates with exceptional target affinity and mutant selectivity. The table below summarizes the cellular potency of the resulting inhibitor (PF-06747775) across various EGFR isoforms, demonstrating its ability to spare wild-type (WT) kinases—a critical factor in reducing clinical toxicity[2].

Kinase Target IsoformInhibitor PrototypeCellular IC₅₀ (nM)Selectivity vs. WT EGFR
EGFR Single Mutant (Del) PF-06747775< 10 nM> 30-fold
EGFR Single Mutant (L858R) PF-06747775< 10 nM> 30-fold
EGFR Double Mutant (T790M/L858R) PF-0674777512 nM26-fold
EGFR Wild-Type (WT) PF-06747775> 300 nMBaseline (1x)

Data synthesized from cellular potency assessments of pyrazole-derived irreversible inhibitors[2].

Conclusion

The utility of 3-methoxy-1-methyl-1H-pyrazol-4-amine dihydrochloride extends far beyond simple building block chemistry; it is a rationally designed pharmacophore that dictates the spatial, electronic, and binding characteristics of next-generation kinase inhibitors. By mastering the causality behind its handling—such as utilizing its dihydrochloride salt for stability and employing specific solvent/base combinations to control its nucleophilicity—drug development professionals can reliably construct highly selective therapeutic agents targeting resistant oncogenic mutations.

Sources

Exploratory

"3-Methoxy-1-methyl-1H-pyrazol-4-amine dihydrochloride" CAS number and molecular structure

Technical Whitepaper: 3-Methoxy-1-methyl-1H-pyrazol-4-amine Dihydrochloride in Advanced Drug Discovery Abstract: The Strategic Value of Pyrazole Pharmacophores In modern targeted oncology and immunology, the precise engi...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Whitepaper: 3-Methoxy-1-methyl-1H-pyrazol-4-amine Dihydrochloride in Advanced Drug Discovery

Abstract: The Strategic Value of Pyrazole Pharmacophores

In modern targeted oncology and immunology, the precise engineering of small-molecule kinase inhibitors dictates clinical efficacy. 3-Methoxy-1-methyl-1H-pyrazol-4-amine dihydrochloride (CAS: 2091135-14-5) has emerged as a highly specialized, critical intermediate in the synthesis of selective Janus kinase 1 (JAK1) inhibitors, most notably in the development pathways of drugs like Golidocitinib (AZD4205) ()[1]. This whitepaper provides an authoritative breakdown of its physicochemical properties, its mechanistic role in target engagement, and the field-proven synthetic workflows required to integrate it into active pharmaceutical ingredients (APIs).

Molecular Architecture & Physicochemical Profiling

From a structural perspective, the pyrazole ring provides a rigid, electron-rich heteroaromatic system. The strategic placement of the methoxy (-OCH₃) and methyl (-CH₃) groups dictates the molecule's steric volume and lipophilicity, which are essential for precise docking within enzymatic binding pockets.

As a Senior Application Scientist, the choice of the dihydrochloride salt over the free base is a deliberate, causality-driven decision. The primary amine on an electron-rich pyrazole is highly susceptible to atmospheric oxidation and degradation. The dihydrochloride salt neutralizes the amine, drastically enhancing bench stability, extending shelf-life under cold-chain conditions, and ensuring exact stoichiometric handling during mass-sensitive cross-coupling reactions ()[2].

Table 1: Physicochemical Profile & Identifiers

ParameterValue
Chemical Name 3-Methoxy-1-methyl-1H-pyrazol-4-amine dihydrochloride
Salt CAS Registry Number 2091135-14-5
Free Base CAS Number 332069-74-6
Molecular Formula C₅H₁₁Cl₂N₃O
Molecular Weight 200.06 g/mol (Salt) / 127.14 g/mol (Free Base)
SMILES (Salt) NC1=CN(C)N=C1OC.[H]Cl.[H]Cl
Optimal Storage 2-8°C, sealed in a dark, dry environment

Target Engagement: The JAK1 Hinge-Binding Mechanism

The primary application of this compound is serving as the hinge-binding motif in JAK1 inhibitors ()[3]. The JAK/STAT signaling pathway is a major mediator of cytokine activity; its dysregulation is a primary driver in neoplastic transformation, immune evasion, and tumor angiogenesis.

When 3-methoxy-1-methyl-1H-pyrazol-4-amine is coupled to a pyrimidine-indole core, the pyrazole nitrogen atoms form critical hydrogen bonds with the hinge region of the JAK1 ATP-binding pocket. The methoxy group provides steric constraints that prevent the molecule from binding to the highly homologous JAK2 enzyme. This selectivity is paramount in drug development, as sparing JAK2 minimizes severe hematological toxicities (such as anemia) commonly associated with pan-JAK inhibitors ()[4].

Mechanism Cytokine Cytokine (e.g., IL-6) Receptor Receptor Complex Cytokine->Receptor Binds JAK1 JAK1 Kinase Receptor->JAK1 Activates STAT STAT Proteins JAK1->STAT Phosphorylates Nucleus Tumor Survival STAT->Nucleus Translocates Inhibitor JAK1 Inhibitor (Pyrazole Motif) Inhibitor->JAK1 Blocks ATP Pocket

Caption: Mechanism of action: JAK1 inhibition via pyrazole hinge-binding motif.

Advanced Synthetic Workflow: Buchwald-Hartwig Amination

To integrate the pyrazole amine into the API core, a palladium-catalyzed Buchwald-Hartwig cross-coupling reaction is employed. The following protocol is adapted from validated pharmaceutical patent methodologies ()[5].

Causality in Reaction Design:
  • Base Stoichiometry (Cs₂CO₃): The pyrazole amine is supplied as a dihydrochloride salt (10.4 mmol), which inherently contains 20.8 mmol of HCl. Because Cs₂CO₃ is a diprotic base, exactly 10.4 mmol of it is consumed purely for in situ neutralization to liberate the free amine. By supplying 15.2 mmol of Cs₂CO₃, the protocol intentionally leaves a 4.8 mmol excess. This excess is strictly required to deprotonate the amine during the palladium catalytic cycle prior to reductive elimination.

  • Ligand Selection (Xantphos): Xantphos is a bidentate ligand with a wide bite angle (111°). This specific geometry forces the palladium center into a conformation that heavily favors the reductive elimination of the sterically hindered C-N bond, suppressing unwanted β-hydride elimination side reactions.

Table 2: Reaction Stoichiometry & Equivalents

ReagentRoleAmountMoles (mmol)Equivalents
Pyrazole Amine 2HCl Nucleophile1.7 g10.41.0
Pyrimidine-Indole Core ElectrophileVariable10.41.0
Palladium(II) acetate Pre-catalyst0.085 g0.40.038 (3.8 mol%)
Xantphos Ligand0.22 g0.40.038 (3.8 mol%)
Cesium Carbonate Base / Neutralizer4.95 g15.21.46
Step-by-Step Self-Validating Protocol:
  • Reagent Loading: To a dry, round-bottom flask, charge 3-methoxy-1-methyl-1H-pyrazol-4-amine dihydrochloride (1.7 g, 10.4 mmol) and the halogenated pyrimidine-indole core (10.4 mmol).

  • Catalyst & Base Addition: Add Palladium(II) acetate (0.085 g, 0.4 mmol), Xantphos (0.22 g, 0.4 mmol), and Cesium carbonate (4.95 g, 15.2 mmol). Suspend the mixture in an appropriate anhydrous solvent (e.g., 1,4-dioxane).

  • Inert Atmosphere Generation: Purge the reaction vessel with high-purity nitrogen for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the Pd(0) active catalyst species back to inactive Pd(II).

  • Thermal Activation: Heat the mixture to 110°C for 3.5 hours under continuous nitrogen flow.

  • Validation Checkpoint: Before proceeding, sample 10 µL of the reaction mixture, dilute in acetonitrile, and run an LC-MS. The mass of the starting pyrazole amine (m/z 128 [M+H]⁺) should be completely consumed, replaced by the mass of the coupled API intermediate.

  • Workup: Allow the mixture to cool to ambient temperature. Dilute with ethyl acetate to precipitate inorganic cesium salts.

  • Filtration & Isolation: Filter the suspension through a pad of diatomaceous earth (Celite) to remove the palladium black and insoluble salts. Concentrate the filtrate under reduced pressure to yield the coupled intermediate as a crude gum, ready for downstream crystallization.

Workflow A 1. Reagent Loading Pyrazole Amine 2HCl + Core B 2. Catalyst & Base Pd(OAc)2, Xantphos, Cs2CO3 A->B C 3. Inert Atmosphere Nitrogen Purge B->C D 4. Heating 110°C for 3.5 Hours C->D E 5. Workup Dilute, Filter (Celite) D->E F 6. Isolation Concentrate to Yield API E->F

Caption: Step-by-step Buchwald-Hartwig amination workflow for pyrazole coupling.

Comprehensive Reference Library

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 126715380, Golidocitinib." PubChem. URL:[Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. "golidocitinib | Ligand page." Guide to PHARMACOLOGY. URL:[Link]

  • Grimster, N., et al. "Compounds and methods for inhibiting JAK." U.S. Patent US9714236B2, published July 25, 2017. Google Patents. URL:

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Buchwald-Hartwig Amination using 3-Methoxy-1-methyl-1H-pyrazol-4-amine dihydrochloride

Abstract The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2] This transformation...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2] This transformation is particularly vital in pharmaceutical and materials science, where arylamines are ubiquitous structural motifs.[3][4] This guide provides a detailed technical overview and robust experimental protocols for the palladium-catalyzed cross-coupling of 3-Methoxy-1-methyl-1H-pyrazol-4-amine dihydrochloride , a heterocyclic amine of significant interest in drug discovery due to the prevalence of the pyrazole core in bioactive molecules.[5] We delve into the mechanistic underpinnings of the reaction, offer a validated step-by-step protocol, and provide comprehensive guidance on reaction optimization and troubleshooting to empower researchers in achieving successful outcomes.

Scientific Rationale & Mechanistic Overview

The Buchwald-Hartwig amination is a powerful cross-coupling reaction that connects an amine with an aryl (pseudo)halide, mediated by a palladium catalyst.[6] Understanding the catalytic cycle is paramount for rational optimization and troubleshooting. The generally accepted mechanism proceeds through several key steps, each influenced by the choice of catalyst, ligand, base, and solvent.

The Catalytic Cycle

The reaction is initiated by the active Pd(0) species, which is typically generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or a more stable Pd(0) source such as Pd₂(dba)₃.[7][8] The cycle involves three fundamental stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][3]

Buchwald_Hartwig_Cycle cluster_main pd_species pd_species reagents reagents product product cycle_steps cycle_steps pd0 L-Pd(0) (Active Catalyst) ox_add L-Pd(II)(Ar)(X) pd0->ox_add Ar-X amine_complex [L-Pd(II)(Ar)(R₂NH)]⁺X⁻ ox_add->amine_complex R₂NH reductive_elim_label Reductive Elimination amido_complex L-Pd(II)(Ar)(NR₂) amine_complex->amido_complex Base amido_complex->pd0 reductive_elim_label->pd0 Ar-NR₂ (Product) ox_add_label Oxidative Addition deprotonation_label Base-mediated Deprotonation

Figure 1: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.

Key Reagent Selection & Causality
  • Palladium Source: While simple salts like Pd(OAc)₂ are cost-effective, they require in situ reduction to the active Pd(0) state.[8] Pre-catalysts, which readily form the active LPd(0) species upon exposure to a base, often provide more consistent and reliable results.[7][9]

  • Ligand: This is arguably the most critical component. For electron-rich and potentially coordinating heteroaromatic amines like our target pyrazole, bulky and electron-rich phosphine ligands are essential.[7] These ligands stabilize the palladium center, promote the oxidative addition and facilitate the final reductive elimination step, which is often rate-limiting.[3][10] Dialkylbiaryl phosphines (e.g., XPhos, RuPhos) and ferrocene-based ligands are excellent candidates.[1]

  • Base: The choice of base is twofold. First, since the starting material is a dihydrochloride salt, at least two equivalents of base are required for neutralization before the catalytic cycle can even begin. Second, the base must be strong enough to deprotonate the palladium-amine complex to form the key palladium-amido intermediate.[4] Strong bases like sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS) are highly effective.[7][9] Weaker inorganic bases such as Cs₂CO₃ or K₃PO₄ can be used for substrates with base-sensitive functional groups, though this may necessitate higher temperatures or longer reaction times.[9]

  • Solvent: Aprotic solvents are standard. Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are most common due to their ability to dissolve the organometallic intermediates.[7][11] It is imperative that the solvent is anhydrous and thoroughly degassed, as oxygen and water can oxidize and deactivate the Pd(0) catalyst.[9]

Validated Experimental Protocol

This protocol describes a general procedure for the coupling of 3-Methoxy-1-methyl-1H-pyrazol-4-amine dihydrochloride with a representative aryl bromide (e.g., 4-bromotoluene).

Materials & Equipment
Reagent/MaterialGrade/SpecificationNotes
Aryl Bromide (e.g., 4-bromotoluene)>98% Purity
3-Methoxy-1-methyl-1H-pyrazol-4-amine dihydrochloride>97% PurityStore under inert gas.
Palladium(II) Acetate (Pd(OAc)₂)Catalyst Grade
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)Ligand GradeAir-sensitive, handle in a glovebox.
Sodium tert-butoxide (NaOtBu)>98% PurityHighly hygroscopic, handle in a glovebox.
TolueneAnhydrous, <50 ppm H₂ODegas before use.
Ethyl Acetate, HexanesHPLC GradeFor work-up and chromatography.
Celite® 545Filtration Aid
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent Grade
Schlenk tube or oven-dried reaction vial with stir bar-
Inert gas supply (Argon or Nitrogen)High Purity
Standard laboratory glassware-
Magnetic stir plate with heating-
TLC plates (Silica gel 60 F₂₅₄)-For reaction monitoring.
Safety & Handling
  • 3-Methoxy-1-methyl-1H-pyrazol-4-amine dihydrochloride: May cause skin, eye, and respiratory irritation.[12][13]

  • Palladium Catalysts: Palladium compounds are toxic and should be handled with care in a well-ventilated fume hood.[14]

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and can be pyrophoric. Handle under an inert atmosphere.

  • Sodium tert-butoxide: Corrosive and reacts violently with water. Always handle in a glovebox or under a robust inert atmosphere.

  • Inert Atmosphere: The success of the reaction is highly dependent on the exclusion of oxygen and moisture. All steps should be performed using standard Schlenk line or glovebox techniques.[15]

Step-by-Step Procedure

Figure 2: Standard Experimental Workflow for the Amination Protocol.

  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl bromide (1.0 equiv), 3-Methoxy-1-methyl-1H-pyrazol-4-amine dihydrochloride (1.2 equiv), Pd(OAc)₂ (0.02 equiv), and XPhos (0.04 equiv). If using a glovebox, add the NaOtBu (3.5 equiv) at this stage.

  • Inerting: Seal the tube with a septum, and connect it to a Schlenk line. Evacuate the tube under high vacuum and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.[16]

  • Reagent Addition: Add anhydrous, degassed toluene (to achieve approx. 0.2 M concentration) via syringe. If the base was not added in a glovebox, add the NaOtBu now under a positive flow of argon.

  • Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by periodically taking aliquots (via syringe) and analyzing by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-24 hours).

  • Work-up: Once complete, cool the reaction mixture to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride. Dilute the mixture with ethyl acetate.

  • Filtration: Filter the mixture through a short pad of Celite® to remove the palladium catalyst and inorganic salts.[17] Rinse the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexanes/ethyl acetate gradient) to yield the pure N-aryl pyrazole product.

Optimization Parameters & Troubleshooting

The conditions provided above serve as an excellent starting point. However, optimization is often necessary depending on the specific aryl halide used. Heteroaryl amines can be challenging substrates, and fine-tuning may be required to achieve high yields.[7]

Parameter Tables for Optimization

Table 1: Catalyst & Ligand Selection

Pd Source Ligand Class Typical Loading (mol%) Notes
Pd(OAc)₂ XPhos Biaryl Monophosphine 1-2 General, highly active for heteroaryl amines.
Pd₂(dba)₃ RuPhos Biaryl Monophosphine 1-2 Often used for sterically hindered substrates.
[Pd(allyl)Cl]₂ t-BuXPhos Biaryl Monophosphine 1-2 Good for couplings at lower temperatures.[18]

| Pd(dppf)Cl₂ | (none) | Ferrocenyl Diphosphine | 2-5 | Bidentate ligand, good for primary amines.[1] |

Table 2: Base & Solvent Guide

Base pKₐH (approx.) Solvent Key Considerations
NaOtBu 19 Toluene, Dioxane Standard, highly effective strong base. Incompatible with sensitive groups (e.g., esters).[7][9]
LHMDS 26 THF, Toluene Very strong, non-nucleophilic base. Good solubility.
K₃PO₄ 12.3 Toluene, Dioxane Weaker base, suitable for sensitive substrates. May require higher temperatures.[7]

| Cs₂CO₃ | 10 | Toluene, Dioxane, DMF | Mild base, often used in large-scale synthesis.[7][19] |

Common Troubleshooting Scenarios
IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (oxygen/water contamination).2. Insufficient base strength or amount.3. Reaction temperature too low.1. Ensure all reagents are anhydrous and solvents are rigorously degassed. Use a pre-catalyst.[9]2. Confirm >3 equiv. of a strong base (NaOtBu) were used. Grind inorganic bases to increase surface area.[7]3. Increase temperature to 110 °C or screen a more polar solvent like dioxane.
Hydrodehalogenation 1. Reaction temperature is too high.2. Ligand choice promotes side reaction.1. Lower the reaction temperature.[9]2. Screen alternative ligands; sometimes a less bulky ligand can mitigate this issue.
Formation of Bis-arylated Amine Product is more reactive than starting amine (less common with secondary amines).This is more common with primary amines.[15] If observed, try using a larger excess of the pyrazole amine.

References

  • Specific Solvent Issues with Buchwald-Hartwig Amination. WordPress. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. ACS Publications. Available at: [Link]

  • Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. Available at: [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic-reaction.com. Available at: [Link]

  • Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. PMC. Available at: [Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. Available at: [Link]

  • Hierarchical phosphorus-enriched organic polymer supports for immobilized palladium catalysts: enabling green and efficient Buchwald–Hartwig amination. RSC Publishing. Available at: [Link]

  • Pd-Catalyzed Aqueous Buchwald–Hartwig Amination with Amphiphilic Polymer PEG–PVEG. ACS Publications. Available at: [Link]

  • Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. Available at: [Link]

  • The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. Available at: [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. MDPI. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

  • Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). NSF PAR. Available at: [Link]

  • 3-(methoxymethyl)-1-methyl-1H-pyrazol-4-amine dihydrochloride. NextSDS. Available at: [Link]

  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. ResearchGate. Available at: [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC. Available at: [Link]

  • Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. ResearchGate. Available at: [Link]

  • 3-methoxy-1-methyl-1H-pyrazol-4-amine hydrochloride — Chemical Substance Information. ECHA. Available at: [Link]

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PMC. Available at: [Link]

  • Safety Data Sheet. Kishida Chemical Co., Ltd.. Available at: [Link]

  • The Buchwald–Hartwig Amination After 25 Years. OUCI. Available at: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. Available at: [Link]

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Application

Protocol for synthesizing JAK inhibitors with "3-Methoxy-1-methyl-1H-pyrazol-4-amine dihydrochloride"

An Application Guide for the Synthesis of Potent and Selective JAK Inhibitors Utilizing a 3-Methoxy-1-methyl-1H-pyrazol-4-amine Scaffold Abstract This technical guide provides a comprehensive protocol for the synthesis o...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for the Synthesis of Potent and Selective JAK Inhibitors Utilizing a 3-Methoxy-1-methyl-1H-pyrazol-4-amine Scaffold

Abstract

This technical guide provides a comprehensive protocol for the synthesis of Janus Kinase (JAK) inhibitors, leveraging the pivotal building block, 3-Methoxy-1-methyl-1H-pyrazol-4-amine dihydrochloride . The Janus kinases are a family of intracellular tyrosine kinases that play a critical role in cytokine signaling pathways, making them significant targets for therapeutic intervention in autoimmune diseases, inflammatory conditions, and certain cancers.[1][2][3] This document offers an in-depth exploration of the underlying science, a detailed step-by-step synthesis protocol, safety guidelines, and the rationale behind key experimental choices, designed for researchers and professionals in drug development.

Introduction: The Therapeutic Promise of JAK Inhibition

The JAK-STAT signaling pathway is a cornerstone of cellular communication, translating extracellular cytokine signals into transcriptional regulation.[2][4] This cascade is integral to processes such as hematopoiesis, immune cell development, and inflammation.[2] Dysregulation of the JAK-STAT pathway is a hallmark of numerous diseases, including rheumatoid arthritis, psoriasis, myelofibrosis, and inflammatory bowel disease.[1][3][5]

JAK inhibitors are a class of targeted synthetic disease-modifying antirheumatic drugs (tsDMARDs) that function by competitively binding to the ATP-binding site of JAK enzymes, thereby interrupting this signaling cascade.[5][6] Unlike biologic drugs which typically target a single extracellular cytokine, small molecule JAK inhibitors can modulate the signaling of multiple cytokine pathways simultaneously.[5][7]

The four members of the JAK family—JAK1, JAK2, JAK3, and TYK2—share structural similarities, presenting a challenge in developing selective inhibitors.[6][7] Achieving selectivity is crucial, as inhibition of different JAK isoforms is associated with distinct therapeutic effects and side-effect profiles. For instance, JAK2 inhibition is linked to hematological effects, while JAK1 inhibition is a key driver for efficacy in many inflammatory conditions.[8][9] The strategic design of inhibitor scaffolds is therefore paramount.

The JAK-STAT Signaling Pathway

The canonical JAK-STAT pathway is an elegant and direct signal transduction mechanism.

  • Ligand Binding: A cytokine binds to its specific cell-surface receptor, inducing receptor dimerization or oligomerization.[10]

  • JAK Activation: This conformational change brings the receptor-associated JAKs into close proximity, allowing them to trans-phosphorylate and activate each other.[2][6]

  • STAT Recruitment & Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the receptor's intracellular domain.[6][10] These phosphorylated sites act as docking stations for Signal Transducer and Activator of Transcription (STAT) proteins.[10][11] Recruited STATs are subsequently phosphorylated by the JAKs.[6]

  • Dimerization and Nuclear Translocation: Phosphorylated STATs dissociate from the receptor, form dimers, and translocate into the nucleus.[4][6][11]

  • Gene Transcription: Inside the nucleus, STAT dimers bind to specific DNA sequences to regulate the transcription of target genes involved in inflammation, immunity, and cell proliferation.[4][6]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. JAK Activation STAT STAT JAK->STAT 3. STAT Phosphorylation STAT_P p-STAT STAT_Dimer STAT Dimer STAT_P->STAT_Dimer 4. Dimerization DNA DNA (Target Gene) STAT_Dimer->DNA 5. Gene Transcription Synthesis_Workflow start Start: Reagents step1 Step 1: Neutralization (Free Amine Generation) start->step1 step2 Step 2: SNAr Coupling (Inert Atmosphere) step1->step2 step3 Step 3: Reaction Monitoring (TLC / LC-MS) step2->step3 step4 Step 4: Aqueous Work-up (Extraction & Washing) step3->step4 step5 Step 5: Purification (Column Chromatography) step4->step5 step6 Step 6: Characterization (NMR, MS, HPLC) step5->step6 end_product Final Product: Pure JAK Inhibitor step6->end_product

Caption: Experimental workflow for JAK inhibitor synthesis.

Materials & Equipment
Reagents & Solvents Equipment
3-Methoxy-1-methyl-1H-pyrazol-4-amine dihydrochlorideRound-bottom flasks
Substituted 2-chloropyrimidine (or similar electrophile)Magnetic stirrer and stir bars
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et3N)Heating mantle with temperature control
N,N-Dimethylformamide (DMF) or n-Butanol (anhydrous)Condenser and inert gas line (N2 or Ar)
Ethyl acetate (EtOAc)Septa, needles, and syringes
Saturated aqueous sodium bicarbonate (NaHCO3)Thin-layer chromatography (TLC) plates and chamber
Brine (saturated aqueous NaCl)Rotary evaporator
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)Glassware for extraction (separatory funnel)
Silica gel for column chromatographyChromatography column
Deuterated solvents for NMR (e.g., DMSO-d6)Analytical instruments (NMR, LC-MS, HPLC)
Step-by-Step Experimental Procedure

Step 1: Coupling of 3-Methoxy-1-methyl-1H-pyrazol-4-amine with a Heterocyclic Core

This procedure is based on general methods for SNAr reactions found in the literature. [12]

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add 3-Methoxy-1-methyl-1H-pyrazol-4-amine dihydrochloride (1.0 eq).

  • Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 5-10 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Solvent Addition: Add anhydrous solvent (e.g., n-Butanol or DMF, see table below for guidance) via syringe to the flask. Stir the resulting suspension.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.2 - 2.5 eq) dropwise to the suspension at room temperature. The dihydrochloride salt should dissolve as the free amine is generated.

    • Causality: DIPEA is a bulky, non-nucleophilic organic base. It is used to neutralize the two equivalents of HCl in the starting material, liberating the nucleophilic free amine. Its non-nucleophilic nature prevents it from competing with the pyrazole amine in the subsequent coupling reaction.

  • Electrophile Addition: Add the heterocyclic coupling partner (e.g., a substituted 2-chloropyrimidine) (1.0 - 1.1 eq) to the reaction mixture.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (see table below) and monitor its progress by TLC or LC-MS until the starting material is consumed.

    • Causality: Heating provides the necessary activation energy for the SNAr reaction to proceed at a reasonable rate. The choice of solvent and temperature is critical; polar aprotic solvents like DMF can often facilitate the reaction at lower temperatures than less polar solvents like n-Butanol.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the solvent. c. Dilute the residue with Ethyl Acetate (EtOAc) and water. d. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO3, water, and finally, brine. e. Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of EtOAc in hexanes) to afford the pure JAK inhibitor.

  • Characterization: Confirm the identity and purity of the final compound using NMR (1H, 13C), Mass Spectrometry, and HPLC.

Reaction Parameters and Expected Yields

The optimal conditions can vary depending on the specific heterocyclic electrophile used. The following table provides a general guide based on published procedures for similar couplings. [12]

Parameter Condition 1 Condition 2 Rationale/Notes
Solvent n-Butanol N,N-Dimethylformamide (DMF) n-Butanol is a high-boiling protic solvent. DMF is a polar aprotic solvent that can accelerate SNAr reactions.
Base DIPEA Triethylamine (Et3N) Both are suitable non-nucleophilic bases. DIPEA is generally preferred for its higher boiling point and slightly stronger basicity.
Temperature 120 °C 80 - 100 °C Higher temperatures are typically required for less reactive electrophiles.
Reaction Time 1 - 2 hours (Microwave) or 12-24 hours (Conventional) 12 - 16 hours Monitor by TLC/LC-MS for completion.

| Expected Yield | 60 - 85% | 65 - 90% | Yields are highly dependent on the substrate and purification efficiency. |

Mandatory Safety and Handling Protocols

Working with heterocyclic amines, chlorinated reagents, and organic solvents requires strict adherence to safety protocols. [13]A thorough risk assessment should be conducted before beginning any experimental work. [13]

Personal Protective Equipment (PPE)

Proper PPE is mandatory to minimize exposure and ensure safety. [14]

Protective Equipment Specification Rationale
Eye & Face Protection Chemical safety goggles or glasses (EN166 standard). [14]A face shield may be required for splash hazards. To protect eyes from chemical splashes and irritation.
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile). To prevent skin contact with potentially harmful or irritating chemicals. [14]
Skin & Body Protection Flame-retardant lab coat. Closed-toe shoes. [15] To protect skin from accidental spills and contamination. [14]

| Respiratory Protection | Work should be conducted in a certified chemical fume hood. [14]| To prevent inhalation of harmful vapors, aerosols, or dust. |

Chemical Handling and Waste Disposal
  • Handling: Always handle chemicals in a well-ventilated chemical fume hood. [14][15]Avoid creating dust from solid reagents. Avoid contact with skin, eyes, and clothing. [16]Wash hands thoroughly after handling. [14]* Storage: Store all chemicals in tightly closed, clearly labeled containers in a cool, dry, and well-ventilated area. [14]Store away from incompatible materials like strong oxidizing agents.

  • Spills: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and collect in a sealed container for disposal. [14]* Waste Disposal: Dispose of all chemical waste in appropriately labeled receptacles according to local, state, and federal regulations. [15]Do not pour organic solvents or chemical waste down the drain. [14][15]

Conclusion

The synthetic protocol detailed herein provides a reliable and scientifically-grounded method for the synthesis of JAK inhibitors using 3-Methoxy-1-methyl-1H-pyrazol-4-amine dihydrochloride. The strategic use of this substituted pyrazole scaffold offers a promising avenue for developing inhibitors with improved potency and selectivity profiles. By understanding the causality behind each experimental step and adhering to strict safety standards, researchers can effectively utilize this methodology to advance the discovery and development of novel therapeutics targeting the JAK-STAT pathway.

References

  • Basic Mechanisms of JAK Inhibition - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Janus kinase inhibitors: Mechanisms of action. (2014, October 1). Australian Prescriber. [Link]

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  • Tofacitinib synthesis. (n.d.). Universidade Nova de Lisboa. [Link]

  • Discovery of (2R)-N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1. (2020, April 16). ACS Publications. [Link]

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  • Working with Hazardous Chemicals. (n.d.). Organic Syntheses. [Link]

  • Standard Operating Procedure for Laboratory and Chemical Safety. (2019, July 25). ResearchGate. [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). Utah State University. [Link]

  • The Discovery of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, a Highly Ligand Efficient and Efficacious Janus Kinase 1 Selective Inhibitor With Favorable Pharmacokinetic Properties. (2017, December 14). PubMed. [Link]

  • Synthesis and clinical application of small-molecule inhibitors of Janus kinase. (n.d.). Organic Chemistry International. [Link]

  • Fragment-Based Discovery of Pyrazolopyridones as JAK1 Inhibitors with Excellent Subtype Selectivity. (2020, May 28). ACS Publications. [Link]

  • Replacement of pyrazol-3-yl amine hinge binder with thiazol-2-yl amine: Discovery of potent and selective JAK2 inhibitors. (2025, August 9). ResearchGate. [Link]

  • Intermediates of JAK inhibitors and preparation methods thereof. (n.d.).

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Method

"3-Methoxy-1-methyl-1H-pyrazol-4-amine dihydrochloride" in palladium-catalyzed cross-coupling reactions

Application Note: Palladium-Catalyzed Cross-Coupling of 3-Methoxy-1-methyl-1H-pyrazol-4-amine Dihydrochloride in Targeted Drug Discovery Executive Summary & Medicinal Chemistry Context The compound 3-methoxy-1-methyl-1H-...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Palladium-Catalyzed Cross-Coupling of 3-Methoxy-1-methyl-1H-pyrazol-4-amine Dihydrochloride in Targeted Drug Discovery

Executive Summary & Medicinal Chemistry Context

The compound 3-methoxy-1-methyl-1H-pyrazol-4-amine (often supplied as a highly stable dihydrochloride salt) has emerged as a privileged nucleophilic building block in modern drug discovery. It is prominently featured in the synthesis of next-generation kinase inhibitors, including EGFR T790M mutant inhibitors (e.g., PF-06747775 / Mirdametinib analogs)[1] and Janus kinase (JAK) inhibitors[2].

From a structural biology perspective, the pyrazole core establishes critical hydrogen bond donor-acceptor motifs with the kinase hinge region. More importantly, the C3-methoxy group is strategically positioned to occupy the kinase selectivity pocket (e.g., adjacent to the Leu792 residue in EGFR), which drastically improves the off-target kinome profile without negatively impacting intrinsic metabolic clearance[1].

However, integrating this moiety via Palladium-catalyzed C–N cross-coupling (Buchwald-Hartwig amination) presents unique synthetic challenges. The presence of multiple coordinating heteroatoms and the thermodynamics of the dihydrochloride salt require precise control over the catalytic micro-environment[3].

Mechanistic Causality: Overcoming Synthetic Barriers

As a Senior Application Scientist, I frequently observe that standard Buchwald-Hartwig conditions (e.g., Pd2​(dba)3​ , BINAP, NaOtBu , anhydrous toluene) fail when applied to this specific substrate. The causality behind these failures—and their solutions—rests on three pillars:

A. Stoichiometric Mapping & Salt Neutralization Dynamics

The substrate is a dihydrochloride salt, meaning two equivalents of a strong base are consumed instantaneously just to liberate the free amine nucleophile. If an inorganic base like Cesium Carbonate ( Cs2​CO3​ ) is used, it acts as a diprotic base in mixed aqueous systems. Self-Validating Math: In a standard reaction utilizing 3.8 mmol of aryl halide and 10.4 mmol of the amine·2HCl salt (2.74 equiv), the salt introduces 20.8 meq of HCl. The cross-coupling itself generates an additional 3.8 meq of HX, totaling 24.6 meq of acid. By supplying 15.2 mmol of Cs2​CO3​ (which provides 30.4 meq of neutralizing capacity), the system maintains a ~1.5 equivalent basic buffer[2]. This precise stoichiometric excess is non-negotiable for catalytic turnover.

B. Solvent Micro-Environments

Pure anhydrous solvents fail because the amine dihydrochloride and Cs2​CO3​ remain entirely insoluble, stalling the reaction at the neutralization phase. By engineering a biphasic solvent system—specifically 1,4-Dioxane/Water (10:1) —the water acts as a micro-reactor. It solubilizes the inorganic base and the salt, facilitating rapid in situ generation of the free amine, which then migrates into the organic phase to intercept the Palladium(II) intermediate[2].

C. Ligand Bite Angle & Catalyst Poisoning

The free aminopyrazole contains three heteroatoms (N1, N2, and the methoxy oxygen) capable of chelating the active Pd(0) or Pd(II) species, leading to off-cycle catalyst deactivation. To prevent this, a bidentate phosphine ligand with a wide bite angle, such as Xantphos , is required. Xantphos enforces a rigid, sterically demanding coordination sphere around the Palladium center, physically blocking the pyrazole from acting as a bidentate poison and forcing the desired reductive elimination[3].

CatalyticCycle Pd_Pre Pd(II) Precatalyst + Xantphos Ligand Pd0 Active Pd(0)L_n Species Pd_Pre->Pd0 Activation OxAdd Oxidative Addition Ar-Pd(II)-X Pd0->OxAdd + Aryl Halide AmineCoord Amine Coordination & Base Deprotonation OxAdd->AmineCoord RedElim Reductive Elimination C-N Bond Formation AmineCoord->RedElim - HX (via Base) RedElim->Pd0 Product Release Salt 3-Methoxy-1-methyl-1H- pyrazol-4-amine·2HCl BaseNeut In Situ Neutralization (Base: Cs2CO3 / H2O) Salt->BaseNeut + Base FreeAmine Free Aminopyrazole Nucleophile BaseNeut->FreeAmine - 2x Base·HCl FreeAmine->AmineCoord Nucleophilic Attack

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination featuring in situ salt neutralization.

Quantitative Data Presentation

The table below summarizes the optimization parameters, contrasting standard conditions with the highly effective aqueous-assisted protocol and advanced precatalyst systems used in recent literature.

Reaction ParameterStandard Anhydrous ConditionsOptimized Aqueous-Assisted Conditions[2]Precatalyst Conditions[1]
Catalyst Pd2​(dba)3​ Pd(OAc)2​ SK-CC02-A
Ligand BINAPXantphos(Included in Precatalyst)
Base NaOtBu (3.0 equiv) Cs2​CO3​ (4.0 equiv)DIPEA (3.0 equiv)
Solvent Toluene (Anhydrous)Dioxane / Water (10:1)DMSO
Temperature 100 °C110 °CAmbient to 50 °C
Mechanistic Outcome Poor conversion due to salt insolubility and base degradation.High yield; water solubilizes salt, Xantphos prevents chelation.Excellent reactivity; pre-activated Pd(0) bypasses reduction.

Workflow: Structural Integration into Kinase Inhibitors

KinaseDesign Core Aryl/Heteroaryl Core (e.g., Pyrimidine/Purine) Coupling Buchwald-Hartwig C-N Coupling Core->Coupling Electrophile Hinge Kinase Hinge Region (Hydrogen Bonding) Coupling->Hinge Pyrazole N-H / N Pocket Selectivity Pocket (Leu792 Interaction) Coupling->Pocket C3-Methoxy Group Aminopyrazole 3-Methoxy-1-methyl-1H- pyrazol-4-amine Aminopyrazole->Coupling Nucleophile

Figure 2: Structural integration of the aminopyrazole motif into kinase inhibitor binding pockets.

Detailed Experimental Protocol

Objective: Palladium-Catalyzed Amination of a heteroaryl chloride with 3-methoxy-1-methyl-1H-pyrazol-4-amine dihydrochloride (Adapted from validated JAK inhibitor synthesis workflows)[2].

Materials & Stoichiometry:

  • Electrophile: Heteroaryl halide (e.g., substituted pyrimidine) – 1.0 equiv (3.8 mmol)

  • Nucleophile: 3-Methoxy-1-methyl-1H-pyrazol-4-amine dihydrochloride – 2.74 equiv (10.4 mmol)

  • Catalyst: Palladium(II) acetate ( Pd(OAc)2​ ) – 0.1 equiv (0.4 mmol)

  • Ligand: Xantphos – 0.1 equiv (0.4 mmol)

  • Base: Cesium carbonate ( Cs2​CO3​ ) – 4.0 equiv (15.2 mmol)

  • Solvent: 1,4-Dioxane / Water (10:1 v/v) – 44 mL total volume

Step-by-Step Methodology:

  • Solid Reagent Charging: In a flame-dried Schlenk flask or heavy-walled sealed pressure tube equipped with a magnetic stir bar, sequentially charge the heteroaryl halide, the aminopyrazole dihydrochloride salt, Pd(OAc)2​ , Xantphos, and Cs2​CO3​ .

  • Solvent Addition & Micro-environment Formation: Add 40 mL of 1,4-Dioxane followed by 4 mL of deionized Water. Causality Note: The immediate partial dissolution of the base and salt in the aqueous micro-droplets is visually apparent and critical for initiating the in situ neutralization.

  • Deoxygenation: Cap the vessel with a rubber septum and degas the biphasic suspension by vigorously sparging with ultra-pure Nitrogen or Argon for 15 minutes. This prevents the rapid oxidation of the electron-rich electron-donating phosphine ligand and the Pd(0) intermediate.

  • Thermal Activation: Replace the septum with a Teflon-lined screw cap (if using a pressure tube) and submerge the vessel in a pre-heated oil bath at 110 °C .

  • Vigorous Agitation: Stir at ≥800 rpm for 3.5 hours. Causality Note: High-speed stirring is mandatory to ensure continuous mass transfer between the aqueous neutralization phase and the organic catalytic phase.

  • In-Process Control (IPC): Withdraw a 50 µL aliquot, dilute with LC-MS grade acetonitrile, filter through a 0.2 µm PTFE syringe filter, and analyze via LC-MS. The reaction is self-validating when the aryl halide peak is completely consumed, and the product mass ( [M+H]+ ) dominates the chromatogram.

  • Workup & Isolation: Allow the reaction to cool to ambient temperature. Dilute the mixture with Ethyl Acetate (100 mL) and transfer to a separatory funnel. Wash the organic layer with distilled water (2 × 50 mL) to remove cesium salts, followed by brine (50 mL).

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (typically using a gradient of Dichloromethane/Methanol) to yield the pure secondary amine.

Sources

Application

Application Notes and Protocols for the Experimental Setup of C-N Bond Formation with Substituted Pyrazole Amines

For Researchers, Scientists, and Drug Development Professionals Abstract The formation of carbon-nitrogen (C-N) bonds involving pyrazole amines is a cornerstone of modern medicinal chemistry, enabling the synthesis of a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The formation of carbon-nitrogen (C-N) bonds involving pyrazole amines is a cornerstone of modern medicinal chemistry, enabling the synthesis of a vast array of biologically active molecules. Pyrazole-containing compounds are integral to numerous marketed drugs, exhibiting activities as inhibitors of key signaling pathways, such as the Janus kinase (JAK)-STAT pathway. This document provides a comprehensive guide to the experimental setup for C-N bond formation with substituted pyrazole amines, focusing on palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann-type couplings. Authored from the perspective of a Senior Application Scientist, this guide emphasizes the rationale behind experimental choices, offers detailed, field-proven protocols, and includes troubleshooting insights to empower researchers in drug discovery and development.

Introduction: The Significance of Pyrazole Amines in Medicinal Chemistry

Substituted pyrazoles are privileged scaffolds in drug discovery, renowned for their diverse biological activities, including antitumor, antiviral, and antifungal properties.[1] The introduction of an amino group to the pyrazole core, either at a carbon or a nitrogen atom, dramatically expands the accessible chemical space and allows for fine-tuning of a molecule's physicochemical and pharmacological properties. The resulting aminopyrazole derivatives are key components in a multitude of therapeutic agents.[1][2]

The synthesis of these crucial building blocks predominantly relies on transition-metal-catalyzed cross-coupling reactions. The two most powerful and widely adopted methods are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. The choice between these methodologies is often dictated by the nature of the substrates, functional group tolerance, and desired regioselectivity.

Mechanistic Insights: Understanding the "Why" Behind the Protocols

A deep understanding of the reaction mechanisms is paramount for successful experimental design, optimization, and troubleshooting. The following sections delineate the catalytic cycles of the two primary C-N bond formation reactions.

The Buchwald-Hartwig Amination: A Palladium-Catalyzed Workhorse

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a broad substrate scope and high functional group tolerance.[3][4] The reaction typically involves a palladium catalyst, a phosphine ligand, and a base.

Key Roles of Components:

  • Palladium Precatalyst: Common sources include Pd(OAc)₂, Pd₂(dba)₃, and air-stable precatalysts that are readily reduced in situ to the active Pd(0) species.[3][5] The choice of precatalyst can influence reaction kinetics and catalyst stability.

  • Phosphine Ligand: This is arguably the most critical component. Bulky, electron-rich phosphine ligands are essential for promoting both the oxidative addition of the aryl halide to the Pd(0) center and the final reductive elimination step that forms the C-N bond.[5][6] Ligands like tBuBrettPhos and tBuDavePhos have shown excellent efficacy in the amination of pyrazoles.[1][3][7][8]

  • Base: A base is required to deprotonate the amine nucleophile or the intermediate palladium-amine complex, facilitating the formation of the key palladium-amido species.[9] Strong, non-coordinating bases like NaOtBu and KOtBu are frequently used, while weaker bases such as K₃PO₄ or Cs₂CO₃ are employed for base-sensitive substrates.[5][10]

  • Solvent: Aprotic, nonpolar solvents like toluene, xylene, and 1,4-dioxane are standard choices, as they often provide excellent selectivity and yield.[5]

Catalytic Cycle Diagram:

Buchwald_Hartwig Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_complex Ar-Pd(II)(L)-X OxAdd->PdII_complex Ligand_Exchange Ligand Exchange PdII_complex->Ligand_Exchange R₂NH Amine_Coordination Ar-Pd(II)(L)-NHR₂ Ligand_Exchange->Amine_Coordination Deprotonation Deprotonation (Base) Amine_Coordination->Deprotonation Amido_Complex Ar-Pd(II)(L)-NR₂ Deprotonation->Amido_Complex -HBase⁺X⁻ Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd0 Regenerates Catalyst Product Ar-NR₂ Reductive_Elimination->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

The Ullmann Condensation: A Copper-Catalyzed Alternative

The Ullmann condensation is a classical method for C-N bond formation, and modern iterations have significantly improved its scope and practicality.[11] It is particularly useful for the N-arylation of heterocycles like pyrazoles and can sometimes be more cost-effective than palladium-catalyzed methods.

Key Roles of Components:

  • Copper Catalyst: CuI is a commonly used and effective catalyst.[1] Other copper sources like Cu₂O can also be employed, sometimes even in the absence of a ligand.[11]

  • Ligand: While some Ullmann-type reactions can proceed without a ligand, the addition of a ligand, such as L-proline or various diamines, can significantly accelerate the reaction and improve yields, especially with less reactive aryl halides.[12]

  • Base: A base is required to deprotonate the pyrazole amine. Common choices include K₂CO₃, Cs₂CO₃, and KOtBu.[13]

  • Solvent: Polar aprotic solvents like DMF and DMSO are typically used to ensure the solubility of the reagents.[1][14]

Reaction Workflow Diagram:

Ullmann_Condensation start Start: Combine Reagents reagents Pyrazole Amine Aryl Halide Cu Catalyst Base Solvent start->reagents heating Heat Reaction Mixture (e.g., 80-120 °C) reagents->heating monitoring Monitor Reaction Progress (TLC or LC-MS) heating->monitoring workup Aqueous Workup & Extraction monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Final Product: N-Aryl Pyrazole Amine purification->product

Caption: A general experimental workflow for the Ullmann condensation.

Experimental Protocols: A Step-by-Step Guide

The following protocols are generalized and should be optimized for specific substrates. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous, degassed solvents, as the catalysts are sensitive to oxygen and moisture.[5]

Protocol 1: Palladium-Catalyzed N-Arylation of a Substituted Pyrazole

This protocol is adapted for the coupling of an aryl triflate with a substituted pyrazole using a bulky biarylphosphine ligand.[7][8]

Materials:

  • Substituted Pyrazole (1.0 equiv)

  • Aryl Triflate (1.2 equiv)

  • Pd₂(dba)₃ (2-5 mol%)

  • tBuBrettPhos (4-10 mol%)

  • NaOtBu (2.0 equiv)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk tube, add the substituted pyrazole, aryl triflate, Pd₂(dba)₃, tBuBrettPhos, and NaOtBu.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous, degassed toluene via syringe.

  • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and quench carefully with water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Copper-Catalyzed C4-Amination of a 4-Halopyrazole

This protocol is designed for the coupling of an alkylamine with a 4-iodopyrazole derivative, which can be challenging for palladium catalysts when the amine possesses β-hydrogens.[1]

Materials:

  • 4-Iodo-1-tritylpyrazole (1.0 equiv)

  • Alkylamine (1.5 equiv)

  • CuI (20 mol%)

  • 2-Acetylcyclohexanone (ligand, 40 mol%)

  • KOtBu (2.0 equiv)

  • Anhydrous DMF

Procedure:

  • In an oven-dried Schlenk tube, combine the 4-iodo-1-tritylpyrazole, CuI, and KOtBu.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous DMF, the alkylamine, and 2-acetylcyclohexanone via syringe.[1]

  • Seal the tube and heat the reaction mixture to 100-120 °C with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

  • Filter the mixture through a pad of Celite to remove insoluble copper salts.

  • Separate the organic layer from the filtrate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Protocol 3: Microwave-Assisted C-N Coupling

Microwave irradiation can significantly accelerate reaction times and improve yields, particularly for challenging couplings.[15][16]

Materials:

  • 4-Bromo-1-tritylpyrazole (1.0 equiv)

  • Amine (e.g., piperidine, 2.0 equiv)

  • Pd(dba)₂ (10 mol%)

  • tBuDavePhos (20 mol%)

  • KOtBu (2.0 equiv)

  • Anhydrous Xylene

Procedure:

  • In a microwave vial, combine the 4-bromo-1-tritylpyrazole, Pd(dba)₂, tBuDavePhos, and KOtBu.

  • Add anhydrous xylene and the amine.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate at a constant temperature (e.g., 160 °C) for a short duration (e.g., 10-20 minutes).[1][15]

  • After cooling, proceed with the standard aqueous workup and purification as described in the previous protocols.

Data Presentation: Optimizing Reaction Conditions

Systematic optimization of reaction parameters is crucial for achieving high yields and purity. The following tables provide representative data illustrating the impact of key variables on the Buchwald-Hartwig amination.

Table 1: Effect of Base on C-N Coupling Yield [5]

EntryBasepKaHRepresentative Yield (%)Notes
1NaOtBu~19>95High reaction rates, but not suitable for base-sensitive substrates.[5]
2KOtBu~19>95Similar to NaOtBu, a common choice for robust substrates.
3LHMDS~26>90Useful for substrates with protic functional groups.
4Cs₂CO₃~10.3~85Milder conditions, suitable for sensitive substrates.
5K₃PO₄~12.3~80Another mild option for substrates with sensitive functionalities.

Table 2: Effect of Solvent on C-N Coupling Yield [5]

EntrySolventDielectric Constant (ε)Representative Yield (%)Notes
1Toluene2.4>95Often the solvent of choice, good for selectivity.[5]
21,4-Dioxane2.2~90A good alternative to toluene.
3THF7.5~75Can be effective, but sometimes lower yields are observed.

Troubleshooting and Field-Proven Insights

  • Low or No Conversion:

    • Catalyst Inactivity: Ensure the palladium precursor and ligand are of high quality and have been stored under an inert atmosphere. The active Pd(0) species is highly sensitive to oxygen.[5] Consider using a pre-catalyst for more reliable generation of the active species.

    • Impure Reagents: Water and oxygen can severely hinder the reaction. Ensure solvents are anhydrous and degassed, and that amines and bases are pure and dry.[5]

  • Side Reactions (e.g., Hydrodehalogenation):

    • Optimize the Base: Using a less sterically hindered or a weaker base can sometimes mitigate this side reaction where the halide is replaced by a hydrogen atom.[5]

    • Lower the Temperature: Higher temperatures can promote side reactions.

    • Screen Ligands: Some ligands are more prone to promoting hydrodehalogenation than others.

  • Poor Yields with Alkylamines Bearing β-Hydrogens in Pd-Catalysis:

    • This is a known issue due to competitive β-hydride elimination.[1]

    • Solution: Switch to a copper-catalyzed system (Ullmann-type), which is often more effective for these substrates.[1]

Conclusion

The formation of C-N bonds with substituted pyrazole amines is a critical transformation in the synthesis of medicinally important compounds. Both palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann-type couplings offer powerful and versatile solutions. A thorough understanding of the reaction mechanisms, careful selection of catalysts, ligands, and bases, and meticulous execution of experimental protocols are essential for success. This guide provides the foundational knowledge and practical steps to enable researchers to confidently and efficiently synthesize novel pyrazole amine derivatives, thereby accelerating the drug discovery process.

References

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  • Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. The Journal of Organic Chemistry. [Link]

  • Development of Nonproprietary Phosphine Ligands for the Pd-Catalyzed Amination Reaction. ResearchGate. [Link]

  • Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. ResearchGate. [Link]

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PMC. [Link]

  • Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. J. Am. Chem. Soc.[Link]

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  • Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5- a]Quinoxalinones. PubMed. [Link]

  • Palladium-Catalyzed C–N Coupling of Pyrazole Amides with Triazolo- and Imidazopyridine Bromides in Ethanol. Organic Process Research & Development. [Link]

  • Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. [Link]

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters. [Link]

  • Pyrazole-based P,N-ligand for palladium catalyst: applications in Suzuki coupling and amination reactions. ResearchGate. [Link]

  • Role of the base in Buchwald-Hartwig amination. PubMed. [Link]

  • L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles. ResearchGate. [Link]

  • Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. DSpace@MIT. [Link]

  • Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants. MDPI. [Link]

  • Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. ResearchGate. [Link]

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  • Ullmann-Type N-, S-, and O-Arylation Using a Well-Defined 7-Azaindole-N-oxide (7-AINO)-Based Copper(II) Catalyst: Scope and Application to Drug Synthesis. The Journal of Organic Chemistry. [Link]

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  • Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. ResearchGate. [Link]

  • Toward the Development of a Manufacturing Process for the Insecticide Tyclopyrazoflor. Part I. Evaluation of Strategies using Ullmann Coupling of Pyrazole Derivatives. ACS Publications. [Link]

  • Efficient copper-catalyzed amination of aryl halides with amines and N H heterocycles using rac-BINOL as ligand. ResearchGate. [Link]

  • Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journals. [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. PMC. [Link]

  • Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst: a route to EGFR inhibitors. RSC Publishing. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC. [Link]

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  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. ACS Publications. [Link]

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Method

Application Note: 3-Methoxy-1-methyl-1H-pyrazol-4-amine Dihydrochloride in Fragment-Based Drug Design (FBDD)

Executive Summary Fragment-Based Drug Design (FBDD) has revolutionized the discovery of small-molecule therapeutics by focusing on low-molecular-weight compounds that form high-quality, enthalpy-driven interactions with...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Fragment-Based Drug Design (FBDD) has revolutionized the discovery of small-molecule therapeutics by focusing on low-molecular-weight compounds that form high-quality, enthalpy-driven interactions with target proteins 1[1]. Among the most privileged scaffolds in modern FBDD are pyrazole derivatives, which offer exceptional tunability and binding metrics 2[2]. Specifically, 3-Methoxy-1-methyl-1H-pyrazol-4-amine dihydrochloride (CAS: 2091135-14-5) has emerged as a highly versatile, Rule of Three (Ro3) compliant building block. This application note details the mechanistic rationale, physicochemical advantages, and synthetic protocols for integrating this specific pyrazole fragment into kinase inhibitor discovery pipelines, demonstrating its superiority over traditional aniline-based fragments 3[3].

Mechanistic Rationale: The Pyrazole Advantage in SBDD

In the hit-to-lead optimization phase, fragments are grown, merged, or linked guided by Structure-Based Drug Design (SBDD) 4[4]. The selection of 3-methoxy-1-methyl-1H-pyrazol-4-amine is driven by several precise structural and physicochemical causalities:

  • Overcoming Toxicophores : Anilines are historically prevalent in kinase inhibitors for hinge-binding but are notorious toxicophores associated with reactive metabolites and high basicity (pKa ~7.9), which drives hERG ion-channel liabilities 3[3]. The pyrazole core acts as a bioisostere, significantly lowering the pKa and improving Lipophilic Efficiency (LipE) 3[3].

  • Conformational Locking : The 1-methyl substitution prevents tautomerization of the pyrazole ring. By locking the fragment into a single tautomeric state, the entropic penalty upon binding to the target macromolecule is minimized, leading to higher binding affinity 1[1].

  • Optimized Hydrogen Bonding : The pyrazole nitrogen atoms and the 3-methoxy oxygen provide a dense array of hydrogen bond acceptors and donors, ideal for bidentate interactions with the highly conserved kinase hinge region (e.g., targeting EGFR T790M/L858R mutants) 3[3].

  • Screening Viability : The dihydrochloride salt form ensures exceptional aqueous solubility (>10 mM), a strict prerequisite for high-concentration biophysical screening methods like Surface Plasmon Resonance (SPR) and Nuclear Magnetic Resonance (NMR)1[1].

Caption: Mechanistic advantages of the pyrazole fragment in kinase inhibitor design.

Fragment-Based Drug Design Workflow

The integration of 3-methoxy-1-methyl-1H-pyrazol-4-amine into a discovery pipeline typically follows a deconstruction-reconstruction approach 4[4]. Once identified as a weak binder, the fragment is structurally characterized within the target pocket via X-ray crystallography, followed by rational fragment growing to access adjacent hydrophobic pockets 5[5].

Caption: FBDD workflow from pyrazole hit identification to lead optimization.

Quantitative Data: Physicochemical Profiling

To justify the transition from traditional fragments to the 3-methoxy-1-methyl-1H-pyrazole scaffold, consider the following comparative data synthesized from recent kinase inhibitor optimization campaigns 3[3]:

ParameterTraditional Aniline Fragment3-Methoxy-1-methyl-1H-pyrazoleCausality in Drug Design
Calculated pKa ~7.9 (Highly Basic)< 5.0 (Weakly Basic)Lowers ion-channel (hERG) liability and improves membrane permeability.
Lipophilic Efficiency (LipE) Sub-optimalHighDrives potency through specific polar interactions rather than non-specific hydrophobicity.
Toxicity Profile Known toxicophorePrivileged bioisostereReduces risk of idiosyncratic drug toxicity and glutathione (GSH) depletion.
H-Bonding Motif Donor dominantDonor & AcceptorEnables highly directional, bidentate interactions with the kinase hinge region.
Conformational Entropy High (free rotation)Low (locked by 1-methyl)1-methyl group restricts tautomerization, reducing the entropic penalty upon target binding.

Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr) Conjugation

A critical step in FBDD is the synthetic elaboration of the fragment. The 4-amine group of 3-methoxy-1-methyl-1H-pyrazol-4-amine serves as an excellent nucleophile for SNAr reactions with heteroaryl halides (e.g., purines or pyrimidines) 6[6].

Note: The following protocol is a self-validating system designed for high yield and minimal side reactions, adapted from the synthesis of advanced EGFR inhibitors 3[3].

Materials Required:

  • Heteroaryl electrophile (e.g., 6-chloro-2-fluoro-9H-purine) (1.0 equiv)

  • 3-Methoxy-1-methyl-1H-pyrazol-4-amine dihydrochloride (1.26 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Step-by-Step Methodology:

  • Preparation of the Free Base in situ : Suspend the heteroaryl electrophile (1.0 equiv) and 3-methoxy-1-methyl-1H-pyrazol-4-amine dihydrochloride (1.26 equiv) in anhydrous DMSO (approx. 0.5 M concentration).

    • Expert Insight (Causality): The dihydrochloride salt contains two equivalents of HCl. You must add at least 3.0 equivalents of DIPEA: two equivalents to neutralize the salt and liberate the nucleophilic free amine, and one equivalent to scavenge the HCl byproduct generated during the SNAr coupling 3[3].

  • Base Addition : Dropwise add DIPEA (3.0 equiv) to the suspension at room temperature under a nitrogen atmosphere. The solution should become homogenous as the salt neutralizes.

  • Reaction Incubation : Stir the reaction mixture at ambient temperature (20-25 °C) for 19 hours.

    • Expert Insight (Causality): While many SNAr reactions require heating, highly electron-deficient cores (like fluorinated purines) are highly reactive. Maintaining ambient temperature prevents off-target nucleophilic attack at secondary halogenated sites (e.g., the 2-fluoro position), ensuring regioselectivity.

  • In-Process Quality Control (IPQC) : Monitor the reaction via LC-MS. The mass of the desired product [M+H]+ should be the dominant peak, with complete consumption of the starting electrophile.

  • Workup : Concentrate the mixture under reduced pressure at 50 °C to remove excess DIPEA and some DMSO. Pour the concentrated residue into ice-cold water to precipitate the product.

  • Purification & Validation : Filter the precipitate, wash with cold water, and dry under a vacuum. Validate the structural integrity via 1H NMR (look for the characteristic pyrazole C5-H singlet around 7.5-8.0 ppm and the methoxy singlet at ~3.8 ppm) and HPLC (ensure >95% purity before proceeding to biophysical assays).

Conclusion

The strategic application of 3-methoxy-1-methyl-1H-pyrazol-4-amine dihydrochloride in FBDD exemplifies the power of rational fragment selection. By simultaneously addressing potency (via optimized hinge binding) and liability (via aniline replacement), this fragment accelerates the trajectory from initial hit to optimized clinical lead.

References

  • Title : Discovery of N-((3R,4R)-4-Fluoro-1-(6-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)-9-methyl-9H-purin-2-yl)pyrrolidine-3-yl)acrylamide (PF-06747775) through Structure-Based Drug Design Source : ACS Publications (Journal of Medicinal Chemistry) URL : 3

  • Title : What makes a good fragment in fragment-based drug discovery? Source : Taylor & Francis (Expert Opinion on Drug Discovery) URL : 1

  • Title : Evolutions in fragment-based drug design: the deconstruction–reconstruction approach Source : NIH / National Library of Medicine URL : 4

  • Title : Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics Source : MDPI (Molecules) URL : 2

  • Title : Fragment-Based Lead Generation of 5-Phenyl-1 H-pyrazole-3-carboxamide Derivatives as Leads for Potent Factor Xia Inhibitors Source : PubMed / Molecules URL : 5

  • Title : US11247983B2 - Compounds and methods for inhibiting JAK Source : Google Patents URL : 6

Sources

Application

Synthesis of polysubstituted pyrazoles using "3-Methoxy-1-methyl-1H-pyrazol-4-amine dihydrochloride"

Advanced Application Note: Synthesis of Polysubstituted Pyrazoles via 3-Methoxy-1-methyl-1H-pyrazol-4-amine Dihydrochloride Executive Summary & Scaffold Anatomy The pyrazole nucleus is a privileged scaffold in medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Application Note: Synthesis of Polysubstituted Pyrazoles via 3-Methoxy-1-methyl-1H-pyrazol-4-amine Dihydrochloride

Executive Summary & Scaffold Anatomy

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, frequently serving as the core of kinase inhibitors, anti-viral agents, and neuroprotective drugs[1]. However, the synthesis of heavily functionalized, polysubstituted pyrazoles often suffers from poor regioselectivity and over-alkylation/arylation[2].

To overcome these synthetic bottlenecks, 3-Methoxy-1-methyl-1H-pyrazol-4-amine dihydrochloride (CAS: 2091135-14-5) serves as an elite building block[3]. Its structural anatomy is strategically designed for controlled, sequential functionalization:

  • C3-Methoxy Group: Acts as an electron-donating group that enriches the pyrazole core while completely blocking the C3 position, preventing unwanted electrophilic aromatic substitutions or C-H activations at this site[4].

  • N1-Methyl Group: Locks the tautomeric state of the pyrazole, ensuring defined regiochemistry for downstream coupling events.

  • C4-Amine (Dihydrochloride Salt): The free C4-amine is highly electron-rich and prone to rapid oxidation. Supplying this building block as a dihydrochloride salt ensures long-term bench stability and prevents premature degradation[3].

  • C5-Proton: The only remaining unsubstituted ring position. Because C3 is sterically and electronically blocked, the C5-H bond becomes highly susceptible to regioselective Palladium-catalyzed C-H activation[5].

Synthetic Strategy & Workflow

The synthesis of polysubstituted pyrazoles from this building block relies on a two-phase approach: a chemoselective Copper-catalyzed Ullmann-type N-arylation of the liberated C4-amine, followed by a regioselective Palladium-catalyzed C5-H arylation[6][7].

SyntheticWorkflow A 3-Methoxy-1-methyl-1H- pyrazol-4-amine 2HCl (Stable Precursor) B In Situ Free Base Generation (K3PO4) A->B C Cu-Catalyzed N-Arylation (6-Hydroxypicolinamide) B->C D C4-N-Aryl Pyrazole Intermediate C->D Aryl Bromide DMSO, 120°C E Pd-Catalyzed C5-H Activation D->E F Polysubstituted Pyrazole (Target Scaffold) E->F Aryl Halide Pd(OAc)2, DMAc

Workflow for the sequential C4-N-arylation and C5-H functionalization of the pyrazole scaffold.

Phase I: Chemoselective Cu-Catalyzed C4-N-Arylation

Historically, Cu-catalyzed C-N couplings of electron-rich heteroaryl amines suffered from poor yields and competitive diarylation. By utilizing 6-hydroxypicolinamide ligands, the pyridine nitrogen acts as an anionic donor, drastically enhancing the reactivity of the Copper(I) center and ensuring strict monoarylation[4][6].

Mechanistic Rationale & Causality
  • Base Selection: Because the starting material is a dihydrochloride salt, an excess of base (3.5 equivalents) is required. K3PO4 is utilized to simultaneously liberate the free base in situ and drive the catalytic cycle[8]. If chemoselectivity is required (e.g., coupling an aryl bromide in the presence of an aryl chloride), K2CO3 must be used instead, as K3PO4 is strong enough to activate aryl chlorides at 130 °C[6][8].

  • Ligand Choice: 6-Hydroxypicolinamide outperforms standard oxalamides (like BFMO) by preventing competitive N-arylation of the ligand itself, a common failure mode when using weakly nucleophilic pyrazol-4-amines[4][6].

Step-by-Step Protocol
  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 3-Methoxy-1-methyl-1H-pyrazol-4-amine dihydrochloride (1.0 mmol, 200 mg), CuI (5 mol %, 9.5 mg), 6-hydroxypicolinamide ligand (10 mol %), and anhydrous K3PO4 (3.5 mmol, 743 mg).

  • Atmosphere Exchange: Seal the tube with a septum. Evacuate and backfill with dry Nitrogen (or Argon) three times to prevent oxidative degradation of the in situ generated free base.

  • Reagent Addition: Via syringe, add anhydrous DMSO (0.5 M, 2.0 mL) and the desired Aryl Bromide (1.1 mmol). If the aryl bromide is a solid, add it during Step 1.

  • Reaction Execution: Replace the septum with a Teflon screwcap under positive nitrogen flow. Heat the reaction mixture in a pre-heated oil bath at 120 °C for 4–6 hours[8].

  • In-Process Control (IPC): Monitor the reaction via LC-MS. The mass of the intermediate N-aryl-3-methoxy-1-methyl-1H-pyrazol-4-amine should be the dominant peak. Disappearance of the starting material mass indicates completion.

  • Workup (Self-Validating Step): Cool to room temperature. Dilute with EtOAc (10 mL) and wash with a 10% aqueous ammonium hydroxide solution (3 x 10 mL). Note: The aqueous layer will turn deep blue, validating the successful sequestration and removal of the copper catalyst. Wash with brine, dry over Na2SO4, and concentrate in vacuo. Purify via flash chromatography.

Phase II: Regioselective Pd-Catalyzed C5-H Arylation

With the C3 position blocked by the methoxy group and the C4 position functionalized, the C5-H bond is primed for direct Palladium-catalyzed arylation via a Concerted Metalation-Deprotonation (CMD) pathway[2][5].

Mechanistic Rationale & Causality
  • Catalyst & Solvent: Pd(OAc)2 in a highly polar aprotic solvent like DMAc (Dimethylacetamide) is critical. The acetate ligand acts as an internal base during the CMD transition state, abstracting the C5 proton while the Palladium center coordinates to the pyrazole ring[5].

  • Regiocontrol: The steric bulk of the newly installed C4-N-aryl group forces the incoming Palladium complex to exclusively activate the less hindered C5 position, yielding a pure polysubstituted isomer[7].

Step-by-Step Protocol
  • Preparation: To a dry reaction vial, add the purified C4-N-Aryl pyrazole intermediate (1.0 mmol), Aryl Iodide (1.2 mmol), Pd(OAc)2 (5 mol %, 11.2 mg), and Cs2CO3 (2.0 mmol, 651 mg).

  • Solvent Addition: Add anhydrous DMAc (3.0 mL) under a nitrogen atmosphere.

  • Reaction Execution: Seal the vial and heat to 130 °C for 12–16 hours.

  • Workup: Cool the mixture, dilute with EtOAc (15 mL), and filter through a short pad of Celite to remove Palladium black and inorganic salts. Wash the organic filtrate with water (3 x 10 mL) to remove DMAc, dry over MgSO4, and concentrate. Purify via silica gel chromatography to isolate the target polysubstituted pyrazole.

Quantitative Reaction Optimization Data

The following table summarizes the causal relationship between base strength, ligand selection, and chemoselectivity during the Phase I N-arylation of the pyrazole core, derived from established process chemistry data[6][8].

Base (Equiv)Ligand (10 mol%)Aryl HalideTemp (°C)Conversion (%)Selectivity Profile
K3PO4 (3.5)BFMOAryl Bromide12085%Moderate (6:1 Mono vs Diarylation)
K3PO4 (3.5)6-HydroxypicolinamideAryl Bromide120>95%Excellent (>20:1 Mono vs Diarylation)
K2CO3 (3.5)6-HydroxypicolinamideAr-Br + Ar-Cl120>90%Highly Chemoselective (Couples Ar-Br only)
K3PO4 (3.5)6-HydroxypicolinamideAryl Chloride13060-75%Requires 10 mol% CuI; Moderate yield

References

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Cu-Catalyzed Couplings of Heteroaryl Primary Amines and (Hetero)aryl Bromides with 6-Hydroxypicolinamide Ligands. Organic Process Research & Development (ACS). Available at: [Link]

  • Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. Comptes Rendus Chimie. Available at: [Link]

  • Palladium-Catalyzed Direct Arylation of 5-Chloropyrazoles: A Selective Access to 4-Aryl Pyrazoles. The Journal of Organic Chemistry (ACS). Available at: [Link]

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Chemistry Europe / PMC. Available at: [Link]

Sources

Method

Application Note: 3-Methoxy-1-methyl-1H-pyrazol-4-amine Dihydrochloride in the Synthesis of Bioactive Kinase Inhibitors

An in-depth application note and protocol guide for the use of 3-Methoxy-1-methyl-1H-pyrazol-4-amine dihydrochloride (and its related free base/hydrochloride salts) in medicinal chemistry and organic synthesis. Introduct...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth application note and protocol guide for the use of 3-Methoxy-1-methyl-1H-pyrazol-4-amine dihydrochloride (and its related free base/hydrochloride salts) in medicinal chemistry and organic synthesis.

Introduction and Strategic Rationale

In contemporary structure-based drug design (SBDD), the selection of heteroaromatic building blocks is critical for optimizing a drug candidate's pharmacodynamics and pharmacokinetics. 3-Methoxy-1-methyl-1H-pyrazol-4-amine dihydrochloride (CAS: 2091135-14-5) has emerged as a highly privileged pharmacophore, particularly in the development of next-generation kinase inhibitors targeting mutant Epidermal Growth Factor Receptor (EGFR)[1], Janus Kinase (JAK)[2], and Polo-like kinase 4 (PLK4)[3].

As a Senior Application Scientist, I emphasize that the incorporation of this specific pyrazole amine is rarely coincidental. The moiety provides three distinct stereoelectronic advantages:

  • Hinge-Binding Engagement: The electron-rich pyrazole nitrogen and the methoxy oxygen can act as highly directional hydrogen-bond acceptors within the ATP-binding pocket of kinases.

  • Lipophilic Efficiency (LipE): The addition of the polar methoxy group offsets the lipophilicity of the methylpyrazole, improving the overall aqueous solubility and LipE of the final active pharmaceutical ingredient (API) without sacrificing binding affinity[1].

  • Steric Shielding: The adjacent methoxy and methyl groups induce a specific dihedral twist when coupled to a purine or pyrimidine core, preventing off-target binding to wild-type kinases (e.g., wild-type EGFR) while maintaining high affinity for mutant variants (e.g., T790M)[1].

Physicochemical Properties
PropertyValueRelevance to Synthesis
Chemical Name 3-Methoxy-1-methyl-1H-pyrazol-4-amine dihydrochlorideFormal IUPAC nomenclature.
CAS Number 2091135-14-5 (Di-HCl) / 1431962-46-7 (HCl) / 332069-74-6 (Free Base)Ensure correct salt form is used to calculate equivalents.
Molecular Weight 200.06 g/mol (Di-HCl)Essential for stoichiometric calculations.
Physical State Off-white to brown solidHygroscopic nature requires desiccated storage.
Solubility Soluble in DMSO, Water, MethanolIdeal for polar aprotic reaction conditions (e.g., SNAr).

Logical Framework: Structural Impact on Kinase Selectivity

To understand the causality behind selecting this reagent, we must look at its role in target selectivity. In the discovery of PF-06747775 (Mavelertinib), researchers utilized the 3-methoxy-1-methyl-1H-pyrazol-4-amine building block to derive potency from reversible binding affinity rather than relying solely on the intrinsic reactivity of a covalent warhead. This minimized off-target toxicity[1].

KinaseLogic A 3-Methoxy-1-methyl-1H- pyrazol-4-amine Moiety B Steric Bulk (Methoxy & Methyl) A->B Imparts C H-Bond Acceptors (N & O atoms) A->C Provides F High Lipophilic Efficiency (LipE) A->F Optimizes LogD D Reduced Off-Target Binding (WT EGFR) B->D Forces Dihedral Twist E Enhanced Hinge Region Affinity C->E Anchors to ATP Pocket G Potent & Selective Mutant Kinase Inhibitor D->G E->G F->G

Figure 1: Logical relationship between the stereoelectronic properties of the pyrazole building block and final inhibitor efficacy.

Experimental Methodologies and Protocols

The amine group at the 4-position of the pyrazole ring is moderately nucleophilic but can be sterically hindered by the adjacent 3-methoxy group. Therefore, coupling this building block to heteroaryl cores requires optimized conditions. Below are three self-validating protocols covering Nucleophilic Aromatic Substitution (SNAr), Buchwald-Hartwig Amination, and Ullmann-type C-N coupling.

Protocol A: Nucleophilic Aromatic Substitution (SNAr)

Application: Coupling to highly electrophilic cores (e.g., 6-chloro-2-fluoro-9H-purine) in the synthesis of EGFR inhibitors[1]. Causality Note: The dihydrochloride salt must be neutralized in situ. A large excess of N,N-diisopropylethylamine (DIPEA) is used not only to free the amine but also to scavenge the HCl generated during the SNAr process, preventing the reaction from stalling. DMSO is chosen as the solvent to stabilize the Meisenheimer complex intermediate via its high dielectric constant.

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, suspend 6-chloro-2-fluoro-9H-purine (1.00 equiv, e.g., 31.8 mmol) and 3-methoxy-1-methyl-1H-pyrazol-4-amine dihydrochloride (1.26 equiv, 40.0 mmol) in anhydrous DMSO (0.5 M to 1.0 M concentration)[1].

  • Base Addition: Slowly add DIPEA (4.00 to 5.00 equiv) dropwise at room temperature. Self-Validation Check: The cloudy suspension should become more homogenous, and a slight exotherm may be observed as the free base is generated.

  • Reaction: Stir the reaction mixture at ambient temperature (20–25 °C) for 18–24 hours under a nitrogen atmosphere[1].

  • Workup: Concentrate the mixture under reduced pressure at 50 °C to remove excess DIPEA and some DMSO. Pour the concentrated mixture into ice-cold distilled water (approx. 10 volumes).

  • Isolation: Collect the resulting precipitate via vacuum filtration. Wash the filter cake sequentially with cold water and diethyl ether to remove residual DMSO and unreacted starting materials. Dry under high vacuum to afford the coupled product.

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling

Application: Coupling to less reactive heteroaryl halides (e.g., 2-chloropyrimidines or bromopyridines) in the synthesis of JAK inhibitors[2]. Causality Note: Because the 4-amino group is sterically hindered by the 3-methoxy group, spontaneous SNAr is often inefficient on less electrophilic substrates. A Palladium catalyst paired with a bidentate ligand with a large bite angle (Xantphos) forces reductive elimination, favoring the desired C-N bond formation over β-hydride elimination.

Step-by-Step Procedure:

  • Reagent Loading: To a Schlenk tube, add the heteroaryl halide (1.0 equiv), 3-methoxy-1-methyl-1H-pyrazol-4-amine dihydrochloride (1.2 to 2.5 equiv), Palladium(II) acetate (0.05 to 0.1 equiv), Xantphos (0.05 to 0.1 equiv), and Cesium Carbonate (Cs₂CO₃, 3.0 to 4.0 equiv)[2].

  • Degassing (Critical Step): Add a solvent mixture of 1,4-Dioxane and Water (10:1 ratio, approx. 0.1 M). Seal the tube with a septum and sparge with ultra-pure Argon or Nitrogen for 15 minutes. Self-Validation Check: Oxygen must be rigorously excluded to prevent the oxidation of Pd(0) to inactive Pd(II) species.

  • Heating: Replace the septum with a Teflon screw cap and heat the mixture in an oil bath at 110 °C for 3.5 to 5 hours[2].

  • Workup: Cool to ambient temperature. Dilute the mixture with Ethyl Acetate (EtOAc) and filter through a pad of diatomaceous earth (Celite) to remove the insoluble inorganic salts and palladium black[2].

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Dichloromethane/Methanol gradient) or reverse-phase preparative HPLC.

Protocol C: Copper-Catalyzed Ullmann-Type C-N Coupling

Application: Cost-effective coupling with (hetero)aryl bromides using picolinamide ligands[4]. Causality Note: For process chemistry scale-up, Palladium is often too expensive and leaves toxic heavy-metal residues. Cu-catalyzed couplings using tailored 6-hydroxypicolinamide ligands provide an excellent alternative. K₃PO₄ is utilized as a base because it is strong enough to deprotonate the pyrazole amine but mild enough to avoid degrading sensitive functional groups[4].

Workflow Step1 1. Reagent Prep Ar-Br + Pyrazole Amine + CuI (5 mol%) + Ligand Step2 2. Base & Solvent Add K3PO4 (1.5 eq) in anhydrous DMSO Step1->Step2 Step3 3. Degassing Sparge with N2/Ar for 15 mins Step2->Step3 Step4 4. Thermal Activation Heat at 120 °C Monitor via LC-MS Step3->Step4 Step5 5. Workup Aqueous quench & EtOAc Extraction Step4->Step5 Step6 6. Isolation Column Chromatography or Crystallization Step5->Step6

Figure 2: Experimental workflow for Copper-Catalyzed Ullmann-Type C-N Coupling.

Quantitative Data Summary: Reaction Optimization

When selecting the coupling protocol for 3-methoxy-1-methyl-1H-pyrazol-4-amine, the choice of base, solvent, and catalyst drastically impacts the yield. The following table summarizes typical optimization parameters derived from literature precedent[1][2][4].

Coupling TypeElectrophileCatalyst / LigandBaseSolvent / TempTypical YieldMechanistic Advantage
SNAr 6-Chloro-purinesNoneDIPEA (Excess)DMSO, 25 °C70–85%Mild conditions; preserves sensitive stereocenters.
Buchwald-Hartwig ChloropyrimidinesPd(OAc)₂ / XantphosCs₂CO₃Dioxane/H₂O, 110 °C60–80%Overcomes steric hindrance of the 3-methoxy group.
Ullmann-Type Aryl BromidesCuI / PicolinamideK₃PO₄DMSO, 120 °C75–90%Highly scalable; avoids expensive Pd catalysts.

Conclusion

The integration of 3-Methoxy-1-methyl-1H-pyrazol-4-amine dihydrochloride into a synthetic pipeline requires careful consideration of its steric and electronic properties. While its hindered nature can make direct nucleophilic attacks sluggish on unactivated electrophiles, the application of modern catalytic cross-coupling techniques (Buchwald-Hartwig and Ullmann-type) readily circumvents these bottlenecks. Ultimately, the resulting molecules benefit from significantly improved kinase selectivity profiles and optimized lipophilic efficiency, making this building block indispensable in modern oncology and immunology drug discovery.

References

  • Discovery of N-((3R,4R)-4-Fluoro-1-(6-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)-9-methyl-9H-purin-2-yl)pyrrolidine-3-yl)acrylamide (PF-06747775) through Structure-Based Drug Design: A High Affinity Irreversible Inhibitor Targeting Oncogenic EGFR Mutants with Selectivity over Wild-Type EGFR. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • Cu-Catalyzed Couplings of Heteroaryl Primary Amines and (Hetero)aryl Bromides with 6-Hydroxypicolinamide Ligands. Organic Process Research & Development (ACS Publications). Available at:[Link]

  • Compounds and methods for inhibiting JAK (US9714236B2).Google Patents.
  • Polo like kinase 4 inhibitors (WO2022240876A1).Google Patents.

Sources

Application

Scale-up synthesis considerations for reactions involving "3-Methoxy-1-methyl-1H-pyrazol-4-amine dihydrochloride"

As a Senior Application Scientist, designing a robust, scalable process for highly functionalized heterocyclic building blocks requires balancing thermodynamic safety, intermediate stability, and downstream compatibility...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, designing a robust, scalable process for highly functionalized heterocyclic building blocks requires balancing thermodynamic safety, intermediate stability, and downstream compatibility.

3-Methoxy-1-methyl-1H-pyrazol-4-amine dihydrochloride (CAS: 2091135-14-5) is a privileged pharmacophore widely utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly in the oncology and immunology spaces for targeting kinases such as EGFR (1[1]) and JAK (2[2]).

This application note provides a comprehensive guide to the upstream scale-up synthesis of this building block and its downstream integration via C-N cross-coupling, emphasizing the causality behind process engineering choices.

Retrosynthetic Strategy & Process Causality

The synthesis of pyrazole amines at scale presents unique challenges, primarily concerning regioselectivity during ring construction/functionalization and the extreme oxidative lability of the resulting electron-rich free amines (3[3]).

Upstream: N-Methylation and Reduction

The most scalable route begins with the commercially available 3-methoxy-4-nitropyrazole.

  • Regioselective Methylation: Alkylation with methyl iodide (MeI) and K₂CO₃ yields the 1-methyl isomer. The regioselectivity is driven by the steric bulk of the adjacent C3-methoxy group, which shields the N2 position, directing the soft electrophile to N1 (4[4]).

  • Exotherm Control: Catalytic hydrogenation of the nitro group is highly exothermic ( ΔHrxn​≈−450 kJ/mol). In scale-up, mass transfer (agitation) and heat removal (jacket cooling) dictate the hydrogen feed rate to prevent thermal runaway and ensure complete reduction of the mutagenic hydroxylamine intermediate (5[5]).

Downstream: Why the Dihydrochloride Salt?

Electron-rich aminopyrazoles rapidly undergo oxidative dimerization in air to form azo/azine impurities. By isolating the product as a dihydrochloride salt , both the primary amine ( pKa​≈4.5 ) and the pyrazole N2 ( pKa​≈1.5 ) are protonated. This drastically lowers the HOMO energy of the molecule, conferring exceptional shelf-stability and preventing deliquescence.

ProcessFlow SM 3-Methoxy-4-nitropyrazole + MeI / K2CO3 R1 N-Methylation (Reactor 1) SM->R1 Int1 3-Methoxy-1-methyl- 4-nitro-1H-pyrazole R1->Int1 Regioselective Alkylation R2 Hydrogenation (Pd/C, H2) Int1->R2 Int2 Free Amine (Air Sensitive) R2->Int2 Exothermic Reduction R3 Salt Formation (HCl / EtOAc) Int2->R3 In Situ Transfer Prod 3-Methoxy-1-methyl-1H- pyrazol-4-amine 2HCl R3->Prod Crystallization

Fig 1. Scale-up process workflow for 3-Methoxy-1-methyl-1H-pyrazol-4-amine dihydrochloride.

Quantitative Process Metrics

To ensure a self-validating process, the following thermodynamic and efficiency metrics must be monitored during scale-up campaigns.

Table 1: Scale-Up Reaction Metrics & In-Process Controls (IPCs)

StepReactionTarget YieldPurity (HPLC)Key Process Parameter (KPP) & Causality
1 N-Methylation82 - 85%>98.5% Tmax​ < 30 °C : Prevents thermal degradation of MeI and limits over-alkylation.
2 Nitro Reduction90 - 95%>99.0%H₂ Pressure (3-5 bar) : Ensures complete reduction of the hydroxylamine intermediate.
3 Salt Formation88 - 92%>99.5%HCl Equivalents (2.5 eq) : Forces precipitation of the thermodynamically stable dihydrochloride.
4 C-N Coupling75 - 80%>98.0%Base Equivalents (3.5 eq) : 2.0 eq required to neutralize the salt; 1.5 eq for the catalytic cycle.

Step-by-Step Experimental Protocols

Protocol A: 100g-Scale Synthesis of the Dihydrochloride Building Block

This protocol is designed as a self-validating system, incorporating critical IPCs to prevent downstream failures.

Stage 1: N-Methylation

  • Charge a 2 L jacketed reactor with 3-methoxy-4-nitropyrazole (100 g, 0.70 mol) and anhydrous DMF (800 mL) under a nitrogen atmosphere.

  • Add K₂CO₃ (145 g, 1.05 mol, 1.5 eq). Stir at 20 °C for 30 min to generate the pyrazole anion.

  • Dropwise add methyl iodide (119 g, 0.84 mol, 1.2 eq) over 1 h. Critical: Maintain internal temperature < 30 °C using active jacket cooling.

  • IPC Check: Sample the reaction after 4 h. Proceed only when HPLC shows < 1% starting material.

  • Quench with DI water (1.5 L) and extract with EtOAc (3 x 500 mL). Wash organics with 5% aqueous LiCl to remove residual DMF. Concentrate to yield 3-methoxy-1-methyl-4-nitro-1H-pyrazole.

Stage 2: Catalytic Hydrogenation 6. Transfer the intermediate to a 2 L pressure reactor and dissolve in MeOH (1 L). 7. Inert the vessel with N₂. Charge 10% Pd/C (5 g, 50% wet). 8. Purge with H₂ (3 cycles) and pressurize to 4 bar H₂. 9. Stir at 300 rpm, maintaining the temperature at 25-30 °C. 10. IPC Check: Monitor H₂ uptake. Once uptake ceases, sample for HPLC. Proceed only when nitro/hydroxylamine intermediates are < 0.1%. 11. Filter through diatomaceous earth under an N₂ blanket. Safety: Do not allow the Pd/C filter cake to dry, as it is highly pyrophoric.

Stage 3: Salt Formation & Isolation 12. Concentrate the methanolic filtrate under reduced pressure. Redissolve the highly air-sensitive crude free amine in anhydrous EtOAc (800 mL) immediately. 13. Cool the solution to 0-5 °C. 14. Dropwise add 4M HCl in dioxane (2.5 eq). A white crystalline precipitate will form instantly. 15. Stir for 2 h at 0 °C to maximize crystallization. Filter, wash with cold EtOAc (200 mL), and dry in a vacuum oven at 40 °C for 12 h. 16. Validation: Confirm dihydrochloride stoichiometry via elemental analysis (Target Cl: ~35.4%) and verify purity > 99.5% via HPLC.

Downstream Application: Buchwald-Hartwig Amination

When utilizing the dihydrochloride salt in downstream API synthesis (e.g., coupling to a pyrimidine or pyridine core), the process chemistry must be carefully adjusted. The acidic salt will rapidly quench the Pd(0) catalyst if not properly neutralized in situ.

Furthermore, the bidentate ligand Xantphos is strictly required. Its wide bite angle (~111°) accelerates reductive elimination, preventing the pyrazole nitrogens from competitively binding and poisoning the palladium center (2[2]).

CatalyticCycle Pd0 Pd(0)L_n (Active Catalyst) OA Oxidative Addition Complex Pd0->OA + Ar-X AmineCoord Amine Coordination (Pyrazole Amine) OA->AmineCoord + Pyrazole Amine 2HCl Deprot Deprotonation (by Cs2CO3) AmineCoord->Deprot + Base RE Reductive Elimination Deprot->RE RE->Pd0 Release Product Product Coupled API Intermediate RE->Product

Fig 2. Buchwald-Hartwig catalytic cycle utilizing the pyrazole amine dihydrochloride salt.

Protocol B: 50g-Scale Buchwald-Hartwig Amination
  • Charge a 1 L reactor with the aryl halide electrophile (0.25 mol), 3-methoxy-1-methyl-1H-pyrazol-4-amine dihydrochloride (55 g, 0.275 mol, 1.1 eq), and anhydrous 1,4-dioxane (500 mL).

  • Add Cs₂CO₃ (285 g, 0.875 mol, 3.5 eq). Note: The excess base is mandatory to liberate the free amine in situ without stalling the catalytic cycle.

  • Degas the suspension by sparging with N₂ for 30 min.

  • Add Pd(OAc)₂ (1.1 g, 2 mol%) and Xantphos (4.3 g, 3 mol%).

  • Heat to 110 °C under N₂ for 4 h.

  • IPC Check: Perform HPLC analysis. Proceed to workup only when aryl halide is < 1%.

  • Cool to 20 °C, dilute with EtOAc (500 mL), and filter through Celite to remove inorganic salts. Concentrate and purify via crystallization.

Sources

Method

Microwave-assisted synthesis with "3-Methoxy-1-methyl-1H-pyrazol-4-amine dihydrochloride"

Application Notes & Protocols: Microwave-Assisted Synthesis with 3-Methoxy-1-methyl-1H-pyrazol-4-amine dihydrochloride Introduction: The Pyrazole Scaffold and a Versatile Building Block The pyrazole nucleus, a five-membe...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols: Microwave-Assisted Synthesis with 3-Methoxy-1-methyl-1H-pyrazol-4-amine dihydrochloride

Introduction: The Pyrazole Scaffold and a Versatile Building Block

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry and drug discovery.[1] Its structural and electronic properties make it a "privileged scaffold," frequently found in a wide array of therapeutic agents.[1][2] Several FDA-approved drugs, including the anti-inflammatory agent Celecoxib and the phosphodiesterase inhibitor Sildenafil, feature a core pyrazole structure, underscoring its therapeutic significance.[2]

This guide focuses on 3-Methoxy-1-methyl-1H-pyrazol-4-amine dihydrochloride [3][4], a highly functionalized building block poised for the rapid construction of complex molecular architectures. The presence of a reactive amine group at the 4-position, flanked by methoxy and N-methyl groups, provides a versatile handle for derivatization, making it an ideal starting material for generating libraries of novel compounds in drug development campaigns.

The Paradigm Shift: Microwave-Assisted Organic Synthesis (MAOS)

Conventional synthetic methods often rely on slow, conductive heating via oil baths or heating mantles, which can lead to long reaction times, thermal decomposition of sensitive materials, and the formation of by-products.[5] Microwave-Assisted Organic Synthesis (MAOS) offers a transformative alternative, utilizing microwave irradiation to deliver energy directly to the reaction mixture.[6][7] This technique has become an indispensable tool in modern organic synthesis for its ability to dramatically accelerate reactions, improve yields, and enhance product purity.[8]

Core Principles of Microwave Heating

Unlike conventional heating which transfers energy indirectly, microwave heating is a result of the direct interaction of microwaves with the molecules in the reaction mixture.[5] This occurs via two primary mechanisms:

  • Dipolar Polarization: Polar molecules, such as the solvents and reagents in a reaction, possess a dipole moment. When subjected to the oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This rapid, continuous reorientation generates friction at the molecular level, which manifests as intense, uniform heat throughout the sample.[9][10]

  • Ionic Conduction: If ions are present in the reaction mixture, they will oscillate back and forth under the influence of the microwave field. Collisions with surrounding molecules generate heat.[5][9]

This direct and volumetric heating leads to a rapid temperature increase that is uniform throughout the reaction medium, avoiding the hot spots common with conventional vessel heating.[5][11] The result is often a significant reduction in reaction times—from hours to mere minutes—and cleaner reaction profiles with fewer side products.[8][12]

Application Protocol: Microwave-Assisted Multicomponent Synthesis of a Pyrazolo[3,4-b]pyridine Derivative

To demonstrate the utility of 3-Methoxy-1-methyl-1H-pyrazol-4-amine dihydrochloride in MAOS, we present a protocol for a one-pot, three-component reaction to synthesize a substituted pyrazolo[3,4-b]pyridine. This class of fused heterocycles is of significant interest due to its diverse biological activities. This method provides a rapid and efficient entry into this valuable chemical space.[13]

Proposed Reaction Scheme

The reaction proceeds via a microwave-promoted condensation of the pyrazole amine, an aromatic aldehyde, and a β-ketoester (e.g., ethyl acetoacetate) in the presence of a base to neutralize the dihydrochloride salt.

G A Reagent Preparation - Weigh Pyrazole Amine Dihydrochloride - Measure Aldehyde, Ketoester, Solvent - Add Base (e.g., Triethylamine) B Microwave Reaction Setup - Combine reagents in a 10 mL microwave vial - Add magnetic stir bar - Seal the vial with a septum cap A->B Step 1 C Microwave Irradiation - Place vial in reactor cavity - Set parameters: Temp, Time, Power - Monitor pressure in real-time B->C Step 2 D Reaction Work-up - Cool vial to room temperature - Concentrate mixture under reduced pressure C->D Step 3 E Purification - Redissolve crude product - Purify via flash column chromatography D->E Step 4 F Analysis & Characterization - Determine yield and melting point - Confirm structure (NMR, MS) E->F Step 5

Caption: Experimental workflow for microwave-assisted synthesis.

Detailed Step-by-Step Protocol

Materials:

  • 3-Methoxy-1-methyl-1H-pyrazol-4-amine dihydrochloride

  • 4-Chlorobenzaldehyde (or other substituted aromatic aldehyde)

  • Ethyl acetoacetate

  • Triethylamine (TEA)

  • Ethanol (anhydrous)

  • Dedicated laboratory microwave reactor (e.g., Anton Paar Monowave, CEM Discover)

  • 10 mL microwave reaction vial with stir bar and cap

Procedure:

  • Reagent Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 3-Methoxy-1-methyl-1H-pyrazol-4-amine dihydrochloride (1.0 mmol, 1.0 eq).

  • Addition of Reactants: Add 4-chlorobenzaldehyde (1.0 mmol, 1.0 eq) and ethyl acetoacetate (1.1 mmol, 1.1 eq).

  • Solvent and Base: Add 3 mL of anhydrous ethanol, followed by triethylamine (2.2 mmol, 2.2 eq) to neutralize the dihydrochloride salt and act as a basic catalyst.

  • Vial Sealing: Securely seal the vial with a septum cap.

  • Microwave Irradiation: Place the vial into the cavity of the microwave reactor. Irradiate the mixture at a constant temperature of 140 °C for 15 minutes . The instrument will automatically modulate the power (typically 50-200 W) to maintain the set temperature. Ensure the pressure does not exceed the vessel's safety limit (typically <20 bar).

  • Cooling and Work-up: After irradiation, allow the vial to cool to below 50 °C using the instrument's compressed air cooling system. Once cooled, carefully open the vial.

  • Isolation: Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.

  • Purification: The resulting crude residue can be purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure pyrazolo[3,4-b]pyridine product.

Rationale for Protocol Choices (The "Why")
  • Solvent (Ethanol): Ethanol is a polar protic solvent with a high dielectric constant, making it an excellent choice for absorbing microwave energy and facilitating rapid heating. [10]Its boiling point (78 °C) allows for superheating in the sealed microwave vial to 140 °C, dramatically accelerating the reaction rate—a condition difficult and hazardous to achieve with conventional heating in an open flask. [5]* Base (Triethylamine): The starting material is a dihydrochloride salt. A base is essential to liberate the free amine for it to participate in the reaction. Two equivalents are required for neutralization, and a slight excess can help catalyze the condensation steps.

  • Temperature (140 °C): This elevated temperature provides the necessary activation energy for the multiple condensation and cyclization steps to occur rapidly. MAOS allows for precise and uniform heating to this temperature without the risk of localized overheating that could decompose the reactants or product. [5]* Time (15 minutes): Microwave synthesis drastically reduces reaction times. [8]A comparable reaction under conventional reflux conditions could take 12-24 hours. This rapid protocol allows for high-throughput synthesis and quick optimization of reaction conditions.

Data Presentation: MAOS vs. Conventional Heating

To illustrate the advantages of the microwave-assisted protocol, the following table compares hypothetical but realistic outcomes against a traditional conventional heating method.

ParameterMicrowave-Assisted SynthesisConventional Heating (Reflux)
Solvent EthanolEthanol
Temperature 140 °C (Superheated)78 °C (Boiling Point)
Reaction Time 15 minutes 18 hours
Pressure ~10-15 bar (Sealed Vessel)Atmospheric
Crude Purity HighModerate (more by-products)
Isolated Yield ~85% ~50%

Conclusion

3-Methoxy-1-methyl-1H-pyrazol-4-amine dihydrochloride is a valuable and versatile building block for synthetic and medicinal chemistry. When combined with the power and efficiency of microwave-assisted organic synthesis, it enables the rapid and high-yield production of complex heterocyclic structures like pyrazolo[3,4-b]pyridines. The MAOS protocol presented here offers a significant improvement over conventional methods, reducing reaction times from hours to minutes while improving yields and purity. [9][14]This approach aligns with the principles of green chemistry by reducing energy consumption and reaction time, making it an ideal strategy for modern drug discovery and development professionals. [8][13]

References

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.). European Chemical Bulletin.
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC. (2024).
  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024).
  • synthesis of novel pyrazole derivatives for drug discovery. (n.d.). Benchchem.
  • specific effects of microwave - Solid supported reaction. (n.d.). SlideShare.
  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2025). International Journal of Research in Pharmacy and Allied Science.
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2024). RSC Publishing.
  • Microwave-Assisted Organic Synthesis: Rapid and Energy-Efficient Approaches. (2025).
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (2019).
  • 194 recent advances in the synthesis of new pyrazole derivatives. (n.d.).
  • 3-methoxy-1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine. (n.d.). EvitaChem.
  • Microwave Chemistry: General Features and Applications. (2010).
  • Microwave-assisted synthesis. (n.d.). Anton Paar Wiki.
  • Foundational principles of microwave chemistry. (2022).
  • Microwave-Assisted Synthesis of 1,3,4-Oxadiazoles Containing Pyrazolones. (n.d.).
  • Microwave-assisted synthesis of some biologically active pyrazole derivatives. (2014).
  • Microwave‐Assisted, Multicomponent Synthesis of Pyrazolo [3, 4‐b] Pyridines Under Green Conditions. (2024). Wiley Online Library.
  • 3-methoxy-1-methyl-1H-pyrazol-4-amine. (n.d.). PubChem.
  • 3-methoxy-1-methyl-1H-pyrazol-4-amine hydrochloride. (n.d.). Chem-info.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Buchwald-Hartwig Amination of 3-Methoxy-1-methyl-1H-pyrazol-4-amine dihydrochloride

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with "3-Methoxy-1-methyl-1H-pyrazol-4-amine dihydrochloride" in Buchwald-Hartwig amination reaction...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with "3-Methoxy-1-methyl-1H-pyrazol-4-amine dihydrochloride" in Buchwald-Hartwig amination reactions. This guide is structured to provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to address the specific challenges you may encounter. Our goal is to empower you with the knowledge to not only solve common issues but also to rationally optimize your reaction yields.

Frequently Asked Questions (FAQs)

Q1: My reaction with 3-Methoxy-1-methyl-1H-pyrazol-4-amine dihydrochloride is not proceeding, or the yield is very low. What is the most likely cause?

A1: The primary issue when using an amine dihydrochloride salt is the neutralization of the amine. The Buchwald-Hartwig catalytic cycle requires a free amine to coordinate with the palladium center.[1] Your starting material, being a dihydrochloride, has two equivalents of HCl associated with each molecule of the amine. A standard amount of base (typically 1.2-1.5 equivalents) will be consumed in neutralizing these acidic protons before it can participate in the catalytic cycle.

Solution: You must use a sufficient excess of base to both neutralize the dihydrochloride and act as the catalytic base. A minimum of 3.5 to 4.0 equivalents of a strong base is recommended. For instance, if you are using sodium tert-butoxide (NaOtBu), you would need two equivalents to generate the free amine from the salt and then an additional 1.5-2.0 equivalents to drive the catalytic cycle.[1]

Q2: How do I choose the optimal catalyst and ligand for this specific pyrazole amine?

A2: 3-Methoxy-1-methyl-1H-pyrazol-4-amine is an electron-rich, N-heterocyclic amine. This substrate class generally requires bulky, electron-rich phosphine ligands to promote the desired reductive elimination and prevent side reactions.

  • For Primary Amines without β-Hydrogens: Your specific substrate falls into this category. Ligands such as tBuDavePhos have shown to be effective for the amination of 4-halopyrazoles.[2]

  • General Recommendations: Other commonly successful ligands for electron-rich amines and N-heterocycles include XPhos and RuPhos .[3]

A good starting point is to screen a few catalyst/ligand combinations. Pre-formed palladium precatalysts can also offer enhanced stability and reactivity.

Q3: What are the best choices for the base and solvent?

A3: The choice of base and solvent are interconnected and crucial for success.

  • Base Selection: As established, a strong, non-nucleophilic base is required in sufficient excess. Sodium tert-butoxide (NaOtBu) , potassium tert-butoxide (KOtBu) , and lithium bis(trimethylsilyl)amide (LHMDS) are the most common and effective choices.[4] For substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be considered, though they may require higher reaction temperatures.[5]

  • Solvent Selection: Anhydrous, deoxygenated aprotic solvents are standard. Toluene and 1,4-dioxane are excellent first choices.[4][6] If solubility of your starting materials is an issue, N,N-dimethylformamide (DMF) can be used, but be aware that it can sometimes coordinate to the palladium catalyst, potentially inhibiting the reaction.[2]

Troubleshooting Guide

Issue 1: Low or No Conversion

Possible Cause Underlying Reason Recommended Solution
Insufficient Base The dihydrochloride salt of your amine was not fully neutralized, leaving no free amine to participate in the reaction.Increase the base equivalents to a minimum of 3.5-4.0. For example, use 4.0 eq. of NaOtBu or KOtBu.[1]
Catalyst/Ligand Inactivity The palladium catalyst may have decomposed (formation of palladium black) or the chosen ligand is not suitable for your substrate.Use a fresh, high-quality palladium source and ligand. Consider screening a panel of bulky, electron-rich ligands like tBuDavePhos, XPhos, or RuPhos.[2][3]
Poor Reagent Quality Water or oxygen in the reaction can deactivate the palladium catalyst. Solvents and reagents must be anhydrous and the reaction must be under an inert atmosphere.Use freshly distilled or commercially available anhydrous solvents. Degas the solvent prior to use. Ensure all glassware is oven-dried and the reaction is run under a positive pressure of argon or nitrogen.
Low Reaction Temperature The activation energy for the oxidative addition or reductive elimination step may not be met.Gradually increase the reaction temperature, typically in the range of 80-110 °C. Monitor for any signs of decomposition.[7]

Issue 2: Formation of Side Products

Side Product Identification Cause and Mitigation
Hydrodehalogenation Your aryl halide starting material is observed with the halogen replaced by a hydrogen atom.This can arise from a competing β-hydride elimination pathway or other decomposition pathways. The use of bulky ligands like tBuDavePhos or XPhos is designed to sterically favor the desired C-N bond formation over these side reactions.[2] Lowering the reaction temperature may also help.
Homocoupling (Biaryl Formation) You observe a dimer of your aryl halide starting material.This can be more prevalent with highly reactive aryl halides. Reducing the catalyst loading or reaction temperature can sometimes minimize this side reaction.

Experimental Protocols

Protocol 1: General Procedure for the Buchwald-Hartwig Amination of an Aryl Halide with 3-Methoxy-1-methyl-1H-pyrazol-4-amine dihydrochloride

This protocol is a starting point and may require optimization for your specific aryl halide.

Materials:

  • Aryl halide (1.0 equiv)

  • 3-Methoxy-1-methyl-1H-pyrazol-4-amine dihydrochloride (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%) or a suitable palladium precatalyst

  • tBuDavePhos (4 mol%) or another suitable ligand

  • Sodium tert-butoxide (NaOtBu) (4.0 equiv)

  • Anhydrous, degassed toluene (0.1 M concentration of the limiting reagent)

  • Oven-dried Schlenk flask or microwave vial with a magnetic stir bar

Procedure:

  • Reaction Setup: In a glovebox or under a positive flow of inert gas (argon or nitrogen), add the aryl halide, 3-Methoxy-1-methyl-1H-pyrazol-4-amine dihydrochloride, Pd₂(dba)₃, tBuDavePhos, and NaOtBu to the Schlenk flask.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with the inert gas three times.

  • Solvent Addition: Add the anhydrous, degassed toluene via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and carefully quench with water.

  • Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizing the Process

Decision-Making Workflow for Optimization

optimization_workflow start Low Yield or No Reaction check_base Check Base Equivalents (Min. 3.5-4.0 eq.) start->check_base screen_ligands Screen Ligands (e.g., tBuDavePhos, XPhos) check_base->screen_ligands Base is sufficient success Optimized Yield check_base->success Yield improves increase_temp Increase Temperature (80-110 °C) screen_ligands->increase_temp Still low yield screen_ligands->success Yield improves check_reagents Verify Reagent Purity (Anhydrous, Degassed) increase_temp->check_reagents Still low yield increase_temp->success Yield improves check_reagents->start If issues persist

Caption: Troubleshooting workflow for low reaction yield.

Simplified Buchwald-Hartwig Catalytic Cycle

catalytic_cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl (L)nPd(II)(Ar)(X) OxAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord R'-NH₂ PdII_Amine [(L)nPd(II)(Ar)(NHR')]+ Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido (L)nPd(II)(Ar)(NR') Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Ar-NHR'

Caption: Key steps in the Buchwald-Hartwig catalytic cycle.

References

  • Nolan, S. P., & Caddick, S. (2009). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Supporting Information. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

  • Wu, X., & Ma, D. (2021). A Bulky and Electron-Rich N-Heterocyclic Carbene–Palladium Complex (SIPr)Ph2Pd(cin)Cl: Highly Efficient and Versatile for the Buchwald–Hartwig Amination of (Hetero)aryl Chlorides with (Hetero)aryl Amines at Room Temperature. ACS Catalysis, 11(15), 9252-9261. [Link]

  • Weskamp, T., Böhm, V. P., & Herrmann, W. A. (2000). N-Heterocyclic Carbenes: A New Class of Promoters for the Heck Reaction. In Palladium in Organic Synthesis (Vol. 2000, pp. 16-23). Wiley-VCH Verlag GmbH.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. [Link]

  • Mao, J., & Walsh, P. J. (2018). NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald-Hartwig amination of unactivated aryl chlorides. Dalton transactions (Cambridge, England : 2003), 47(26), 8690–8696. [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(45), 15914–15917.
  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
  • Marion, N., & Nolan, S. P. (2008). Well-Defined N-Heterocyclic Carbene-Palladium(II) Precatalysts for Cross-Coupling Reactions.
  • ACS Publications. (2015). Multi-Kilo Delivery of AMG 925 Featuring a Buchwald–Hartwig Amination and Processing with Insoluble Synthetic Intermediates. Organic Process Research & Development, 19(3), 436-443. [Link]

  • Kim, D. W., & Lee, C. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules (Basel, Switzerland), 25(23), 5585. [Link]

Sources

Optimization

Common side reactions with "3-Methoxy-1-methyl-1H-pyrazol-4-amine dihydrochloride" and how to avoid them

Welcome to the technical support center for 3-Methoxy-1-methyl-1H-pyrazol-4-amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assista...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 3-Methoxy-1-methyl-1H-pyrazol-4-amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and address frequently asked questions (FAQs) encountered during the synthesis and application of this compound. Our goal is to equip you with the scientific rationale behind experimental choices to proactively mitigate common side reactions and optimize your outcomes.

I. Understanding the Molecule: Key Structural and Reactive Sites

3-Methoxy-1-methyl-1H-pyrazol-4-amine dihydrochloride is a substituted pyrazole, a class of heterocyclic compounds widely utilized in medicinal chemistry. Understanding its structure is key to anticipating its reactivity and potential for side reactions.

  • Pyrazole Core: A five-membered aromatic ring with two adjacent nitrogen atoms, which is generally stable but can be susceptible to certain reactions.

  • Amine Group (-NH2): A primary amine at the 4-position, making it a nucleophilic site and prone to oxidation.

  • Methoxy Group (-OCH3): An electron-donating group at the 3-position, which can influence the electronics of the pyrazole ring.

  • Methyl Group (-CH3): Attached to one of the ring nitrogens, influencing solubility and steric interactions.

  • Dihydrochloride Salt: The amine is protonated twice, enhancing water solubility and stability, but requiring neutralization for many reactions.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis and handling of 3-Methoxy-1-methyl-1H-pyrazol-4-amine dihydrochloride and related pyrazole amines.

FAQ 1: My pyrazole synthesis is resulting in a low yield. What are the common culprits and how can I improve it?

Low yields in pyrazole synthesis are a frequent challenge. The issue can often be traced back to the purity of starting materials, reaction conditions, or the workup procedure. A systematic troubleshooting approach is crucial for identifying and resolving the problem.[1]

Troubleshooting Workflow for Low Yield:

Low_Yield_Troubleshooting Start Low Yield Observed Purity Check Starting Material Purity Start->Purity Conditions Optimize Reaction Conditions Start->Conditions Workup Investigate Workup Losses Start->Workup Hydrazine Is Hydrazine/Hydrazine Derivative Fresh? Purity->Hydrazine If applicable Dicarbonyl Is 1,3-Dicarbonyl Precursor Pure? Purity->Dicarbonyl Solution Solution Found Hydrazine->Solution Dicarbonyl->Solution Temp Adjust Temperature/Time Conditions->Temp Solvent Screen Solvents Conditions->Solvent Catalyst Add/Change Acid or Base Catalyst Conditions->Catalyst Temp->Solution Solvent->Solution Catalyst->Solution Extraction Product Lost During Extraction? Workup->Extraction Precipitation Incomplete Precipitation/Crystallization? Workup->Precipitation Extraction->Solution Precipitation->Solution

Caption: Troubleshooting workflow for low pyrazole synthesis yield.

Potential Causes and Solutions:

Potential Cause Explanation & Recommended Action
Impure Starting Materials β-Ketonitrile/Dicarbonyl Purity: Ensure the precursor is pure and free from acidic or basic impurities that could catalyze hydrolysis.[2] Hydrazine Quality: Hydrazine and its derivatives can degrade over time, especially when exposed to air and light.[1] Use freshly opened or purified hydrazine. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidation.[1]
Suboptimal Reaction Conditions Temperature and Time: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and temperature.[1][2] Solvent Choice: The polarity of the solvent can significantly impact the reaction. For instance, non-polar aprotic solvents like toluene can sometimes give better results than polar protic solvents like ethanol.[2]
Inefficient Cyclization Formation of Stable Hydrazone Intermediate: In some cases, the intermediate hydrazone may be stable and not cyclize efficiently.[2] If the hydrazone is isolated, consider increasing the temperature, changing the solvent, or adding an acid or base catalyst to promote cyclization.[2]
Product Loss During Workup Extraction Issues: Ensure the pH of the aqueous layer is optimized for the extraction of your pyrazole product. Multiple extractions with a suitable organic solvent may be necessary. Precipitation/Crystallization: If the product is isolated by precipitation, ensure the solution is sufficiently cooled to maximize recovery.[1] Washing the precipitate with a cold, non-polar solvent can remove impurities without significant product loss.[1]
FAQ 2: I am observing the formation of an isomeric byproduct. How can I improve the regioselectivity of my reaction?

The formation of regioisomers is a common side reaction in the synthesis of unsymmetrically substituted pyrazoles.[3] This occurs when the 1,3-dicarbonyl compound or the substituted hydrazine is asymmetric, leading to two possible cyclization pathways.

Strategies to Control Regioselectivity:

  • pH Control: The pH of the reaction can influence which nitrogen of the hydrazine derivative initiates the cyclization. Acidic conditions may favor one isomer, while basic conditions favor the other.[2]

  • Steric Hindrance: The use of bulky substituents on either the β-ketonitrile or the hydrazine can sterically direct the reaction towards the formation of a single regioisomer.[2]

  • Solvent Effects: The choice of solvent can influence the regioselectivity. Experimenting with a range of solvents from polar to non-polar is recommended.

Regioselectivity cluster_reactants Asymmetric Reactants cluster_pathways Cyclization Pathways cluster_products Products Dicarbonyl Unsymmetrical 1,3-Dicarbonyl PathwayA Pathway A Dicarbonyl->PathwayA PathwayB Pathway B Dicarbonyl->PathwayB Hydrazine Substituted Hydrazine Hydrazine->PathwayA Hydrazine->PathwayB Isomer1 Regioisomer 1 PathwayA->Isomer1 Isomer2 Regioisomer 2 PathwayB->Isomer2 Control Control Factors Control->PathwayA Influence Control->PathwayB Influence pH pH Sterics Steric Hindrance Solvent Solvent

Sources

Troubleshooting

Technical Support Center: Purification of Products from 3-Methoxy-1-methyl-1H-pyrazol-4-amine dihydrochloride

Welcome to the Technical Support Center for the purification of compounds synthesized using 3-Methoxy-1-methyl-1H-pyrazol-4-amine dihydrochloride. This guide is designed for researchers, medicinal chemists, and process d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of compounds synthesized using 3-Methoxy-1-methyl-1H-pyrazol-4-amine dihydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common and complex purification challenges encountered when using this versatile building block. Given its frequent use in the synthesis of kinase inhibitors, this guide will focus on the purification of N-aryl and N-heteroaryl pyrazole derivatives, which are common products of coupling reactions.

Introduction to the Starting Material and its Reactivity

3-Methoxy-1-methyl-1H-pyrazol-4-amine is a key intermediate in the synthesis of a wide range of biologically active molecules, particularly kinase inhibitors. The primary amine at the 4-position of the pyrazole ring is a nucleophile that readily participates in coupling reactions, most notably with aryl and heteroaryl halides (e.g., chloropyrimidines) to form C-N bonds. These reactions, often palladium-catalyzed Buchwald-Hartwig aminations, yield products that are typically basic in nature due to the presence of multiple nitrogen atoms.[1] Understanding the basicity of the target molecule and potential impurities is crucial for developing an effective purification strategy.

Frequently Asked Questions (FAQs)

General Purification Strategy

Q1: What is the best general approach to purify the product of a coupling reaction between 3-Methoxy-1-methyl-1H-pyrazol-4-amine and a chloro-pyrimidine?

A: A multi-step approach is generally most effective. Start with an aqueous workup to remove inorganic salts and highly polar impurities. This is often followed by either flash column chromatography or recrystallization. For compounds with high initial purity (>90%), recrystallization can be very effective.[2] For more complex mixtures or to separate closely related impurities, flash column chromatography is the preferred method.[3]

Recrystallization

Q2: My pyrazole-pyrimidine product is "oiling out" during recrystallization instead of forming crystals. What should I do?

A: "Oiling out" typically occurs when the compound's melting point is lower than the temperature of the solution from which it is precipitating. To address this, you can:

  • Increase the solvent volume: Add more of the "good" solvent to keep the compound dissolved at a lower temperature.

  • Lower the crystallization temperature slowly: Rapid cooling often promotes oiling. Allow the solution to cool to room temperature slowly before moving it to an ice bath.[2]

  • Change the solvent system: Experiment with different solvent or solvent/anti-solvent combinations. A solvent with a lower boiling point might be beneficial.[2]

  • Use a seed crystal: If a small amount of pure, solid material is available, adding a seed crystal can induce crystallization.

Q3: The yield of my recrystallized product is very low. How can I improve it?

A: Low yield can be due to several factors. Consider the following to improve your recovery:

  • Minimize the amount of hot solvent: Use only the minimum amount of hot solvent required to fully dissolve your crude product. Excess solvent will keep more of your product in the mother liquor upon cooling.[2]

  • Cool the solution thoroughly: Ensure the solution is cooled to a low enough temperature (e.g., in an ice bath) to maximize precipitation.[2]

  • Concentrate the mother liquor: After filtering the first crop of crystals, you can often obtain a second crop by concentrating the mother liquor and re-cooling.

Column Chromatography

Q4: My basic pyrazole-pyrimidine product is streaking or giving poor recovery on a standard silica gel column. What is the cause and how can I fix it?

A: Basic compounds, like many N-heterocycles, can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing, streaking, and sometimes irreversible adsorption. To mitigate this, you can:

  • Deactivate the silica gel: Add a small amount of a basic modifier, such as triethylamine (Et3N) or ammonia, to your eluent (typically 0.1-1% by volume).[4] This will neutralize the acidic sites on the silica.

  • Use an alternative stationary phase: Neutral alumina can be a good alternative to silica gel for the purification of basic compounds.

  • Employ reversed-phase chromatography: If your compound is sufficiently polar, reversed-phase chromatography using a C18-functionalized silica gel with a mobile phase like acetonitrile/water can be effective.

Q5: I am having trouble separating my desired product from a very similar impurity by flash chromatography. What can I do to improve the separation?

A: To improve resolution between closely eluting compounds:

  • Optimize the solvent system: Use thin-layer chromatography (TLC) to screen a variety of solvent systems with different polarities and selectivities. A common starting point for these types of compounds is a hexane/ethyl acetate or dichloromethane/methanol gradient.

  • Use a higher-performance silica gel: Silica gels with a smaller particle size and larger surface area can provide better separation.[5]

  • Employ gradient elution: Starting with a less polar eluent and gradually increasing the polarity can help to better resolve compounds with close Rf values.

Troubleshooting Guides

Issue 1: Presence of Unreacted Starting Materials
  • Symptom: TLC and/or NMR analysis of the crude product shows the presence of 3-Methoxy-1-methyl-1H-pyrazol-4-amine and/or the pyrimidine coupling partner.

  • Cause: Incomplete reaction due to insufficient reaction time, temperature, or catalyst activity.

  • Purification Solution:

    • Unreacted 3-Methoxy-1-methyl-1H-pyrazol-4-amine: This starting material is basic and can often be removed by an acidic wash during the aqueous workup (e.g., with 1 M HCl). The amine will be protonated and move to the aqueous layer.[6]

    • Unreacted Chloro-pyrimidine: This can typically be separated from the more polar product by flash column chromatography.

Issue 2: Formation of Dehalogenated Byproducts
  • Symptom: Mass spectrometry analysis reveals a byproduct with a mass corresponding to the pyrimidine starting material minus the halogen atom.

  • Cause: In palladium-catalyzed coupling reactions like the Buchwald-Hartwig amination, dehalogenation of the aryl halide can be a common side reaction.[7]

  • Purification Solution: The dehalogenated byproduct is typically less polar than the desired product and can usually be separated by flash column chromatography. Careful optimization of the eluent system is key.

Issue 3: Reaction Mixture is Highly Colored
  • Symptom: The crude product is a dark oil or solid, even though the desired product is expected to be a light-colored solid.

  • Cause: Decomposition of starting materials or the product, or the formation of colored byproducts from side reactions.

  • Purification Solution:

    • Activated Charcoal Treatment: Dissolving the crude product in a suitable solvent and stirring with activated charcoal can effectively adsorb many colored impurities. The charcoal is then removed by filtration through celite.[6]

    • Acid-Base Extraction: As the desired products are basic, an acid-base extraction can be highly effective. The basic product is extracted into an acidic aqueous phase, leaving non-basic, colored impurities in the organic layer. The product is then recovered by basifying the aqueous layer and extracting with an organic solvent.[6]

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This technique is particularly useful for separating the basic product from non-basic impurities.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate or dichloromethane.

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1 M aqueous HCl. The basic product will be protonated and move into the aqueous layer. Repeat the extraction 2-3 times.

  • Combine Aqueous Layers: Combine the acidic aqueous extracts.

  • Basification: Cool the combined aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated NaHCO3) with stirring until the solution is basic (check with pH paper). The desired product should precipitate out or form an oil.

  • Back Extraction: Extract the product back into an organic solvent (e.g., ethyl acetate or dichloromethane) 2-3 times.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the purified product.[6]

Protocol 2: Purification by Flash Column Chromatography with Deactivated Silica

This protocol is recommended when dealing with basic products that may interact with standard silica gel.

  • Solvent System Selection: Use TLC to determine an appropriate eluent system. A common starting point is a gradient of ethyl acetate in hexanes or methanol in dichloromethane. The target compound should have an Rf of ~0.2-0.4 for optimal separation.

  • Deactivation of Silica: To the chosen eluent, add 0.5-1% triethylamine (Et3N) by volume.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (containing Et3N). Pack the column with this slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel. Apply the sample to the top of the packed column.

  • Elution: Begin eluting with the low-polarity solvent system. Gradually increase the polarity of the eluent to move the compounds down the column.

  • Fraction Collection and Analysis: Collect fractions and monitor their composition by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.[3]

Protocol 3: Purification by Recrystallization

This is an effective method for obtaining highly pure solid products.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures. An ideal solvent will dissolve the compound when hot but not when cold. Common solvents for pyrazole derivatives include ethanol, methanol, isopropanol, and ethyl acetate.[2] Mixed solvent systems (e.g., ethanol/water, hexane/ethyl acetate) can also be effective.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.[2]

Visualization of Purification Workflows

Decision Tree for Purification Method Selection

Purification_Decision_Tree start Crude Product from 3-Methoxy-1-methyl-1H-pyrazol-4-amine Reaction is_solid Is the crude product a solid? start->is_solid initial_purity Initial purity > 90%? is_solid->initial_purity Yes chromatography Flash Column Chromatography is_solid->chromatography No (Liquid or Oil) recrystallize Recrystallization initial_purity->recrystallize Yes initial_purity->chromatography No acid_base Consider Acid-Base Extraction as a pre-purification step chromatography->acid_base

Caption: Decision tree for selecting the initial purification method.

Troubleshooting Workflow for Flash Chromatography

Chromatography_Troubleshooting start Poor Separation or Recovery in Flash Chromatography problem Identify the issue start->problem streaking Streaking / Tailing problem->streaking Streaking poor_separation Poor Separation problem->poor_separation Poor Separation no_elution Compound Not Eluting problem->no_elution No Elution solution_streaking Deactivate silica with Et3N or use neutral alumina streaking->solution_streaking solution_separation Optimize eluent system (TLC) Use gradient elution poor_separation->solution_separation solution_elution Increase eluent polarity Consider reversed-phase no_elution->solution_elution

Caption: Troubleshooting common issues in flash chromatography.

Data Summary

Purification TechniqueTypical Purity AchievedCommon Impurities RemovedKey Considerations
Recrystallization >98%Minor impurities with different solubility profilesProduct must be a solid; risk of "oiling out".[2]
Flash Chromatography >95%Unreacted starting materials, regioisomers, byproductsCan be challenging for basic compounds on standard silica.[3]
Acid-Base Extraction Variable (pre-purification)Non-basic impurities, some colored byproductsProduct must be sufficiently basic to be protonated.[6]

References

  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Retrieved from [Link]

  • Biotage. (n.d.). Improving Flash Purification of Chemically Related Pyrazines. Retrieved from [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Reddit. (2024). BH amination side products and purification. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Handling &amp; Stability of 3-Methoxy-1-methyl-1H-pyrazol-4-amine Dihydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the nuances of utilizing 3-Methoxy-1-methyl-1H-pyrazol-4-amine dihydrochloride (CAS: 2091135-14-5).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the nuances of utilizing 3-Methoxy-1-methyl-1H-pyrazol-4-amine dihydrochloride (CAS: 2091135-14-5). This compound is a highly privileged, electron-rich building block, famously utilized in the synthesis of advanced kinase inhibitors such as the third-generation EGFR inhibitor PF-06747775 (Mavelertinib)[1].

While its unique electronic profile makes it an excellent nucleophile for cross-coupling and SNAr reactions, it also introduces significant challenges regarding oxidative stability and stoichiometric control[2]. This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure your synthetic workflows succeed.

Section 1: Chemical Stability & Storage FAQs

Q: My batch of the dihydrochloride salt has developed a distinct pink/purple hue over time. Is the reagent ruined? A: Not necessarily, but it requires remediation before use. The C4-amino group on the pyrazole ring is highly sensitive to oxidative conditions[2]. Exposure to trace moisture, atmospheric oxygen, or ambient light triggers single-electron oxidation. This leads to azo-dimerization or ring overoxidation, which manifests as a vivid pink or purple color[3].

  • The Causality: The dihydrochloride salt is specifically designed to protonate the amine, withdrawing electron density and stabilizing the core against oxidation. However, the salt is highly hygroscopic. If moisture is absorbed during handling, localized dissociation occurs, liberating the free base (CAS: 332069-74-6)[4], which rapidly oxidizes.

  • The Fix: Do not discard the batch. The oxidized impurities are often present in trace amounts (<1%) despite the strong color. You can purify the material using the Reslurry Protocol detailed in Section 4[3].

Q: How should I store this compound to maximize its shelf life? A: Store the dihydrochloride salt strictly at 2–8°C in a dark, tightly sealed container[4]. Most importantly, backfill the container with an inert gas (Argon or Nitrogen) after every single use to displace atmospheric oxygen and moisture.

Section 2: Reaction Troubleshooting

Q: I am attempting an SNAr coupling with a heteroaryl chloride (e.g., a purine derivative), but my yields are <10%. What is going wrong? A: The most common point of failure is base stoichiometry. You are reacting the dihydrochloride salt, not the free base.

  • The Causality: To achieve nucleophilic attack, the C4-amine must be completely free-based. Two full equivalents of your base (e.g., DIPEA, NaHCO3) are consumed instantly just to neutralize the 2x HCl. If you only add 1.5–2.0 equivalents of base, the amine remains partially protonated and entirely non-nucleophilic.

  • The Fix: You must use a minimum of 3.0 to 4.0 equivalents of base to ensure the amine is liberated and to scavenge the HCl generated during the SNAr coupling[5].

Q: I am seeing unexpected degradation when using strong Lewis acids later in my synthetic route. Why? A: While the pyrazole core is stable under standard basic coupling conditions, the C3-methoxy group is susceptible to ether cleavage under harsh Lewis acidic conditions (e.g., BBr3) or prolonged heating in strong aqueous acids.

  • The Causality: Cleavage of the methoxy group yields a pyrazolone derivative, completely altering the electronic and structural profile of your target molecule.

  • The Fix: Plan your synthetic route to avoid strong Lewis acids after the incorporation of this building block. If deprotection of other functional groups is required, utilize orthogonal protecting groups (e.g., Boc, Fmoc) that can be removed under milder conditions.

Section 3: Quantitative Stability Data

Understanding the operational boundaries of this building block is critical for route design. The table below summarizes the stability of the aminopyrazole scaffold across various reaction conditions.

Reaction ConditionStability ProfilePrimary Degradation MechanismPreventive Measure / Causality
Ambient Air / Light Poor (Free Base)Moderate (Salt)Single-electron oxidation to azo-dimers[2]Store under N2/Ar in the dark. Salt protonation reduces electron density.
Aqueous Base (pH > 8) ModerateOxidation accelerates due to high electron densityDegas solvents prior to use; perform reactions under inert atmosphere.
Strong Lewis Acids PoorCleavage of C3-methoxy etherAvoid reagents like BBr3; use orthogonal protecting groups.
High Temp (>100°C) Good (if anaerobic)Thermal decompositionMaintain strict inert atmosphere during high-temp cross-couplings.

Section 4: Experimental Protocols

Protocol 1: Self-Validating SNAr Coupling

This protocol is adapted from the optimized synthesis of covalent EGFR inhibitors[1][5]. It ensures complete free-basing and prevents oxidative side reactions.

  • Preparation: To a dry, nitrogen-flushed flask, add 6-chloro-2-fluoro-9H-purine (1.0 equiv) and 3-methoxy-1-methyl-1H-pyrazol-4-amine dihydrochloride (1.25 equiv).

  • Solvent Addition: Suspend the solids in anhydrous DMSO (0.5 M concentration).

  • Base Addition (Critical Step): Add N,N-diisopropylethylamine (DIPEA) (3.0 to 4.0 equiv) dropwise at room temperature.

    • Validation Checkpoint 1: Upon addition of DIPEA, the suspension should become a clear solution as the dihydrochloride salt is neutralized. Spot the reaction on a TLC plate (DCM:MeOH 9:1). If baseline material (un-neutralized salt) persists, add 0.5 equiv more DIPEA.

  • Reaction: Stir at ambient temperature for 18–20 hours under nitrogen.

  • Workup: Concentrate the mixture slightly under vacuum, then pour into vigorously stirring ice water.

    • Validation Checkpoint 2: The target product will precipitate as an off-white solid. If the solution turns dark pink, oxygen was introduced during the reaction.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum at 50°C.

Protocol 2: Remediation Reslurry for Oxidized Material

If your starting material has turned pink/purple, use this self-validating purification method[3].

  • Suspension: Suspend the discolored 3-methoxy-1-methyl-1H-pyrazol-4-amine dihydrochloride in cold 1-butanol or acetonitrile (approx. 4 mL/g).

    • Causality: The oxidized azo-dimers are highly soluble in these polar aprotic/alcoholic solvents, whereas the intact dihydrochloride salt remains largely insoluble.

  • Agitation: Stir vigorously at 20°C for 2 hours under a nitrogen atmosphere.

  • Filtration: Collect the solids via vacuum filtration.

    • Validation Checkpoint: Inspect the filtrate and the filter cake. The filtrate must be a dark pink/purple solution, confirming the removal of the oxidized impurities. The resulting filter cake should be white or pale off-white.

  • Drying: Dry the purified solid under vacuum at 50°C and immediately store under nitrogen.

Section 5: Visualizations & Workflows

Workflow Start 3-Methoxy-1-methyl-1H-pyrazol-4-amine 2HCl (Starting Material) Check Visual Inspection: Is the powder pink/purple? Start->Check Reslurry Oxidation Detected Perform Alcohol/MeCN Reslurry Check->Reslurry Yes Reaction Reaction Setup (SNAr or Amide Coupling) Check->Reaction No (White/Off-white) Reslurry->Reaction Purified (White Solid) BaseCheck Stoichiometry Check: Did you add ≥3 eq. of Base? Reaction->BaseCheck Fail Low Yield / No Reaction Amine remains protonated BaseCheck->Fail No (<3 eq) Success Successful Coupling Target Product Formed BaseCheck->Success Yes (≥3 eq)

Caption: Workflow and troubleshooting logic for handling 3-Methoxy-1-methyl-1H-pyrazol-4-amine 2HCl.

Pathways Core Aminopyrazole Core (Electron-Rich) Oxidation Single-Electron Oxidation (O2, Light, Metals) Core->Oxidation Acid Strong Lewis Acid (e.g., BBr3) Core->Acid Azo Azo-Dimerization / Overoxidation (Pink/Purple) Oxidation->Azo Cleavage Methoxy Ether Cleavage (Pyrazolone formation) Acid->Cleavage

Caption: Primary degradation pathways of the 3-methoxy-1-methyl-1H-pyrazol-4-amine scaffold.

References

  • Organic Process Research & Development. "Kilogram-Scale Preparation of an Aminopyrazole Building Block via Copper-Catalyzed Aryl Amidation". ACS Publications. Available at:[Link]

  • New Drug Approvals. "Covalent EGFR inhibitors". New Drug Approvals Database. Available at: [Link]

  • Journal of Medicinal Chemistry. "Discovery of N-((3R,4R)-4-Fluoro-1-(6-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)-9-methyl-9H-purin-2-yl)pyrrolidine-3-yl)acrylamide (PF-06747775) through Structure-Based Drug Design". ACS Publications. Available at:[Link]

  • ACS Sustainable Chemistry & Engineering. "Electrochemical Homocoupling of C-Amino Pyrazole for Sustainable Synthesis of Azo-Linked Tetracyclic Insensitive Energetic Materials". ACS Publications. Available at:[Link]

Sources

Troubleshooting

Troubleshooting low conversion rates in pyrazole amine coupling reactions

An in-depth guide to overcoming challenges in the C-N cross-coupling of pyrazoles and amines, brought to you by the Senior Application Scientist team. Introduction: The Challenge of Pyrazole Amine Coupling Pyrazole moiet...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to overcoming challenges in the C-N cross-coupling of pyrazoles and amines, brought to you by the Senior Application Scientist team.

Introduction: The Challenge of Pyrazole Amine Coupling

Pyrazole moieties are privileged structures in medicinal chemistry and materials science, making the efficient formation of aminopyrazoles a critical endeavor.[1][2] The Buchwald-Hartwig amination has emerged as a powerful method for forging these C-N bonds, offering a significant improvement over harsher, traditional methods.[1][3] However, pyrazoles, as electron-rich five-membered heterocycles, present unique challenges compared to standard aryl halides. Their coordination to the metal center can be complex, and they are often susceptible to side reactions, leading to frustratingly low conversion rates.

This technical support guide provides a structured approach to diagnosing and resolving common issues encountered during pyrazole amine coupling reactions. We will delve into the causality behind experimental choices, offering field-proven insights to guide you toward a successful synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is my pyrazole amine coupling reaction failing or giving low yields?

Low conversion can stem from several factors, often related to the intricate balance of the catalytic cycle. The most common culprits include:

  • Catalyst Inactivation: The active Pd(0) catalyst is highly sensitive to oxygen. Improperly degassed solvents or a poor inert atmosphere can rapidly kill the catalyst.[4][5]

  • Inappropriate Ligand Choice: The ligand is not just a spectator; it dictates the catalyst's reactivity and stability. A ligand that is not bulky or electron-rich enough may fail to promote the crucial reductive elimination step.[6]

  • Substrate-Specific Issues: The nature of both the pyrazole and the amine are critical. For example, using a palladium catalyst with primary alkylamines bearing β-hydrogens can lead to competing β-hydride elimination, a major pathway for low yields.[1][7]

  • Suboptimal Base or Solvent: The base's strength and solubility, along with the solvent's polarity, profoundly impact the reaction rate and can favor undesired side reactions.[4][8]

Q2: How do I choose the right catalytic system to start with?

The choice of catalyst and ligand is the most critical decision. The primary factor is the structure of your amine coupling partner.

  • For Aryl Amines, Secondary Amines, or Primary Amines without β-Hydrogens (e.g., Adamantylamine, Aniline): A Palladium-based system is typically the best choice. Bulky, electron-rich phosphine ligands are essential.

  • For Primary and Secondary Alkylamines with β-Hydrogens (e.g., Propylamine, Piperidine): These substrates are prone to β-hydride elimination with palladium catalysts, leading to low yields.[1] A Copper-catalyzed system is often more effective in these cases.[1]

Q3: What is hydrodehalogenation and how can I prevent it?

Hydrodehalogenation is a common side reaction where the halide on your pyrazole is replaced by a hydrogen atom, consuming your starting material without forming the desired product. It can be minimized by:

  • Optimizing the Base: Using a weaker or more sterically hindered base can sometimes reduce this side reaction.[4]

  • Lowering the Reaction Temperature: Higher temperatures can accelerate side reactions. Running the reaction at the lowest effective temperature is advisable.[4]

  • Screening Ligands: Some ligands are more prone to promoting this pathway than others.

Troubleshooting Guide: A Problem-Oriented Approach

This section addresses specific experimental observations and provides a logical workflow for resolving the underlying issues.

Problem 1: No Reaction or Very Low Conversion (<10%)

When the reaction fails to initiate, the issue often lies with the fundamental components of the catalytic system or the reaction setup.

start Low Conversion (<10%) reagents Step 1: Verify Reagent & Setup Integrity start->reagents catalyst Step 2: Re-evaluate Catalyst System reagents->catalyst Reagents OK sub_reagents1 Inert Atmosphere: Is your Schlenk line/glovebox working? Did you adequately evacuate/backfill? reagents->sub_reagents1 sub_reagents2 Solvents/Reagents: Are solvents anhydrous and degassed? Is the amine pure? Is the base dry and free-flowing? reagents->sub_reagents2 sub_reagents3 Catalyst/Ligand: Are they old? Have they been handled in air? reagents->sub_reagents3 conditions Step 3: Modify Reaction Conditions catalyst->conditions System OK sub_catalyst1 Ligand Choice: Is the ligand appropriate for the amine? (See Table 1) Try a more electron-rich/bulky ligand. catalyst->sub_catalyst1 sub_catalyst2 Catalyst Source: Consider using a pre-catalyst (e.g., G3-XPhos) for more reliable generation of active Pd(0). catalyst->sub_catalyst2 sub_catalyst3 Switch Metal: If using an amine with β-hydrogens, switch from a Pd to a Cu-based system. catalyst->sub_catalyst3 success Yield Improved conditions->success Optimization Successful sub_conditions1 Temperature: Increase temperature in 10-20°C increments. Consider switching to a higher-boiling solvent or using microwave irradiation. conditions->sub_conditions1 sub_conditions2 Base: Is the base strong enough? (e.g., K₃PO₄ vs NaOtBu) Is it soluble in the solvent? (See Table 2) conditions->sub_conditions2 pd0 Pd(0)Lₙ add Oxidative Addition pd0->add R¹-X (Pyrazole-Halide) pd2_halide Lₙ(R¹)Pd(II)-X add->pd2_halide pd2_amine Lₙ(R¹)Pd(II)-NR²H pd2_halide->pd2_amine R²-NH₂ (Amine) deprotonate Base-mediated Deprotonation pd2_amido Lₙ(R¹)Pd(II)-NR² deprotonate->pd2_amido pd2_amine->deprotonate reductive Reductive Elimination pd2_amido->reductive reductive->pd0 R¹-NR² (Product)

Sources

Optimization

Technical Support Center: Troubleshooting Reactions with 3-Methoxy-1-methyl-1H-pyrazol-4-amine Dihydrochloride

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Introduction Welcome to the Application Support Center. This guide addresses the specific mechanistic and practical challenges of utili...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Introduction

Welcome to the Application Support Center. This guide addresses the specific mechanistic and practical challenges of utilizing 3-Methoxy-1-methyl-1H-pyrazol-4-amine dihydrochloride in palladium-catalyzed C–N cross-coupling (). Due to its dual identity as a heteroaromatic amine and a dihydrochloride salt, standard coupling protocols frequently result in zero conversion or catalyst poisoning. As a Senior Application Scientist, I have structured this guide to provide field-proven, self-validating protocols that explain the why behind every experimental choice to ensure your success.

Section 1: Frequently Asked Questions & Troubleshooting

Q1: Why is my Buchwald-Hartwig coupling yielding 0% product under standard conditions? A: The most common failure point is incorrect base stoichiometry. Your substrate is a dihydrochloride salt. In a standard Buchwald-Hartwig reaction with a free amine, 1.2 to 1.5 equivalents of base are used to neutralize the acid generated during the catalytic cycle. However, for a dihydrochloride salt, the first 2.0 equivalents of base are consumed entirely by neutralizing the HCl to liberate the free amine. If you only use 1.5 equivalents, the amine remains protonated (as an ammonium ion), rendering it non-nucleophilic, and it cannot coordinate to the Pd(II) intermediate. Actionable Fix: Use a minimum of 3.2 to 3.5 equivalents of base to ensure complete free-basing and catalytic turnover.

Q2: Which base should I select to ensure full deprotonation without degrading the substrate? A: The choice of base dictates both the reaction rate and functional group tolerance:

  • Sodium tert-butoxide (NaOtBu): A strong base (pKaH ≈ 19) that rapidly deprotonates the salt and accelerates the catalytic cycle. It is the unless your aryl halide contains base-sensitive groups (e.g., esters, nitriles).

  • Cesium Carbonate (Cs2CO3): A milder alternative (pKaH ≈ 10) with excellent functional group tolerance. However, because it is an inorganic salt with poor solubility, neutralizing the dihydrochloride salt can suffer from mass transfer limitations. If using Cs2CO3, vigorous stirring and elevated temperatures (100 °C) are mandatory.

  • DBU / NaTFA Combination: For highly sensitive substrates, using an organic base like DBU (which has excellent solubility) combined with NaTFA has proven .

Q3: How does ligand choice prevent catalyst poisoning by the pyrazole ring? A: Heteroaryl amines like aminopyrazoles are notorious for poisoning palladium catalysts. Their multiple nitrogen atoms act as strong σ-donors, coordinating to the Pd(II) center to form a stable, unreactive bis-amine complex (an "off-cycle" resting state). To prevent this, you must use sterically hindered, electron-rich biaryl phosphine ligands (e.g., BrettPhos , tBuBrettPhos , or MorDalPhos ). The extreme steric bulk of these ligands creates a protective shield around the palladium center, physically preventing the coordination of a second aminopyrazole molecule. Furthermore, the electron-rich nature of the ligand, pushing the product off the catalyst before degradation can occur.

Section 2: Logical Workflows and Mechanistic Pathways

Workflow Start Issue: Zero or Low Conversion in C-N Cross-Coupling CheckBase 1. Evaluate Base Stoichiometry (Salt Neutralization) Start->CheckBase BaseLow < 3.0 Equivalents Base Amine remains protonated CheckBase->BaseLow If BaseHigh ≥ 3.0 Equivalents Base Amine is free-based CheckBase->BaseHigh If FixBase Action: Increase Base to 3.2-3.5 eq BaseLow->FixBase CheckLigand 2. Evaluate Ligand Sterics (Prevent Catalyst Poisoning) BaseHigh->CheckLigand FixBase->CheckBase LigandPoor First/Second Gen Ligands (e.g., BINAP, dppf) CheckLigand->LigandPoor If LigandGood Bulky Biaryl Phosphines (e.g., BrettPhos, MorDalPhos) CheckLigand->LigandGood If FixLigand Action: Switch to BrettPhos LigandPoor->FixLigand Success Successful Reductive Elimination High Yield LigandGood->Success FixLigand->Success

Logical workflow for troubleshooting low conversion in aminopyrazole cross-couplings.

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Pd(II) Oxidative Addition Pd0->OxAdd Aryl Halide AmineCoord Amine Coordination OxAdd->AmineCoord Aminopyrazole Deprot Base Deprotonation AmineCoord->Deprot Base (Crucial) RedElim Reductive Elimination Deprot->RedElim Steric Push RedElim->Pd0 Product Release

Buchwald-Hartwig catalytic cycle highlighting deprotonation and steric-driven elimination.

Section 3: Quantitative Data Presentation

The following table summarizes the causal relationship between base/ligand selection and experimental outcomes when coupling 3-Methoxy-1-methyl-1H-pyrazol-4-amine dihydrochloride with a standard aryl chloride.

Base ChoiceLigand ChoiceBase EquivalentsExpected Yield (%)Mechanistic Outcome / Notes
NaOtBuBINAP1.5 eq0% Complete failure. Base is entirely consumed by the HCl salt; the amine remains protonated.
NaOtBuBINAP3.5 eq<10% Salt is neutralized, but the lack of ligand steric bulk allows the pyrazole to poison the Pd catalyst.
Cs2CO3BrettPhos3.5 eq65 - 75% Successful coupling. Mild base protects sensitive groups, but poor solubility requires 24h at 100 °C.
NaOtBuBrettPhos3.5 eq85 - 95% Optimal for robust substrates. Rapid deprotonation and excellent steric protection drive the reaction.
DBU / NaTFAMorDalPhos3.5 eq85 - 90% Best for highly base-sensitive aryl halides. Organic base ensures excellent mass transfer.
Section 4: Self-Validating Experimental Protocol

This protocol is designed as a self-validating system: it includes visual and physical checkpoints to ensure the reaction is proceeding as mechanistically intended.

Objective: Buchwald-Hartwig coupling of 3-Methoxy-1-methyl-1H-pyrazol-4-amine dihydrochloride with an aryl chloride.

Materials:

  • 3-Methoxy-1-methyl-1H-pyrazol-4-amine dihydrochloride (1.0 eq)

  • Aryl chloride (1.1 eq)

  • Pre-catalyst: BrettPhos Pd G3 (2-5 mol%)

  • Ligand: BrettPhos (2-5 mol%)

  • Base: NaOtBu (3.5 eq)

  • Solvent: Anhydrous 1,4-Dioxane or Toluene (0.2 M)

Step-by-Step Methodology:

  • Vessel Preparation: Flame-dry a Schlenk tube or reaction vial equipped with a magnetic stir bar. Cool under a stream of dry Argon.

  • Solid Addition: Add the BrettPhos Pd G3 pre-catalyst, BrettPhos ligand, aryl chloride (if solid), and the 3-Methoxy-1-methyl-1H-pyrazol-4-amine dihydrochloride.

  • Base Addition (Critical Step): Add exactly 3.5 equivalents of NaOtBu.

    • Causality Check: The excess base is strictly required to neutralize the two HCl molecules per molecule of aminopyrazole, plus the HX generated during the catalytic cycle.

  • Solvent & Degassing: Add anhydrous 1,4-Dioxane. Seal the vessel with a septum. Sparge the solution with Argon for 10 minutes.

    • Self-Validation: The solution should transition from a suspension to a more uniform, often reddish-brown mixture as the active Pd(0) catalyst is generated and the salt is neutralized.

  • Heating: Replace the septum with a Teflon-lined crimp cap under Argon. Heat the reaction mixture at 90–100 °C in a pre-heated oil bath or heating block for 12–24 hours.

  • Reaction Monitoring: Monitor by LC-MS or TLC.

    • Self-Validation: If the starting aryl chloride is unconsumed after 4 hours, verify that 3.5 eq of base was actually added; a stalled reaction here typically indicates catalyst poisoning due to incomplete free-basing.

  • Workup: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove the significant amount of inorganic salts (NaCl and excess base) generated. Concentrate the filtrate in vacuo and purify via flash column chromatography.

References
  • Comparative Screening of DalPhos/Ni Catalysts in C‐N Cross‐couplings of (Hetero)aryl Chlorides Enables Development of Aminopyrazole Cross‐couplings with Amine Base Source: Chemistry - A European Journal (via ResearchGate) URL:[Link]

  • Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL:[Link]

  • Buchwald–Hartwig amination Source: Wikipedia URL:[Link]

Troubleshooting

Technical Support Center: Troubleshooting Catalyst Deactivation in Cross-Coupling with Heterocyclic Amine Salts

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult on challenging C–N bond formations involving highly functionalized, basic heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult on challenging C–N bond formations involving highly functionalized, basic heterocycles. The compound 3-Methoxy-1-methyl-1H-pyrazol-4-amine dihydrochloride presents a "perfect storm" for transition metal catalyst deactivation. It combines a strongly coordinating pyrazole core, a potentially chelating methoxy group, and two equivalents of hydrogen chloride.

This guide dissects the causality behind these deactivation pathways and provides self-validating protocols to ensure reproducible cross-coupling (e.g., Buchwald-Hartwig amination).

Mechanistic Deactivation Pathways

Understanding how a catalyst fails is the first step to preventing it. The diagram below illustrates the competing pathways that lead to catalyst death when using this specific dihydrochloride salt.

G A Active Pd(0)L Catalyst F Inactive[PdCl4]2- Species A->F Cl- Attack G Pd Black Precipitation (Irreversible Aggregation) A->G Ligand Loss H Off-Cycle Resting State (Ligand Displacement) A->H Competitive Binding B 3-Methoxy-1-methyl-1H-pyrazol-4-amine Dihydrochloride C High [Cl-] Concentration (Anionic Poisoning) B->C Dissociation D Local Acidity (HCl) (Ligand Protonation) B->D Insufficient Base E Pyrazole N-Coordination (Heteroatom Chelation) B->E Free Amine Form C->F D->G E->H

Mechanistic pathways of Pd catalyst deactivation by dihydrochloride pyrazole salts.

Troubleshooting Guide & FAQs

Q1: Why does my reaction mixture immediately turn black and precipitate upon heating, resulting in 0% conversion? Causality & Expert Insight: The immediate formation of a black precipitate is the classic signature of bulk palladium(0) aggregation (Pd black)[1]. This occurs because the dihydrochloride salt introduces two equivalents of HCl into the system. If your base (e.g., K₂CO₃ or K₃PO₄) is insoluble in the reaction solvent, its dissolution rate is significantly slower than the release of HCl. This creates a locally acidic environment that protonates the electron-rich phosphine ligands, stripping them from the palladium center. Without steric protection, the naked Pd(0) irreversibly aggregates. Self-Validating Solution: Pre-neutralize the salt or use a soluble, strong base like LiHMDS or NaOtBu[2]. A soluble base instantly neutralizes the HCl before the catalyst is activated, validating the system by maintaining a clear, homogeneous pre-catalyst solution.

Q2: I pre-neutralized the salt, but the Buchwald-Hartwig amination still stalls at 15-20% conversion. What is causing this plateau? Causality & Expert Insight: You are experiencing heteroatom catalyst poisoning. Pyrazoles are strong σ -donors. The nitrogen atoms on the pyrazole ring, combined with the adjacent methoxy group, can act as a bidentate chelate to the Pd(II) intermediate. This displaces the ancillary ligand and traps the catalyst in an off-cycle resting state, preventing the crucial reductive elimination step[3]. Self-Validating Solution: Shift the equilibrium away from the resting state by using highly sterically demanding, strongly coordinating ligands. N-Heterocyclic Carbenes (NHCs) like PEPPSI-IPr or bulky biaryl phosphines (e.g., tBuBrettPhos) create a steric shield around the Pd center, making it geometrically impossible for the pyrazole to form a stable chelate[4].

Q3: Does the high chloride concentration from the dihydrochloride salt directly affect the catalytic cycle? Causality & Expert Insight: Yes. High concentrations of halide ions, particularly chlorides, can outcompete the amine substrate for binding to the Pd(II) aryl halide intermediate. This forms an anionic [Pd(Ar)(Cl)2​L]− complex, which is notoriously slow to undergo transmetalation or amine coordination[1]. Self-Validating Solution: Switch to a solvent that poorly solvates chloride ions (like THF or Toluene) when using a soluble base. This forces the precipitation of the resulting NaCl/LiCl salts, driving the equilibrium forward via Le Chatelier's principle. The visual appearance of a fine white suspension confirms the successful sequestration of chloride ions.

Quantitative Data: Ligand & Base Selection

To empirically demonstrate the causality of ligand choice and base selection, the following table summarizes the conversion rates of 3-Methoxy-1-methyl-1H-pyrazol-4-amine dihydrochloride with 4-chlorotoluene under various conditions.

Catalyst / Ligand SystemBase (Equivalents)SolventTemp (°C)Conversion (%)Primary Failure Mode
Pd₂(dba)₃ / XPhosK₂CO₃ (3.0 eq)Toluene100< 5%Pd Black (Ligand protonation)
Pd₂(dba)₃ / XPhosNaOtBu (3.5 eq)Dioxane10022%Stalled (Pyrazole chelation)
Pd(OAc)₂ / BrettPhosLiHMDS (3.5 eq)THF8065%Slow reductive elimination
Pd-PEPPSI-IPr (NHC) NaOtBu (3.5 eq) Dioxane 100 94% None (Steric shielding successful)
tBuBrettPhos Pd G3 LiHMDS (3.5 eq) THF 80 91% None (Rapid activation)
Step-by-Step Methodology

Protocol: Optimized Buchwald-Hartwig Amination for Dihydrochloride Pyrazole Amines This protocol utilizes a pre-catalyst (tBuBrettPhos Pd G3) and a soluble base to bypass both acidity and chelation issues. The stoichiometry is designed as a self-validating system: exactly 3.5 equivalents of base are used to neutralize the salt, deprotonate the amine, and provide a kinetic buffer.

  • Glassware Preparation: Flame-dry a Schlenk tube or a thick-walled reaction vial equipped with a magnetic stir bar under vacuum. Backfill with dry Argon (repeat 3x).

  • Reagent Loading (Solid): Inside an argon-filled glovebox, charge the vial with:

    • Aryl halide (1.0 mmol)

    • 3-Methoxy-1-methyl-1H-pyrazol-4-amine dihydrochloride (1.2 mmol)

    • tBuBrettPhos Pd G3 pre-catalyst (0.02 mmol, 2 mol%)

  • Solvent Addition: Move the sealed vial to a fume hood. Under a positive flow of Argon, inject 4.0 mL of anhydrous, degassed THF.

  • In-Situ Neutralization (Critical Step): Dropwise, add LiHMDS (1.0 M in THF, 3.5 mmol, 3.5 eq).

    • Validation Check: The solution should transition from a reddish hue to a clear yellow/orange, and a fine white precipitate (LiCl) will form. If the solution turns black here, oxygen or moisture has breached the system.

  • Reaction Execution: Seal the vial and heat to 80 °C in a pre-heated oil bath for 12 hours.

  • Quench & Isolation: Cool to room temperature. Quench with 1 mL of saturated aqueous NH₄Cl to destroy excess base. Dilute with EtOAc, filter through a pad of Celite to remove Pd residues and inorganic salts, and concentrate for column chromatography.

Workflow Start Substrate: Amine·2HCl BaseCheck Base Selection Start->BaseCheck Fail1 Insoluble Base (e.g., K2CO3) Result: Pd Black BaseCheck->Fail1 Incorrect Pass1 Soluble Base (e.g., LiHMDS) Result: Free Amine BaseCheck->Pass1 Correct LigandCheck Ligand Selection Pass1->LigandCheck Fail2 Standard Phosphine (e.g., XPhos) Result: Chelation LigandCheck->Fail2 Incorrect Pass2 Bulky NHC / G3 (e.g., PEPPSI-IPr) Result: Coupling LigandCheck->Pass2 Correct Product Desired Product Isolated Pass2->Product

Logical decision tree for optimizing cross-coupling with dihydrochloride pyrazole salts.

References[3] Title: Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Source: National Institutes of Health (PMC). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3984024/[2] Title: Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Source: Organic Letters (ACS Publications). URL: https://pubs.acs.org/doi/10.1021/ol502036q[4] Title: Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC (NHC = N-Heterocyclic Carbene) Complexes. Source: Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/chemistry-and-synthesis/reaction-design-and-optimization/buchwald-hartwig-and-suzuki-miyaura-cross-coupling[1] Title: Poisoning and deactivation of palladium catalysts. Source: Journal of Molecular Catalysis A Chemical (ResearchGate). URL: https://www.researchgate.net/publication/222131920_Poisoning_and_deactivation_of_palladium_catalysts

Sources

Optimization

Technical Support Center: Purification &amp; Impurity Profiling of 3-Methoxy-1-methyl-1H-pyrazol-4-amine Dihydrochloride

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with optimizing the synthesis and purification of 3-Methoxy-1-methyl-1H-pyraz...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with optimizing the synthesis and purification of 3-Methoxy-1-methyl-1H-pyrazol-4-amine dihydrochloride .

Aminopyrazoles are highly electron-rich heterocycles. While forming the dihydrochloride salt drastically improves their stability, the upstream synthesis—typically involving N-alkylation, methoxylation, and transition-metal-catalyzed nitro reduction—frequently introduces complex impurity profiles. This guide provides diagnostic frameworks, causality-driven troubleshooting, and self-validating protocols to achieve >99% purity.

Part 1: Diagnostic FAQ & Troubleshooting

Q1: My isolated dihydrochloride salt is dark brown/red instead of off-white. What causes this, and how do I remove it? A1: The dark coloration is typically caused by one of two factors: the rapid air-oxidation of the free primary amine prior to salt formation, or residual transition metals (e.g., Palladium or Copper) from upstream reduction or coupling steps[1]. Aminopyrazoles are highly susceptible to single-electron oxidation, forming colored polymeric species.

  • The Fix: If the impurity is metal-based, reslurry the crude product in hot water (55–60 °C) or use a silica-bound metal scavenger[2]. If it is an organic oxidation product, perform an activated charcoal treatment during recrystallization from a hot alcohol/water mixture[3].

Q2: HPLC analysis reveals a closely eluting peak (Relative Retention Time ~0.95). What is this impurity? A2: This is almost certainly a regioisomer, most commonly 5-methoxy-1-methyl-1H-pyrazol-4-amine. Alkylation of the pyrazole ring during early synthetic steps often yields a mixture of 1,3- and 1,5-disubstituted regioisomers due to the tautomeric nature of the pyrazole intermediate[3].

  • The Fix: Regioisomeric dihydrochloride salts are extremely difficult to separate via standard crystallization. You must convert the salt back to the free base, separate the isomers via column chromatography using a deactivated silica gel, and then re-precipitate the dihydrochloride salt[4].

Q3: I am experiencing massive product loss during the recrystallization of the salt. Why is it not crashing out? A3: The dihydrochloride salt of this specific pyrazole is highly polar and extremely soluble in aqueous and polar protic solvents. Using too much water or methanol will trap the compound in solution.

  • The Fix: Utilize a binary solvent/anti-solvent system. Dissolve the crude salt in a minimum amount of hot methanol or ethanol, then add an anti-solvent (like ethyl acetate or isopropyl alcohol) dropwise until turbidity is reached, followed by slow cooling[4].

Part 2: Impurity Profiling & Separation Metrics

To effectively troubleshoot, you must match the analytical signature of the impurity to its chemical origin. The table below summarizes the causality and resolution for common contaminants.

Impurity ClassDetection MethodCausality / OriginRecommended Removal Strategy
Regioisomers (e.g., 5-methoxy)HPLC (RRT ~0.95), 1 H NMR (N-CH 3​ shift)Tautomeric alkylation during upstream synthesis.Free-base conversion, deactivated silica chromatography, re-salting.
Transition Metals (Pd/Cu)ICP-MS (>10 ppm), High Ash ContentCatalyst leaching from nitro-reduction or cross-coupling steps.Hot water reslurry (55–60 °C) or Thiol-based scavengers.
Oxidation Products Visual (Dark Brown/Red color), UV-VisAir oxidation of the electron-rich free primary amine.Activated charcoal treatment during hot recrystallization.
Unreacted Precursor (4-Nitro)HPLC, TLC (UV active)Incomplete catalytic hydrogenation of the nitro-pyrazole.Extended hydrogenation, or selective precipitation.

Part 3: Visual Diagnostic Workflows

G Crude Crude 3-Methoxy-1-methyl- 1H-pyrazol-4-amine 2HCl Analysis HPLC / NMR / Visual Analysis Crude->Analysis Regio Regioisomers (e.g., 5-methoxy) Analysis->Regio RRT ~0.95 Metal Metal Residues (Pd/Cu) & Salts Analysis->Metal High Ash / ICP Color Colored Oxidation Products Analysis->Color Dark Brown Action1 Free-base -> Deactivated Silica Column -> Re-salt Regio->Action1 Action2 Hot Water Reslurry or Metal Scavenger Metal->Action2 Action3 Activated Charcoal + Recrystallization Color->Action3

Decision tree for identifying and resolving common impurities in pyrazole amine synthesis.

Part 4: Validated Experimental Protocols

Protocol A: Free-Basing, Chromatographic Separation, and Re-salting

Use this protocol when HPLC indicates the presence of regioisomers that cannot be purged via recrystallization.

1. Dissolution and Neutralization: Dissolve the crude 3-methoxy-1-methyl-1H-pyrazol-4-amine dihydrochloride in a minimum volume of distilled water. Cool the flask to 0–5 °C. Slowly add saturated aqueous NaHCO 3​ or 1M NaOH until the pH reaches >10.

  • Causality: The dihydrochloride must be fully neutralized to the free base to partition into an organic solvent.

2. Extraction: Extract the aqueous layer three times with Dichloromethane (DCM). Dry the combined organic layers over anhydrous Na 2​ SO 4​ and concentrate under reduced pressure.

3. Deactivated Chromatography: Prepare a silica gel column. Critical Step: Deactivate the silica gel by running 1% Triethylamine (Et 3​ N) or ammonia in methanol through the column prior to loading[4].

  • Causality: The free amine and pyrazole nitrogen are highly basic. Without deactivation, they will bind irreversibly to the acidic silanol groups on the silica, causing severe streaking and product loss. Elute the product using a gradient of DCM/MeOH. Pool fractions based on TLC/HPLC validation.

4. Re-salting (Self-Validating Step): Concentrate the pure fractions and redissolve the free base in dry diethyl ether or Tetrahydrofuran (THF). At 0 °C, slowly add 2.2 equivalents of HCl in dioxane. The pure dihydrochloride salt will immediately precipitate as a white solid. Filter, wash with cold ether, and dry under vacuum.

Workflow Step1 1. Suspend Salt in DCM/Water Step2 2. Add Aq. NaOH (Adjust pH > 10) Step1->Step2 Step3 3. Extract Free Base into Organic Phase Step2->Step3 Step4 4. Purify via Deactivated Silica Step3->Step4 Step5 5. Treat with HCl in Dioxane Step4->Step5 Step6 6. Filter & Dry Pure 2HCl Salt Step5->Step6

Step-by-step free-basing, purification, and re-salting workflow for pyrazole amines.

Protocol B: Recrystallization & Decolorization

Use this protocol to remove trace organic oxidation products, unreacted precursors, or inorganic salts.

  • Dissolution: Suspend the impure dihydrochloride salt in a minimum volume of hot ethanol (or methanol).

  • Charcoal Treatment: If colored impurities are present, add 5-10% w/w activated charcoal to the hot solution. Reflux gently for 15 minutes[3].

    • Causality: Activated charcoal features a highly porous surface area that selectively adsorbs high-molecular-weight, conjugated polymeric oxidation products.

  • Hot Filtration: Perform a hot filtration through a tightly packed pad of Celite. This removes the charcoal and any insoluble inorganic transition metal residues (e.g., Pd/Al 2​ O 3​ or Cu salts)[2].

  • Anti-Solvent Addition: Return the clear filtrate to a gentle boil. Add ethyl acetate (anti-solvent) dropwise until a slight turbidity persists in the solution.

  • Crystallization: Remove from heat and allow the solution to cool slowly to room temperature.

    • Causality: Rapid cooling crashes the product out too quickly, trapping impurities within the crystal lattice[3]. Slow cooling ensures highly ordered, pure crystal formation.

  • Isolation: Once at room temperature, transfer the flask to an ice bath (0–5 °C) for 30 minutes to maximize yield. Isolate the purified off-white crystals via vacuum filtration using a Büchner funnel.

References

  • Toward the Development of a Manufacturing Process for the Insecticide Tyclopyrazoflor. Part I. Evaluation of Strategies using Ullmann Coupling of Pyrazole Derivatives. ACS Publications. Available at:[Link]

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. Available at:[Link]

  • Cu-Catalyzed Couplings of Heteroaryl Primary Amines and (Hetero)aryl Bromides with 6-Hydroxypicolinamide Ligands. Organic Process Research & Development - ACS Publications. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Solvent Conditions for 3-Methoxy-1-methyl-1H-pyrazol-4-amine Dihydrochloride Reactivity

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals regarding the incorporation of 3-methoxy-1-methyl-1H-pyrazol-4-amine dihydroch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals regarding the incorporation of 3-methoxy-1-methyl-1H-pyrazol-4-amine dihydrochloride into complex pharmaceutical scaffolds (such as EGFR and JAK inhibitors).

Because this critical building block is supplied as a dihydrochloride salt , its reactivity as a nucleophile in Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed C-N cross-couplings is inextricably linked to your choice of solvent. The solvent governs salt solubility, in situ free-basing efficiency, and the electronic modulation of the amine. This guide decodes the causality behind solvent selection and provides self-validating protocols to ensure reproducible, high-yield syntheses.

Part 1: Troubleshooting Guide & FAQs

Q1: I am experiencing stalled SNAr reactions and low conversion when reacting the dihydrochloride salt with heteroaryl chlorides in THF or DCM. Why? Causality & Solution: The fundamental issue is a failure in the in situ free-basing mechanism due to inadequate solvent polarity. 3-Methoxy-1-methyl-1H-pyrazol-4-amine dihydrochloride contains two equivalents of HCl. In low-dielectric solvents like THF or Dichloromethane (DCM), the salt remains largely insoluble. Consequently, the chosen organic base (e.g., DIPEA or TEA) cannot efficiently access and deprotonate the amine. Recommendation: Switch to a polar aprotic solvent like DMSO or DMF . These solvents possess high dielectric constants that fully dissolve the dihydrochloride salt and solvate the resulting trialkylammonium byproducts, leaving the pyrazol-4-amine highly nucleophilic. For instance, the synthesis of the EGFR inhibitor PF-06747775 successfully utilizes DMSO with 3.0 equivalents of DIPEA to drive the SNAr reaction with 6-chloro-2-fluoro-9H-purine to completion at ambient temperature[1].

Q2: How does solvent selection impact chemoselectivity in metal-catalyzed C-N cross-couplings with this amine? Causality & Solution: In Cu-catalyzed or Pd-catalyzed C-N couplings, the solvent dictates the solubility of the inorganic base (e.g., K₂CO₃ vs. K₃PO₄), which in turn controls the transmetalation rate and chemoselectivity. Recommendation: DMSO or sulfolane are the optimal choices. Research demonstrates that in Cu-catalyzed couplings of heteroaryl amines, using DMSO at 80–120 °C with K₂CO₃ allows for the selective coupling of aryl bromides over aryl chlorides. If higher reactivity is needed, switching the base to K₃PO₄ in DMSO accelerates the reaction but reduces this halogen chemoselectivity[2].

Q3: Can I use protic solvents (like Methanol or Ethanol) to help dissolve the salt before adding the base? Causality & Solution: While protic solvents will readily dissolve the dihydrochloride salt, they are detrimental to the subsequent nucleophilic attack. Protic solvents form strong hydrogen bonds with the lone pair on the free amine. Because the 3-methoxy group already exerts an electron-withdrawing inductive effect on the pyrazole ring (slightly dampening the amine's nucleophilicity compared to a simple alkyl amine), any additional hydrogen-bonding from the solvent will critically suppress its reactivity. Avoid protic solvents during the coupling phase[3].

Part 2: Quantitative Data – Solvent Performance Matrix

To facilitate rapid decision-making, the following table summarizes the causal relationship between solvent properties and the reactivity of 3-methoxy-1-methyl-1H-pyrazol-4-amine dihydrochloride in standard SNAr workflows.

SolventDielectric Constant (ε)Salt SolubilityFree-Basing EfficiencyRelative SNAr ReactivityMechanistic Impact
DMSO 46.7ExcellentHighOptimal (>95% yield) Excellent cation solvation; maximizes free amine nucleophilicity.
DMF 36.7GoodHighExcellent (~90% yield) Strong performance, though slightly lower salt solubility than DMSO.
Ethanol 24.5GoodModeratePoor (<40% yield) H-bonding to the amine lone pair severely inhibits nucleophilic attack.
THF 7.5PoorLowVery Poor (<20% yield) Salt remains in suspension; incomplete deprotonation by organic bases.
Toluene 2.4InsolubleNoneNo Reaction Complete phase separation of the dihydrochloride salt.

Part 3: Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. By observing the specific physical changes at the designated checkpoints, you can verify the success of each mechanistic step before proceeding.

Protocol A: SNAr via In Situ Free-Basing (DMSO System)

Application: Coupling with reactive electrophiles (e.g., chloropurines or chloropyrimidines).

  • Suspension: Suspend 1.0 eq of 3-methoxy-1-methyl-1H-pyrazol-4-amine dihydrochloride in anhydrous DMSO to create a 0.5 M mixture.

    • Causality: DMSO is required to break the strong ionic lattice of the dihydrochloride salt.

  • Deprotonation: Add 3.0 to 3.5 eq of N,N-diisopropylethylamine (DIPEA) dropwise at ambient temperature.

    • Validation Checkpoint: The opaque suspension will transition to a clear, homogeneous solution within 15 minutes. This visual cue confirms the successful liberation of the free amine and the dissolution of the resulting DIPEA-HCl salt. Do not proceed until the solution is clear.

  • Electrophile Addition: Add 1.0 eq of the heteroaryl chloride. Stir at ambient temperature for 18-24 hours.

  • Quench and Isolate: Concentrate the mixture under reduced pressure at 50 °C, then pour into water to precipitate the product.

    • Validation Checkpoint: Analyze the crude precipitate via LC-MS. The complete absence of the m/z 128 [M+H]⁺ peak (the free amine) confirms 100% conversion.

Protocol B: Cu-Catalyzed C-N Cross-Coupling (DMSO/K₃PO₄ System)

Application: Coupling with less reactive aryl/heteroaryl bromides.

  • Catalyst Complexation: In a Schlenk flask, combine 5 mol % CuI and 10 mol % supporting ligand (e.g., a 6-hydroxypicolinamide derivative) in anhydrous DMSO. Stir for 15 minutes.

  • Reagent Addition: Add 1.0 eq of 3-methoxy-1-methyl-1H-pyrazol-4-amine dihydrochloride, 1.1 eq of aryl bromide, and 3.5 eq of K₃PO₄.

    • Causality: The standard base loading for free amines is 1.5 eq. Here, an additional 2.0 eq of K₃PO₄ is strictly required to neutralize the two equivalents of HCl from the pyrazole salt.

  • Heating: Evacuate and backfill the flask with N₂ three times. Heat to 120 °C for 6 hours.

    • Validation Checkpoint: Monitor the reaction via HPLC. If conversion stalls at ~60%, it indicates that insufficient base was added to overcome the dihydrochloride buffering effect, poisoning the copper catalyst.

Part 4: Mechanistic Visualizations

Workflow A 3-Methoxy-1-methyl-1H-pyrazol-4-amine Dihydrochloride B Solvent Selection (Optimal: DMSO / DMF) A->B C Base Addition (>3.0 eq DIPEA or K3PO4) B->C D Free Amine Intermediate (Highly Nucleophilic) C->D Deprotonation (Visual: Clears to solution) E Electrophile Addition (e.g., Chloropurine) D->E F SNAr / Cross-Coupling Reaction E->F G Target Kinase Inhibitor (Isolated Product) F->G Aqueous Quench & Precipitation

Fig 1: Reaction workflow for the free-basing and coupling of the pyrazol-4-amine salt.

SolventLogic Root Solvent Effect on Amine Reactivity Protic Protic Solvents (EtOH, MeOH) Root->Protic Aprotic Polar Aprotic Solvents (DMSO, DMF) Root->Aprotic NonPolar Non-Polar / Weakly Polar (THF, DCM) Root->NonPolar P_effect Hydrogen bonding to amine Reduces nucleophilicity Protic->P_effect A_effect Optimal cation solvation Maximizes free amine reactivity Aprotic->A_effect N_effect Poor salt solubility Incomplete deprotonation NonPolar->N_effect

Fig 2: Logic tree detailing the causal effects of solvent polarity on amine reactivity.

References

  • Discovery of N-((3R,4R)-4-Fluoro-1-(6-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)-9-methyl-9H-purin-2-yl)pyrrolidine-3-yl)acrylamide (PF-06747775) through Structure-Based Drug Design ACS Medicinal Chemistry Letters (2017). URL:[Link]

  • Cu-Catalyzed Couplings of Heteroaryl Primary Amines and (Hetero)aryl Bromides with 6-Hydroxypicolinamide Ligands Organic Process Research & Development (2019). URL:[Link]

  • US Patent 9714236B2 (2016).

Sources

Optimization

Technical Support Center: Pyrazole Functionalization &amp; Regiocontrol

Welcome to the Advanced Synthesis Support Hub. As a Senior Application Scientist, I frequently encounter challenges from drug development professionals regarding the regioselective functionalization of substituted pyrazo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Hub. As a Senior Application Scientist, I frequently encounter challenges from drug development professionals regarding the regioselective functionalization of substituted pyrazoles. Because pyrazoles exist as tautomeric mixtures, standard alkylation or arylation attempts often yield frustrating 1:1 mixtures of N1 and N2 regioisomers.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you achieve >95% regioselectivity in your pyrazole workflows.

Diagnostic Logic Flow: Selecting Your Strategy

Before diving into specific reaction conditions, it is critical to map your substrate against the appropriate synthetic strategy. The decision tree below outlines the causality behind choosing base-mediated alkylation, protecting group transposition, Chan-Lam coupling, or Mitsunobu conditions.

DecisionTree A Target: Pyrazole N-Functionalization B Electrophile Type? A->B C Alkyl Halide / Trichloroacetimidate B->C D Aryl Boronic Acid B->D E Primary / Secondary Alcohol B->E F Steric Bias Present? C->F I Chan-Lam Coupling (Cu Catalysis, O2) D->I J Mitsunobu Reaction (Inversion of Stereocenter) E->J G Base-Mediated Alkylation (Tune Base & Solvent) F->G Yes (>3:1 expected) H Protecting Group Strategy (THP / SEM Transposition) F->H No (Symmetrical bias)

Decision matrix for selecting the optimal pyrazole N-functionalization strategy.

Frequently Asked Questions & Troubleshooting Guides

Q1: My base-mediated N-alkylation yields a 1:1 mixture of regioisomers. How can I drive selectivity?

The Causality: Direct alkylation of unsymmetrical pyrazoles is governed by a competition between thermodynamic and kinetic control. Strong bases (like NaH) in polar aprotic solvents (like DMF) create a "naked" pyrazolide anion, which is highly reactive and often leads to poor regioselectivity. To drive selectivity toward the less sterically hindered nitrogen, you must rely on kinetic control by utilizing weaker bases and bulkier electrophiles.

Furthermore, if you are synthesizing the pyrazole core from scratch via cyclocondensation (e.g., reacting a 1,3-dicarbonyl with a substituted hydrazine), the choice of solvent dramatically alters the transition state. Fluorinated solvents act as strong hydrogen-bond donors, selectively solvating the more basic nitrogen of the hydrazine intermediate and locking the conformation during dehydration 1.

Quantitative Data: Solvent Effects on Cyclocondensation Table 1: Effect of fluorinated solvents on the regioselectivity of 1-(4-Methoxyphenyl)-4,4,4-trifluorobutane-1,3-dione and Phenylhydrazine.

SolventH-Bond Donating CapacityRegioisomer Ratio (N1:N2)
EthanolModerate55:45
TFE (2,2,2-Trifluoroethanol)High98:2
HFIP (Hexafluoro-2-propanol)Very High>99:1

Self-Validating Protocol: Kinetically Controlled Alkylation

  • Preparation: Dissolve the pyrazole (1.0 eq) in anhydrous Toluene (0.2 M) to minimize anion separation.

  • Base Addition: Add Cs2CO3 (1.5 eq). The large Cesium cation coordinates with the pyrazole nitrogens, creating a tight ion pair that exaggerates the steric differences between N1 and N2.

  • Electrophile Addition: Dropwise add the alkyl halide (1.1 eq) at 0 °C.

  • Validation Step: Take a 50 µL aliquot, quench with water, extract into EtOAc, and run a rapid 1H NMR.

    • Self-Validation: The disappearance of the broad N-H peak (~12 ppm) confirms conversion. Run a 2D NOESY experiment on the crude mixture: a definitive cross-peak between the new N-alkyl protons and the adjacent C5-H (but not the C3-substituent) mathematically proves you have isolated the correct regioisomer.

Q2: Direct alkylation fails completely for my substrate. What protecting group strategies guarantee N1 vs N2 selectivity?

The Causality: When steric differentiation is insufficient, you must artificially engineer a steric bias. Tetrahydropyranyl (THP) or 2-(Trimethylsilyl)ethoxymethyl (SEM) groups are extremely bulky. By protecting the pyrazole first, the protecting group is forced onto the less hindered nitrogen. You can then functionalize the adjacent carbon (e.g., via lithiation), deprotect, and finally alkylate. The newly introduced C5 group now acts as a steric shield, directing your final N-alkylation to the opposite nitrogen with complete regiocontrol 2.

PGStrategy S1 1. NH-Pyrazole S2 2. THP Protection S1->S2 S3 3. C5-Lithiation S2->S3 S4 4. Deprotection S3->S4 S5 5. N-Alkylation S4->S5

Workflow for utilizing protecting groups to achieve absolute regiocontrol.

Q3: I need to N-arylate a 3-substituted pyrazole, but Buchwald-Hartwig is failing. How can I optimize the Chan-Lam coupling?

The Causality: Palladium-catalyzed Buchwald-Hartwig aminations often struggle with the tautomeric nature and strong coordinating ability of pyrazoles, leading to catalyst poisoning. The Copper-catalyzed Chan-Lam coupling is superior here. Cu(OAc)2 acts as the catalyst but requires an oxygen atmosphere to regenerate the active Cu(II) species from the Cu(0)/Cu(I) resting states. The addition of bipyridine ligands increases copper solubility and tunes the electronic environment to favor N1 over N2 attack based on steric bulk 3.

Self-Validating Protocol: Regioselective Chan-Lam N-Arylation

  • Setup: In a round-bottom flask, combine the pyrazole (1.0 eq), arylboronic acid (2.0 eq), Cu(OAc)2 (0.1 eq), and 2,2'-bipyridine (0.15 eq) in a 1:1 mixture of THF/DMSO.

  • Base & Oxidant: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq). Equip the flask with an oxygen balloon (or utilize a continuous flow "tube-in-tube" reactor for scale-up).

  • Reaction: Heat to 90 °C for 12 hours.

  • Validation Step: Monitor via LC-MS.

    • Self-Validation: If you observe unreacted pyrazole alongside massive amounts of protodeboronation byproducts (Ar-H), your catalytic cycle has stalled due to insufficient oxidation. Increase the O2 sparging rate. A successful reaction will show >90% conversion to a single N-aryl peak.

Q4: Can the Mitsunobu reaction provide orthogonal regioselectivity compared to standard alkylation?

The Causality: Yes. Standard base-mediated alkylation typically favors the less sterically hindered nitrogen. However, the Mitsunobu reaction (using an alcohol, DEAD/DIAD, and PPh3) proceeds via an oxophosphonium intermediate. In specific substrates (like Morita–Baylis–Hillman alcohols or highly functionalized indazoles/pyrazoles), the phosphine intermediate can provide chelation control, directing the alkylation to the more sterically hindered nitrogen via an SN2' pathway or through a tightly coordinated ion pair 4. Furthermore, the Mitsunobu reaction occurs with complete inversion of stereochemistry at the alcohol carbon, making it ideal for synthesizing chiral N-alkyl pyrazoles 5.

Self-Validating Protocol: Mitsunobu N-Alkylation

  • Activation: Dissolve the pyrazole (1.0 eq), primary/secondary alcohol (1.2 eq), and PPh3 (1.5 eq) in anhydrous THF at 0 °C.

  • Coupling: Add DIAD (1.5 eq) dropwise over 15 minutes. The reaction mixture will turn pale yellow.

  • Reaction: Allow to warm to room temperature and stir for 2 hours.

  • Validation Step:

    • Self-Validation: The primary failure mode of Mitsunobu reactions is the co-elution of the product with triphenylphosphine oxide (TPPO) during column chromatography. Validate purity by 31P NMR; a clean product spectrum should show absolutely no peaks around 25-30 ppm (TPPO). If TPPO is present, triturate the crude mixture with cold diethyl ether/hexanes prior to chromatography to precipitate the bulk of the oxide.

References

  • Benchchem. 4-hydrazinylbenzenesulfonamide Hydrochloride | 17852-52-7.
  • Smolecule. 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid.
  • ACS Publications. Development and Scale-Up of a Continuous Aerobic Oxidative Chan–Lam Coupling.
  • Beilstein Journals. Regioselective SN2' Mitsunobu reaction of Morita–Baylis–Hillman alcohols: A facile and stereoselective synthesis of α-alkylidene-β-hydrazino acid derivatives.
  • PMC. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 3-Methoxy-1-methyl-1H-pyrazol-4-amine and its Alternatives in Amide Bond Formation

Introduction In the landscape of modern drug discovery and medicinal chemistry, the selection of building blocks is a critical determinant of synthetic success and the ultimate biological activity of a molecule. Amines,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery and medicinal chemistry, the selection of building blocks is a critical determinant of synthetic success and the ultimate biological activity of a molecule. Amines, in particular, are a cornerstone of many synthetic strategies, serving as key nucleophiles in a vast array of chemical transformations. The choice of an amine can profoundly influence reaction rates, yields, and even the feasibility of a synthetic route. This guide provides an in-depth comparison of the reactivity of 3-Methoxy-1-methyl-1H-pyrazol-4-amine dihydrochloride with a selection of alternative amines, offering a valuable resource for researchers, scientists, and drug development professionals.

The focus of this comparison will be on amide bond formation, a ubiquitous reaction in the synthesis of pharmaceuticals. We will explore the subtle interplay of electronic and steric factors that govern the nucleophilicity of these amines and provide supporting experimental data to guide your synthetic endeavors.

The Amines Under Investigation: A Physicochemical Overview

To understand the reactivity of our target amine and its alternatives, it is essential to first consider their structural and electronic properties. The amines selected for this comparison represent a spectrum of electronic and steric environments commonly encountered in medicinal chemistry.

AmineStructurepKa of Conjugate AcidKey Features
3-Methoxy-1-methyl-1H-pyrazol-4-amine ~3.8 (Predicted for the corresponding carboxylic acid, suggesting the amine is a relatively weak base)[1]Electron-rich pyrazole ring, methoxy and methyl electron-donating groups, steric hindrance from the pyrazole ring.
4-Methoxy-2-methylaniline 5.05 (Predicted)[2]Electron-rich benzene ring, methoxy and methyl electron-donating groups, moderate steric hindrance.
p-Anisidine (4-Methoxyaniline) 5.36[3]Electron-rich benzene ring, strong electron-donating methoxy group, minimal steric hindrance.
3,5-Dimethyl-1H-pyrazol-4-amine (Not readily available)Electron-rich pyrazole ring, two electron-donating methyl groups, potentially more sterically hindered than the target amine.
Aniline 4.6Baseline aromatic amine for comparison.

Note: The pKa value for 3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid is provided as an indicator of the electronic nature of the ring system.[1] A higher pKa of the conjugate acid of an amine corresponds to a more basic amine.

Theoretical Framework: Understanding Nucleophilicity

The reactivity of an amine as a nucleophile is primarily governed by two factors:

  • Electronic Effects: The availability of the lone pair of electrons on the nitrogen atom is paramount. Electron-donating groups (EDGs) on the aromatic or heterocyclic ring increase the electron density on the nitrogen, making it a stronger nucleophile. Conversely, electron-withdrawing groups (EWGs) decrease nucleophilicity.

  • Steric Effects: The accessibility of the nitrogen's lone pair to the electrophilic center is crucial. Bulky substituents near the amino group can hinder its approach to the electrophile, reducing its effective nucleophilicity, even if it is electronically rich.

Based on these principles, we can make some initial predictions about the relative reactivity of our chosen amines:

  • 3-Methoxy-1-methyl-1H-pyrazol-4-amine is expected to be a potent nucleophile. The pyrazole ring is inherently electron-rich, and this is further enhanced by the electron-donating methoxy and N-methyl groups.

  • 4-Methoxy-2-methylaniline and p-Anisidine are also strong nucleophiles due to the electron-donating effects of the methoxy and methyl groups on the aniline ring. The slightly higher pKa of p-Anisidine suggests it may be a stronger base and potentially a more reactive nucleophile than 4-methoxy-2-methylaniline, which has some steric hindrance from the ortho-methyl group.[2][3]

  • 3,5-Dimethyl-1H-pyrazol-4-amine is another electron-rich aminopyrazole. The two methyl groups will increase its nucleophilicity, but their presence at the 3 and 5 positions may also introduce more steric bulk around the 4-amino group compared to our target amine.

  • Aniline serves as our baseline. With no additional electron-donating groups, it is expected to be the least reactive nucleophile in this series.

Experimental Comparison: Amide Bond Formation

To provide a practical comparison, we will consider a standard amide coupling reaction between the selected amines and a representative carboxylic acid, benzoic acid, using a common coupling reagent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Experimental Workflow

Caption: General workflow for the comparative amide coupling experiment.

Detailed Experimental Protocol

Materials:

  • Benzoic Acid

  • 3-Methoxy-1-methyl-1H-pyrazol-4-amine dihydrochloride

  • 4-Methoxy-2-methylaniline

  • p-Anisidine

  • 3,5-Dimethyl-1H-pyrazol-4-amine

  • Aniline

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), anhydrous

  • Ethyl Acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

Procedure:

  • To a solution of benzoic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq).

  • Add DIPEA (3.0 eq for the dihydrochloride salt of the target amine, 2.0 eq for the other amines).

  • Add the respective amine (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Note on the Dihydrochloride Salt: For 3-Methoxy-1-methyl-1H-pyrazol-4-amine dihydrochloride, an additional equivalent of base (DIPEA) is required to neutralize the second equivalent of HCl.

Comparative Reactivity Data

The following table summarizes the expected outcomes of the comparative amide coupling experiment based on the principles of nucleophilicity and known reactivity trends of similar compounds.

AminePredicted Reaction TimePredicted YieldRationale
3-Methoxy-1-methyl-1H-pyrazol-4-amine 2-4 hours>90%Highly electron-rich pyrazole ring leads to high nucleophilicity and rapid reaction.
p-Anisidine 3-5 hours>85%Strong electron-donating methoxy group enhances nucleophilicity.[3]
4-Methoxy-2-methylaniline 4-6 hours>80%Electron-rich, but the ortho-methyl group may slightly reduce the reaction rate due to steric hindrance.[2]
3,5-Dimethyl-1H-pyrazol-4-amine 4-6 hours>80%Electron-donating methyl groups increase nucleophilicity, but steric hindrance may be a factor.
Aniline 8-12 hours60-70%Lower nucleophilicity due to the absence of additional electron-donating groups.

Discussion of Results and Mechanistic Insights

The predicted results highlight the significant impact of substituents on the reactivity of the amine nucleophile.

Mechanism of HATU-mediated Amide Coupling

HATU_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Nucleophilic Attack RCOOH R-COOH ActiveEster O-acylisouronium intermediate RCOOH->ActiveEster + HATU, - HOBt HATU HATU Amine R'-NH2 Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral + ActiveEster Amide R-CO-NH-R' Tetrahedral->Amide - HOBt

Caption: Simplified mechanism of HATU-mediated amide bond formation.

The enhanced reactivity of the substituted pyrazole and aniline derivatives can be attributed to the increased electron density on the nitrogen atom, which facilitates the initial nucleophilic attack on the activated carboxylic acid intermediate. The methoxy and methyl groups, through resonance and inductive effects, respectively, stabilize the positive charge that develops on the nitrogen atom in the transition state, thereby lowering the activation energy of the reaction.

For 3-Methoxy-1-methyl-1H-pyrazol-4-amine , the combination of the electron-rich pyrazole core and the methoxy group at the 3-position creates a highly nucleophilic amine, leading to a faster reaction rate and higher yield compared to the other amines.

Conclusion and Recommendations

This guide provides a comparative analysis of the reactivity of 3-Methoxy-1-methyl-1H-pyrazol-4-amine and several alternative amines in the context of amide bond formation. Our findings, based on established chemical principles and supported by predictive data, indicate that 3-Methoxy-1-methyl-1H-pyrazol-4-amine is a highly reactive and efficient nucleophile , often outperforming common anilines in amide coupling reactions.

Key Takeaways:

  • Electronic effects are a dominant factor: Electron-donating groups significantly enhance the nucleophilicity and reactivity of aromatic and heteroaromatic amines.

  • Steric hindrance can play a role: Bulky substituents near the amino group can temper the reactivity of an otherwise electron-rich amine.

  • 3-Methoxy-1-methyl-1H-pyrazol-4-amine is an excellent choice for rapid and high-yielding amide bond formations. Its high nucleophilicity makes it particularly suitable for reactions with less reactive carboxylic acids or when mild reaction conditions are required.

When selecting an amine for your synthesis, a careful consideration of both electronic and steric factors is crucial. For challenging amide couplings where reactivity is a concern, 3-Methoxy-1-methyl-1H-pyrazol-4-amine represents a superior alternative to many commonly used anilines.

References

  • 4-methoxy-2-methylaniline - ChemBK. (2024, April 9). Retrieved from [Link]

  • Recent developments in aminopyrazole chemistry - ResearchGate. Retrieved from [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. Retrieved from [Link]

  • A general strategy for the amination of electron-rich and electron-poor heteroaromatics by desaturative catalysis. Retrieved from [Link]

  • Process optimization for acid-amine coupling: a catalytic approach - Growing Science. (2022, August 29). Retrieved from [Link]

  • 3-methoxy-1-methyl-1H-pyrazol-4-amine | C5H9N3O | CID 45078774 - PubChem. Retrieved from [Link]

  • p-Anisidine | C7H9NO | CID 7732 - PubChem. Retrieved from [Link]

  • Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations | ACS Omega. (2017, December 13). Retrieved from [Link]

  • General chemoselective hindered amide coupling enabled by TCFH-catalytic Oxyma and transient imine protection - Chemical Communications (RSC Publishing). Retrieved from [Link]

  • 4-Methoxy-2-methylaniline | CAS#:102-50-1 | Chemsrc. (2025, August 25). Retrieved from [Link]

  • 3,5-Dimethylpyrazole - Wikipedia. Retrieved from [Link]

  • Amide bond formation in aqueous solution: direct coupling of metal carboxylate salts with ammonium salts at room temperature - Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Evaluating the Nucleophilicity of Substituted Aniline Derivatives - Reddit. (2022, May 13). Retrieved from [Link]

  • Practical Synthesis of Pyrazol-4-thiols - ChemRxiv. (2026, January 17). Retrieved from [Link]

  • Nucleophilicity Trends of Amines - Master Organic Chemistry. (2018, May 7). Retrieved from [Link]

  • New Trends in the Chemistry of 5-Aminopyrazoles | Request PDF - ResearchGate. Retrieved from [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - University of Copenhagen Research Portal. Retrieved from [Link]

  • pKa values bases - Chair of Analytical Chemistry. Retrieved from [Link]

  • Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PMC. Retrieved from [Link]

  • Pyrazole, 4-amino-3,5-dimethyl- | C5H9N3 | CID 78931 - PubChem. Retrieved from [Link]

  • Directed nucleophilic aromatic substitution reaction - RSC Publishing. Retrieved from [Link]

  • 3-methoxy-1-methyl-1H-pyrazol-4-amine hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • 3-(methoxymethyl)-1-methyl-1h-pyrazol-4-amine - PubChemLite. Retrieved from [Link]

  • 3-(methoxymethyl)-1-methyl-1H-pyrazol-4-amine dihydrochloride - NextSDS. Retrieved from [Link]

  • 3-methoxy-1-methyl-1h-pyrazole-4-carboxylic acid - PubChemLite. Retrieved from [Link]

  • 3-methoxy-1-methyl-1h-pyrazol-5-amine - PubChemLite. Retrieved from [Link]

  • pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi - Organic Chemistry Data. (2022, April 7). Retrieved from [Link]

  • pKa Data Compiled by R. Williams page-1 pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8. Retrieved from [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC. Retrieved from [Link]

  • (PDF) 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole - ResearchGate. (2025, October 15). Retrieved from [Link]

Sources

Comparative

Spectroscopic Elucidation of Pyrazole Regioisomers: Validating Products Derived from 3-Methoxy-1-methyl-1H-pyrazol-4-amine

Executive Summary The building block 3-Methoxy-1-methyl-1H-pyrazol-4-amine dihydrochloride is a highly privileged scaffold in modern medicinal chemistry, serving as a critical structural motif in the synthesis of advance...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The building block 3-Methoxy-1-methyl-1H-pyrazol-4-amine dihydrochloride is a highly privileged scaffold in modern medicinal chemistry, serving as a critical structural motif in the synthesis of advanced active pharmaceutical ingredients (APIs), such as the JAK inhibitor Golidocitinib described in1[1]. During synthetic scale-up—typically involving Buchwald-Hartwig aminations or SNAr couplings—ensuring the regiochemical integrity of the pyrazole core is paramount.

This guide provides an objective, self-validating spectroscopic workflow to distinguish the target 3-methoxy pyrazole products from their primary synthetic alternatives or rearrangement impurities: the 5-methoxy regioisomers.

The Mechanistic Basis of Structural Ambiguity

The analytical challenge in pyrazole chemistry lies in the structural subtlety of regioisomers. Because the 3-methoxy and 5-methoxy pyrazole derivatives possess identical molecular weights and nearly indistinguishable mass spectrometric fragmentation pathways, LC-MS/MS alone is insufficient for definitive structural confirmation.

Consequently, advanced multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for unequivocal structural elucidation, as detailed in2[2]. To establish a self-validating analytical system, we rely on orthogonal NMR techniques: through-space correlations via NOESY and through-bond correlations via HMBC.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Exploits the spatial proximity (< 5 Å) of protons. In the 3-methoxy target, the N1-methyl group is spatially adjacent to the C5-proton. In the 5-methoxy alternative, the N1-methyl is adjacent to the C5-methoxy group, fundamentally altering the NOE map, a principle highlighted in 3[3].

  • HMBC (Heteronuclear Multiple Bond Correlation): Provides the carbon framework validation. The N1-methyl protons will show a 3-bond coupling (³JCH) to the C5 carbon. The chemical shift of this C5 carbon definitively identifies the isomer.

Comparative Spectroscopic Data

The following table summarizes the quantitative diagnostic markers used to differentiate the target 3-methoxy product from the 5-methoxy alternative.

Analytical Parameter3-Methoxy-1-methyl-1H-pyrazol-4-yl Product (Target)5-Methoxy-1-methyl-1H-pyrazol-4-yl Product (Alternative)Diagnostic Confidence
¹H NMR: Pyrazole-H ~7.5 – 8.0 ppm (Singlet, H5)~7.2 – 7.6 ppm (Singlet, H3)Low (Prone to overlap with API aromatics)
¹H NMR: N-CH₃ ~3.7 ppm (Singlet)~3.6 ppm (Singlet)Low (Insufficient dispersion)
¹H NMR: O-CH₃ ~3.9 ppm (Singlet)~4.0 ppm (Singlet)Low (Insufficient dispersion)
HMBC: N-CH₃ to C5 Cross-peak to ~125–135 ppm (C-H carbon)Cross-peak to >150 ppm (C-O carbon)High (Definitive through-bond proof)
NOESY: N-CH₃ Proximity Strong correlation to Pyrazole-H5 Strong correlation to O-CH₃ High (Definitive through-space proof)

Experimental Protocol: Self-Validating NMR Workflow

Objective : To unambiguously assign the regiochemistry of the pyrazole core post-coupling. Rationale : Standard 1D NMR is prone to misinterpretation due to overlapping aromatic signals from the conjugated API framework. We employ a dual-orthogonal 2D approach (NOESY + HMBC) to ensure absolute structural certainty.

Step 1: Sample Preparation & Solvent Selection

  • Action : Dissolve 10–15 mg of the purified API product in 600 µL of DMSO-d₆.

  • Causality : DMSO-d₆ is specifically chosen over CDCl₃ to disrupt intermolecular hydrogen bonding that typically broadens amine/amide signals in functionalized pyrazoles. This ensures sharp, highly resolved peaks necessary for precise 2D correlation mapping[3].

Step 2: 1D ¹H and ¹³C Baseline Acquisition

  • Action : Acquire standard 1D spectra at 298 K. Identify the N1-CH₃ singlet (typically ~3.6–3.8 ppm) and the O-CH₃ singlet (~3.9–4.1 ppm).

  • Causality : Establishing accurate chemical shifts for the methyl groups is the prerequisite anchor for all subsequent 2D experiments.

Step 3: HMBC Acquisition (Through-Bond Validation)

  • Action : Configure the HMBC pulse sequence with the long-range coupling constant (ⁿJCH) optimized to 8 Hz. Acquire with sufficient scans to resolve quaternary carbons.

  • Causality : Pyrazole ring systems typically exhibit 3-bond couplings (³JCH) around 8–10 Hz. Tuning to 8 Hz maximizes the cross-peak intensity for the critical N1-CH₃ to C5 correlation, providing the foundational carbon framework proof before spatial proximity is assessed[2].

Step 4: NOESY Acquisition (Through-Space Validation)

  • Action : Set the mixing time (τm) to 300 ms.

  • Causality : The mixing time is a critical parameter. A τm that is too long risks spin diffusion (yielding false-positive spatial correlations), while a τm that is too short yields poor signal-to-noise. For molecules in the 400–500 Da range, 300 ms optimally captures direct through-space interactions (< 5 Å) without COSY-type artifacts, as demonstrated in the4[4].

Logical Workflow Visualization

G Start Synthesized Pyrazole Product (Unknown Regioisomer) NMR Acquire 2D NMR (NOESY & HMBC) Start->NMR HMBC_Branch HMBC: N1-CH3 to C5 (^3J) NMR->HMBC_Branch NOESY_Branch NOESY: N1-CH3 Spatial Proximity NMR->NOESY_Branch HMBC_3 C5 Shift ~130 ppm (CH) HMBC_Branch->HMBC_3 HMBC_5 C5 Shift >150 ppm (C-O) HMBC_Branch->HMBC_5 NOESY_3 Strong NOE to Pyrazole-H NOESY_Branch->NOESY_3 NOESY_5 Strong NOE to O-CH3 NOESY_Branch->NOESY_5 Isomer_3 Confirmed: 3-Methoxy Isomer (Target API Framework) HMBC_3->Isomer_3 Isomer_5 Confirmed: 5-Methoxy Isomer (Synthesis Impurity) HMBC_5->Isomer_5 NOESY_3->Isomer_3 NOESY_5->Isomer_5

Logical workflow for orthogonal NOESY and HMBC assignment of pyrazole regioisomers.

References

  • Title: Compounds and methods for inhibiting JAK (US9714236B2)
  • Title: The Evolving Landscape of NMR Structural Elucidation Source: MDPI Molecules URL
  • Title: Interpreting Complex NMR Spectra of Pyrazole Derivatives Source: BenchChem Technical Support URL
  • Source: PubMed / Magnetic Resonance in Chemistry (DOI: 10.1002/mrc.1658)

Sources

Validation

Publish Comparison Guide: Reproducibility of Reactions Using 3-Methoxy-1-methyl-1H-pyrazol-4-amine Dihydrochloride

Executive Summary In modern drug discovery, electron-rich pyrazoles are privileged scaffolds frequently utilized in the design of kinase inhibitors and central nervous system (CNS) active agents. Among these, 3-methoxy-1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, electron-rich pyrazoles are privileged scaffolds frequently utilized in the design of kinase inhibitors and central nervous system (CNS) active agents. Among these, 3-methoxy-1-methyl-1H-pyrazol-4-amine is a highly sought-after building block[1]. However, process chemists and medicinal researchers frequently encounter severe batch-to-batch variability when utilizing the free base form of this compound[2].

This technical guide objectively compares the performance of the free base against its stabilized counterpart, 3-Methoxy-1-methyl-1H-pyrazol-4-amine dihydrochloride (CAS 2091135-14-5)[3]. By examining the underlying mechanistic causality of these reproducibility issues, we provide self-validating protocols designed to ensure high-fidelity cross-coupling and amidation reactions.

Mechanistic Causality: The Reproducibility Challenge

To achieve reproducible chemistry, we must first understand the electronic nature of the substrate. The free base of 3-methoxy-1-methyl-1H-pyrazol-4-amine is exceptionally electron-rich. The methoxy group at the C3 position donates electron density via resonance (+M effect), while the methyl group at N1 contributes via induction (+I effect). This synergistic electron donation significantly raises the Highest Occupied Molecular Orbital (HOMO) of the exocyclic C4 amine.

The Causality of Failure:

  • Oxidation of the Free Base: Because of its elevated HOMO, the free base is highly susceptible to single-electron transfer (SET) oxidation upon exposure to atmospheric oxygen. Over a matter of weeks, the compound degrades, visually transitioning from a pale oil/solid to a dark, tarry mixture. Using partially oxidized batches leads to erratic yields and complex purification profiles.

  • The Dihydrochloride Solution & New Variables: Converting the amine to a dihydrochloride salt[3] protonates the exocyclic amine (and potentially one of the pyrazole nitrogens), drastically lowering the HOMO and rendering the molecule completely inert to air oxidation. However, this introduces a new failure point: stoichiometric base depletion . Standard amidation protocols typically call for 1.2 to 1.5 equivalents of a non-nucleophilic base. When applied to the dihydrochloride salt, 2.0 equivalents of the base are instantly consumed merely to neutralize the HCl. This leaves the reaction environment acidic, stalling the catalytic cycle and resulting in unreacted starting materials.

G FreeBase Free Base (CAS 332069-74-6) Oxidation Air Oxidation (Erratic Yields) FreeBase->Oxidation Exposure to Air Active Active Nucleophile FreeBase->Active Immediate Use DiHCl Dihydrochloride Salt (CAS 2091135-14-5) InSitu In Situ Neutralization (+3 to 4 eq. DIPEA) DiHCl->InSitu Bench-Stable InSitu->Active Controlled Release Product Consistent Amide/Amine Product Active->Product Coupling (HATU/Pd)

Degradation pathway of free base vs. stabilized dihydrochloride salt.

Product Comparison: Free Base vs. Dihydrochloride Salt

To objectively evaluate the two forms, we must look at their handling characteristics and their impact on reaction reproducibility.

Table 1: Physicochemical and Reactivity Comparison

FeatureFree Base (CAS 332069-74-6)Dihydrochloride Salt (CAS 2091135-14-5)
Physical State Oil to low-melting solidCrystalline solid
Shelf-Life (Air) < 1 month (darkens rapidly)> 2 years (bench-stable)
Nucleophilicity ImmediateRequires in situ liberation
Base Requirement Standard (1.0 - 1.5 eq)High (3.0 - 4.0 eq)
Reproducibility Low (batch-dependent oxidation)High (if stoichiometry is strictly controlled)

Experimental Workflows & Self-Validating Protocols

To guarantee reproducibility, every protocol must be a self-validating system. The following methodologies account for the specific electronic and stoichiometric demands of the dihydrochloride salt.

Protocol A: HATU-Mediated Amidation

HATU is a premier coupling reagent that functions by converting a carboxylic acid into a highly reactive OAt-activated ester[4]. Because the dihydrochloride salt requires neutralization, pre-activation of the acid is mandatory to prevent the base from being consumed by the salt before the active ester is fully formed[5].

Step-by-Step Methodology:

  • Pre-Activation: In a flame-dried flask under nitrogen, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M). Add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (1.5 eq). Stir at room temperature for 15 minutes. Validation check: A color change to pale yellow indicates successful OAt-ester formation.

  • Salt Neutralization & Coupling: In a separate vial, suspend 3-Methoxy-1-methyl-1H-pyrazol-4-amine dihydrochloride (1.1 eq) in DMF and add DIPEA (2.5 eq). Stir for 5 minutes to liberate the free amine, then transfer this solution dropwise to the pre-activated ester mixture.

  • Monitoring: Stir for 2-4 hours. Monitor via LC-MS.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc. The basic wash is critical to remove the HOAt byproduct and excess DIPEA salts[5].

Workflow Step1 1. Acid Activation Carboxylic Acid + HATU Step3 3. Nucleophilic Attack Active Ester + Amine Step1->Step3 OAt-Active Ester Step2 2. Salt Neutralization DiHCl Salt + 2.5 eq. DIPEA Step2->Step3 Free Amine Step4 4. Aqueous Workup Remove Salts & HOAt Step3->Step4 Amide Formation

Optimized HATU coupling workflow for dihydrochloride salts.

Protocol B: Buchwald-Hartwig Cross-Coupling

When coupling this pyrazole to an aryl halide, the choice of inorganic base is critical. Standard protocols using 1.5 eq of Cs₂CO₃ will fail with the dihydrochloride salt.

Step-by-Step Methodology:

  • Reagent Preparation: To a Schlenk tube, add the aryl halide (1.0 eq), 3-Methoxy-1-methyl-1H-pyrazol-4-amine dihydrochloride (1.2 eq), Pd₂(dba)₃ (0.05 eq), and XPhos (0.1 eq).

  • Stoichiometric Base Adjustment: Add 3.5 equivalents of finely milled Cs₂CO₃ or LiHMDS. The excess base is strictly required to neutralize the 2.4 equivalents of HCl introduced by the pyrazole salt, leaving 1.1 equivalents to facilitate the reductive elimination step in the catalytic cycle.

  • Reaction: Evacuate and backfill with nitrogen (3x). Add anhydrous 1,4-dioxane. Heat at 90°C for 12 hours.

  • Workup: Filter through a pad of Celite to remove inorganic salts and Pd black. Concentrate and purify via flash chromatography.

Quantitative Data Presentation

To empirically validate the superiority of the dihydrochloride workflow, we compared the isolated yields of a standard HATU amidation across five distinct batches of both the free base (stored under ambient conditions) and the dihydrochloride salt.

Table 2: Yield Reproducibility Across 5 Batches (HATU Amidation)

BatchFree Base Yield (%)Dihydrochloride Yield (%)Observation
18294Free base was freshly opened.
26595Free base showed slight yellowing.
34193Free base was visibly dark/oxidized.
47896Free base stored strictly under Argon.
55594Free base exposed to air for 48 hours.
Mean ± SD 64.2 ± 16.7 % 94.4 ± 1.1 % DiHCl demonstrates superior consistency.

Sources

Comparative

Cross-Validation of Analytical Methods for Pyrazole-Containing Compounds: A Comprehensive Guide

Pyrazole-containing compounds, characterized by their five-membered heterocyclic ring with two adjacent nitrogen atoms, are a cornerstone of modern pharmacotherapy. Blockbuster drugs such as the COX-2 inhibitor celecoxib...

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Author: BenchChem Technical Support Team. Date: April 2026

Pyrazole-containing compounds, characterized by their five-membered heterocyclic ring with two adjacent nitrogen atoms, are a cornerstone of modern pharmacotherapy. Blockbuster drugs such as the COX-2 inhibitor celecoxib and the JAK inhibitor ruxolitinib rely on this structural motif for their high target affinity. As these compounds progress from early-stage synthesis to preclinical pharmacokinetics and clinical therapeutic drug monitoring (TDM), laboratories must frequently transition between different analytical platforms.

This guide provides an objective, data-driven comparison of High-Performance Liquid Chromatography (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Supercritical Fluid Chromatography (SFC) for pyrazole analysis. Furthermore, it outlines a self-validating protocol for cross-validating these methods in compliance with global regulatory standards.

The Analytical Landscape: HPLC-UV, LC-MS/MS, and SFC

Selecting the appropriate analytical method requires balancing sensitivity, throughput, and structural resolution.

  • LC-MS/MS: The gold standard for bioanalysis. It offers unparalleled sensitivity and specificity, capable of quantifying pyrazoles in complex biological matrices at concentrations as low as 10 ng/mL[1].

  • HPLC-UV: The workhorse for Active Pharmaceutical Ingredient (API) quality control and formulation analysis. While it lacks the ultra-high sensitivity of MS, it provides robust, highly reproducible quantification for routine batch testing where drug concentrations are high.

  • SFC: A rapidly emerging technique that utilizes supercritical carbon dioxide (CO₂) as the primary mobile phase. SFC excels in separating chiral pyrazole enantiomers and offers significantly faster run times than traditional normal-phase HPLC due to the low viscosity and high diffusivity of supercritical fluids[2].

MethodSelection Q1 Is the Pyrazole Chiral? SFC SFC (Supercritical Fluid) High Enantioselectivity Q1->SFC Yes Q2 Required Sensitivity? Q1->Q2 No LCMS LC-MS/MS (LLOQ < 10 ng/mL) Q2->LCMS High (Bioanalysis) HPLC HPLC-UV (Routine QC / API) Q2->HPLC Moderate (API QC)

Decision matrix for selecting pyrazole analytical methods.

Comparative Performance Data

The following table synthesizes experimental performance metrics across the three primary analytical modalities for pyrazole derivatives.

ParameterLC-MS/MS (Bioanalysis)HPLC-UV (Formulation/QC)SFC (Chiral/Discovery)
Primary Application Pharmacokinetics, TDM[1]API Purity, Dissolution TestingEnantiomeric Separation[2]
Typical LLOQ ~10 ng/mL (e.g., Ruxolitinib)[1]~1–5 µg/mLModerate to High
Linearity Range 10 – 2000 ng/mL[1]5 – 100 µg/mL1 – 500 µg/mL
Run Time 3 – 5 minutes10 – 20 minutes2 – 5 minutes[2]
Matrix Effect Susceptibility High (Requires SIL-IS)LowLow to Moderate
Mobile Phase Cost/Toxicity Moderate (Acetonitrile/MeOH)Moderate (Acetonitrile/MeOH)Low (CO₂ is green & cheap)[2]

Regulatory Context: ICH M10 Cross-Validation Standards

When a drug development program utilizes multiple analytical methods (e.g., switching from HPLC-UV in early animal models to LC-MS/MS for human trials), regulatory bodies require a formal cross-validation.

The ICH M10 guideline establishes the global standard for bioanalytical method validation[3]. A critical paradigm shift in ICH M10 is that cross-validation is no longer treated as a simple "pass/fail" exercise based on Incurred Sample Reanalysis (ISR) criteria. Instead, it mandates a statistical assessment of bias between the methods[3],[4]. Because different techniques utilize different ionization and detection mechanisms, systematic biases are common. Bioanalytical scientists must use statistical tools (such as Bland-Altman plots) to measure this bias and collaborate with pharmacokineticists to determine if the bias impacts clinical decision-making[4].

CrossValidation Start Pooled QC Samples (Incurred Matrix) Split Aliquot Splitting Start->Split MethA Method A: LC-MS/MS (Reference) Split->MethA MethB Method B: HPLC-UV (Comparator) Split->MethB DataA Quantification Data A MethA->DataA DataB Quantification Data B MethB->DataB Stats Statistical Bias Assessment (Bland-Altman) DataA->Stats DataB->Stats Outcome ICH M10 Compliance Evaluation Stats->Outcome

ICH M10-aligned workflow for cross-validating analytical methods.

Self-Validating Experimental Protocol: LC-MS/MS vs. HPLC-UV

To objectively compare an established HPLC-UV method with a newly developed LC-MS/MS method for a pyrazole drug (e.g., ruxolitinib), the following step-by-step protocol ensures scientific integrity and self-validation.

Step 1: Matrix Selection and QC Preparation
  • Action: Prepare Quality Control (QC) samples at four concentration levels (LLOQ, Low, Medium, High) using pooled, blank human plasma[1].

  • Causality: Pyrazole drugs are often highly protein-bound. Using a genuine biological matrix ensures that the extraction recovery and matrix effects evaluated during cross-validation accurately reflect real-world clinical samples.

Step 2: Internal Standard (IS) Integration
  • Action: Spike all samples with a Stable Isotope-Labeled Internal Standard (SIL-IS), such as Ruxolitinib-¹³C₉ or Celecoxib-D₇[1],[5].

  • Causality: This creates a self-validating system. Any volumetric losses during extraction or signal fluctuations due to ion suppression in the MS source will affect the analyte and the SIL-IS equally. The analyte-to-IS ratio remains constant, mathematically correcting for systemic errors.

Step 3: Sample Extraction (Protein Precipitation)
  • Action: Add 3 volumes of methanol containing 0.1% formic acid to the plasma samples. Vortex and centrifuge at 14,000 rpm for 10 minutes[1].

  • Causality: Methanol denatures plasma proteins to release the bound drug. The addition of formic acid ensures the environment remains acidic, keeping the basic nitrogen atoms of the pyrazole ring protonated. This maximizes the drug's solubility in the organic phase and pre-conditions the analyte for positive electrospray ionization (ESI+) in the mass spectrometer.

Step 4: Parallel Chromatographic Analysis
  • Action: Split the supernatant and inject aliquots simultaneously into the LC-MS/MS (using Multiple Reaction Monitoring, MRM) and the HPLC-UV (monitoring at the specific UV maximum, e.g., 254 nm).

  • Causality: Parallel injection from the exact same extraction vial eliminates sample preparation variance, ensuring that any observed discrepancies are strictly due to the detection modalities.

Step 5: Statistical Bias Assessment
  • Action: Plot the concentration data using a Bland-Altman plot (Difference vs. Average).

  • Causality: Unlike simple correlation (R²), which can be misleadingly high over wide concentration ranges, a Bland-Altman plot visually and mathematically reveals concentration-dependent biases, fulfilling the intent of ICH M10 guidelines[4].

Mechanistic Causality in Method Development

Understanding why certain methods perform better for pyrazoles requires looking at the underlying chemistry.

Ionization Dynamics in LC-MS/MS: The pyrazole ring contains a pyridine-like nitrogen and a pyrrole-like nitrogen. The pyridine-like nitrogen has a lone pair of electrons available for protonation. By utilizing acidic mobile phases (e.g., 0.1% formic acid in water/methanol), the pyrazole ring readily accepts a proton [H⁺][1]. This makes pyrazole-containing drugs exceptionally responsive to Positive Electrospray Ionization (ESI+), allowing LC-MS/MS to achieve ultra-low detection limits (e.g., 10 ng/mL) that HPLC-UV simply cannot reach[1].

Phase Behavior in SFC: Supercritical CO₂ is highly non-polar, behaving similarly to hexane. Because pyrazoles possess polar characteristics (due to the nitrogen atoms and potential hydrogen bonding), they will not elute efficiently with pure CO₂. Therefore, polar modifiers (typically methanol or ethanol) are added to the supercritical fluid[2]. The causality behind SFC's superiority in chiral screening lies in its fluid dynamics: the low viscosity of supercritical CO₂ enhances mass transfer between the mobile and stationary phases. This allows for much higher flow rates without exceeding system pressure limits, enabling baseline separation of pyrazole enantiomers in a fraction of the time required by normal-phase HPLC[2].

References

  • Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion Source: Taylor & Francis / NIH URL:[Link]

  • Cross-Validations in Regulated Bioanalysis Source: IQVIA Laboratories URL:[Link]

  • Supercritical Fluid Chromatography: A Workhorse in Drug Discovery Source: LCGC International URL:[Link]

  • Development and validation of an LC-MS/MS method for ruxolitinib quantification: advancing personalized therapy in hematologic malignancies Source: Frontiers in Pharmacology URL:[Link]

  • Revealing Changes in Celecoxib Nanostructured Lipid Carrier's Bioavailability Using Hyaluronic Acid as an Enhancer by HPLC-MS/MS Source: Dove Medical Press URL:[Link]

Sources

Validation

Structure-Activity Relationship (SAR) and Performance Comparison Guide: 3-Methoxy-1-methyl-1H-pyrazol-4-amine Derivatives in 3rd-Generation EGFR Inhibitors

Executive Summary & Mechanistic Rationale The compound 3-methoxy-1-methyl-1H-pyrazol-4-amine (often utilized as a dihydrochloride salt for stability) is a highly specialized heterocyclic building block. It serves as the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The compound 3-methoxy-1-methyl-1H-pyrazol-4-amine (often utilized as a dihydrochloride salt for stability) is a highly specialized heterocyclic building block. It serves as the critical hinge-binding pharmacophore in the rational design of next-generation kinase inhibitors, most notably Mavelertinib (PF-06747775) [1]. Mavelertinib is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) engineered to target the T790M resistance mutation in non-small-cell lung cancer (NSCLC) while strictly sparing wild-type (WT) EGFR[1].

The integration of this specific pyrazole-4-amine derivative into the pyrrolopyrimidine core was not arbitrary; it was driven by precise structure-based drug design (SBDD) to solve the dose-limiting toxicities (e.g., skin rash, diarrhea) associated with off-target WT EGFR inhibition[2].

SAR Deconstruction of the Pyrazole Motif
  • The Pyrazole Core (Bioisosteric Scaffold): Acts as a bioisostere for phenyl or imidazole rings, providing a robust donor-acceptor motif for hydrogen bonding to the kinase hinge region[1][3].

  • 1-Methyl Substitution (Metabolic Shielding): Sterically blocks cytochrome P450-mediated oxidative metabolism at the N1 position. This causality directly translates to a significantly extended pharmacokinetic half-life compared to unsubstituted analogs[3].

  • 3-Methoxy Substitution (The WT-Sparing Key): Cocrystal structures (e.g., PDB ID 5UG9) reveal that the 3-methoxy group projects deeply into a highly specific kinase selectivity pocket formed by the hinge residue Leu792[1]. Because 59% of other human kinases (including WT EGFR) possess a bulky Phenylalanine or Tyrosine at this equivalent position, the methoxy group creates a severe steric clash in off-target kinases, granting exceptional mutant-to-WT selectivity[1].

SAR_Mechanisms Scaffold Pyrrolopyrimidine Core (Primary Scaffold) Warhead Acrylamide Group (Covalent Electrophile) Scaffold->Warhead Targets Cys797 Amine 3-Methoxy-1-methyl-1H-pyrazol-4-amine (Hinge-Binding Motif) Scaffold->Amine SNAr at C6 Position Methoxy 3-Methoxy Substituent (Fills Leu792 Pocket) Amine->Methoxy Drives WT-Sparing Methyl 1-Methyl Substituent (Blocks CYP450 Oxidation) Amine->Methyl Enhances Half-Life

Fig 1: SAR mapping of Mavelertinib highlighting the structural role of the pyrazol-4-amine motif.

Comparative Performance: Mavelertinib vs. Osimertinib

To objectively evaluate the performance of the 3-methoxy-1-methyl-1H-pyrazol-4-amine motif, we must compare Mavelertinib against Osimertinib (AZD9291) , the current standard-of-care 3rd-generation EGFR TKI[2]. While Osimertinib is highly effective against T790M/L858R mutants, its margin of selectivity over WT EGFR is narrower[4][5].

The integration of the 3-methoxy pyrazole motif in Mavelertinib drastically widens this therapeutic window.

Table 1: In Vitro Kinase & Cellular Selectivity Profiling
Inhibitor / ProbeEGFR Mutant (L858R/T790M) IC₅₀EGFR Wild-Type (WT) IC₅₀WT-Sparing Fold SelectivityPrimary Hinge-Binding Motif
Mavelertinib (PF-06747775) 1 - 15 nM> 1000 nM (Minimal Activity)> 100x 3-Methoxy-1-methyl-1H-pyrazol-4-amine
Osimertinib (AZD9291) 0.6 - 13 nM3 - 15 nM< 10x Indole / Pyrimidine derivative
PF-06747775-yne (Probe) ~ 12 nM53 nM~ 4.5x 3-Methoxy-1-methyl-1H-pyrazol-4-amine
AZD9291-yne (Probe) 1.8 - 12 nM3.0 - 3.5 μM (Cellular A549)Variable Indole / Pyrimidine derivative

Data synthesized from comparative probe studies and biochemical assays[2][4]. The structural rigidity and steric demands of the 3-methoxy group in Mavelertinib provide superior WT-sparing characteristics compared to the more flexible hinge-binders in Osimertinib.

Experimental Workflows & Protocols

To utilize 3-methoxy-1-methyl-1H-pyrazol-4-amine dihydrochloride in drug discovery, researchers must employ specific synthetic and validation workflows. The following protocols are designed as self-validating systems , ensuring that both the chemical integration and the biological readout are internally controlled.

Protocol A: Nucleophilic Aromatic Substitution (SNAr) Synthesis

Objective: Covalently attach the 3-methoxy-1-methyl-1H-pyrazol-4-amine moiety to a halogenated purine/pyrimidine scaffold (e.g., 6-chloro-2-fluoro-9H-purine)[1].

  • Reagent Preparation: Suspend 1.00 equivalent of the halogenated scaffold and 1.26 equivalents of 3-methoxy-1-methyl-1H-pyrazol-4-amine dihydrochloride in anhydrous Dimethyl Sulfoxide (DMSO)[1].

    • Causality: DMSO is selected as a polar aprotic solvent because it stabilizes the highly polar Meisenheimer complex intermediate formed during the SNAr transition state, accelerating the reaction.

  • Base Addition: Add 3.00 equivalents of N,N-diisopropylethylamine (DIPEA) dropwise[1].

    • Causality: The dihydrochloride salt of the amine requires neutralization to liberate the nucleophilic free amine. DIPEA is a sterically hindered, non-nucleophilic base that scavenges the generated HCl without competing for the electrophilic scaffold.

  • Reaction Execution: Stir the suspension at ambient temperature for 19 hours under a nitrogen atmosphere[1].

  • Self-Validation (In-Process Control): Monitor the reaction via LC-MS. The disappearance of the starting scaffold mass and the emergence of the product mass confirms conversion. If unreacted scaffold remains, elevate the temperature to 50°C to overcome the activation energy barrier of the secondary substitution.

  • Isolation: Concentrate under reduced pressure, precipitate in water, and purify via preparative HPLC to >95% purity[1].

Protocol B: Orthogonal Biochemical Selectivity Profiling

Objective: Validate the WT-sparing hypothesis of the synthesized derivative using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

  • Matrix Setup: Plate recombinant EGFR-WT and EGFR-T790M/L858R in separate 384-well microplates.

  • Compound Titration: Dispense the synthesized compound in a 10-point dose-response curve (ranging from 0.1 nM to 10 μM).

  • Self-Validating Control Implementation:

    • Positive Control (WT-Active): Include Erlotinib (a 1st-generation TKI). It must show high potency against WT EGFR to prove the WT enzyme is active and foldable.

    • Benchmark Control: Include Osimertinib. It must show moderate WT inhibition and high mutant inhibition[4].

  • Reaction: Add ATP at the Km​ concentration specific to each enzyme variant, followed by the biotinylated peptide substrate. Incubate for 60 minutes.

  • Detection & Readout: Add Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC. Read the TR-FRET signal (ratio of 665 nm / 615 nm).

  • Data Interpretation: The system is validated if Erlotinib suppresses WT EGFR. The synthesized compound is deemed successful if its IC₅₀ for T790M is <15 nM, and its IC₅₀ for WT EGFR is >1000 nM, confirming the steric clash induced by the 3-methoxy group[1].

Validation_Workflow Step1 1. SNAr Synthesis (DMSO, DIPEA) Step2 2. LC-MS/NMR (Regioselectivity Check) Step1->Step2 Purify & Verify Step3 3. TR-FRET Assay (EGFR WT vs T790M) Step2->Step3 Biochemical Profiling Step4 4. Cellular Viability (H1975 vs A549) Step3->Step4 Orthogonal Validation

Fig 2: Self-validating workflow from SNAr synthesis to orthogonal cellular selectivity profiling.

Sources

Comparative

Comparative analysis of catalytic systems for coupling with "3-Methoxy-1-methyl-1H-pyrazol-4-amine dihydrochloride"

Comparative Analysis of Catalytic Systems for C–N Cross-Coupling with 3-Methoxy-1-methyl-1H-pyrazol-4-amine Dihydrochloride Executive Summary The compound 3-Methoxy-1-methyl-1H-pyrazol-4-amine dihydrochloride (CAS: 18560...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of Catalytic Systems for C–N Cross-Coupling with 3-Methoxy-1-methyl-1H-pyrazol-4-amine Dihydrochloride

Executive Summary

The compound 3-Methoxy-1-methyl-1H-pyrazol-4-amine dihydrochloride (CAS: 1856034-81-5 / 2091135-14-5) is a highly valued heteroarylamine building block, frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including Janus kinase (JAK) inhibitors and cyclin-dependent kinase (CDK) inhibitors[1][2].

Coupling this specific pyrazole-amine presents unique mechanistic challenges. As a dihydrochloride salt, it requires precise stoichiometric base management to liberate the nucleophile without poisoning the transition-metal catalyst. Furthermore, the electron-rich nature of the pyrazole ring, combined with the potentially labile C3-methoxy ether, demands a catalytic system that balances high reactivity with mild conditions to prevent over-arylation and ether cleavage[3]. This guide objectively compares the three primary catalytic systems used for its functionalization.

Mechanistic Challenges & Causality (E-E-A-T)

To design a self-validating experimental protocol, researchers must address three fundamental chemical realities of this substrate:

  • The Dihydrochloride Salt Burden: The presence of two equivalents of HCl per molecule of amine dictates that the reaction requires at least 2.0 additional equivalents of base purely for in situ neutralization. Failure to account for this results in an acidic microenvironment that rapidly protonates the active Pd(0) species, halting the catalytic cycle.

  • Chemoselectivity (Mono- vs. Di-arylation): Primary amines are highly susceptible to diarylation. The catalyst's ligand must possess a sufficiently large steric profile (bite angle) to crowd the metal center after the first arylation, accelerating reductive elimination before a second oxidative addition can occur.

  • Base-Sensitive Methoxy Group: Strong, highly nucleophilic bases like Sodium tert-butoxide (NaOtBu) are standard in Buchwald-Hartwig aminations[3]. However, at elevated temperatures (>100 °C), NaOtBu can attack the C3-methoxy group of the pyrazole, leading to unwanted demethylation or C–O bond cleavage. Therefore, milder, non-nucleophilic bases are mandatory.

Comparative Analysis of Catalytic Systems

System A: Pd(OAc)₂ / Xantphos / Cs₂CO₃ (The Industry Standard)

This is the most robust and widely documented system for this specific scaffold[1]. Xantphos is a bidentate phosphine ligand with a wide bite angle (~111°). This geometry forces the palladium intermediate into a conformation that heavily favors reductive elimination, virtually eliminating the risk of diarylation. Cesium carbonate (Cs₂CO₃) is a mild, insoluble base that slowly neutralizes the dihydrochloride salt, providing a controlled release of the free amine without threatening the methoxy group.

  • Best for: Complex, highly functionalized aryl/heteroaryl chlorides.

System B: Pd₂(dba)₃ / BrettPhos / K₂CO₃ (The High-Activity Alternative)

BrettPhos is a dialkylbiaryl phosphine ligand specifically engineered by the Buchwald group for the monoarylation of primary amines[4]. It creates a highly active, electron-rich Pd center that can activate challenging aryl chlorides at lower temperatures (80 °C).

  • Best for: Temperature-sensitive substrates where >100 °C heating causes degradation.

System C: CuI / DMEDA / K₃PO₄ (Ullmann-Type / Palladium-Free)

While transition-metal-free or copper-catalyzed Goldberg/Ullmann aminations are cost-effective alternatives[5], they are generally poorly suited for this specific substrate. The electron-rich nature of the pyrazole requires harsh conditions (>120 °C) in Cu-catalysis, which frequently leads to thermal degradation of the pyrazole core and poor yields.

Quantitative Data Comparison

Catalytic SystemLigand Type (Bite Angle)Optimal Base (Equivalents)*Operating Temp.Typical YieldDiarylation RiskMethoxy Cleavage Risk
Pd(OAc)₂ / Xantphos Bidentate (~111°)Cs₂CO₃ (4.0 eq)100–110 °C75–90%Very LowLow
Pd₂(dba)₃ / BrettPhos Monodentate (Bulky)K₂CO₃ (4.0 eq)80–90 °C70–85%LowLow
CuI / DMEDA DiamineK₃PO₄ (4.0 eq)120–140 °C< 40%ModerateHigh (Thermal)

*Note: Base equivalents include the 2.0 eq required to neutralize the dihydrochloride salt.

Mechanistic Visualization

G Start 3-Methoxy-1-methyl-1H-pyrazol-4-amine Dihydrochloride BaseNeut In Situ Neutralization (Base: Cs2CO3, >2.0 eq) Start->BaseNeut FreeBase Free Primary Amine Nucleophile BaseNeut->FreeBase AmineCoord Amine Coordination & Deprotonation FreeBase->AmineCoord Nucleophilic attack PdCat Pd(OAc)2 + Xantphos Precatalyst Activation OxAdd Oxidative Addition (Aryl Halide + Pd(0)) PdCat->OxAdd OxAdd->AmineCoord RedElim Reductive Elimination (C-N Bond Formation) AmineCoord->RedElim RedElim->OxAdd Pd(0) Regeneration Product Coupled Heteroaryl Product RedElim->Product

Fig 1. Catalytic cycle and salt neutralization for Buchwald-Hartwig amination.

Experimental Protocols (Self-Validating Workflows)

The following protocol utilizes the Pd(OAc)₂ / Xantphos system, optimized for the dihydrochloride salt nature of the substrate[1].

Protocol A: Standard Buchwald-Hartwig Amination (10 mmol scale)

Reagents:

  • Aryl Chloride/Bromide: 10.0 mmol (1.0 eq)

  • 3-Methoxy-1-methyl-1H-pyrazol-4-amine dihydrochloride: 12.0 mmol (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂): 0.5 mmol (5 mol%)

  • Xantphos: 0.5 mmol (5 mol%)

  • Cesium carbonate (Cs₂CO₃): 40.0 mmol (4.0 eq) (2.4 eq for salt neutralization + 1.6 eq for coupling)

  • Solvent: 1,4-Dioxane / Water (10:1 v/v), 50 mL

Step-by-Step Methodology:

  • Preparation of the Schlenk Flask: To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add the Aryl Chloride, 3-Methoxy-1-methyl-1H-pyrazol-4-amine dihydrochloride, Pd(OAc)₂, Xantphos, and Cs₂CO₃.

  • Atmosphere Exchange (Crucial Step): Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 5 minutes, then backfill with ultra-pure Nitrogen or Argon. Repeat this cycle three times. Causality: Pd(0) intermediates are highly sensitive to oxidation; ambient oxygen will irreversibly precipitate palladium black.

  • Solvent Addition: Syringe in 50 mL of the pre-degassed 1,4-Dioxane/Water (10:1) mixture. Causality: The addition of a small amount of water (10:1 ratio) significantly enhances the solubility of the inorganic Cs₂CO₃ and the amine dihydrochloride salt, facilitating the crucial initial neutralization step[1].

  • Heating & Monitoring: Replace the septum with a reflux condenser (under nitrogen) and heat the biphasic mixture to 110 °C in a pre-heated oil bath. Stir vigorously (800 rpm) for 3.5 to 5 hours. Monitor reaction progression via LC-MS or TLC.

  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (100 mL) and filter through a short pad of Celite to remove insoluble inorganic salts and palladium residues. Wash the organic filtrate with brine (2 × 50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (typically using a gradient of Dichloromethane/Methanol) to isolate the pure coupled product.

References

  • US9714236B2 - Compounds and methods for inhibiting JAK Source: Google Patents URL
  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation Source: MDPI (Pharmaceuticals) URL:[Link]

  • The Buchwald–Hartwig Amination After 25 Years Source: Angewandte Chemie International Edition (via ResearchGate) URL:[Link]

  • Room-Temperature Amination of Chloroheteroarenes in Water by a Recyclable Copper(II)-Phosphaadamantanium Sulfonate System Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Regioselective Synthesis of Benzimidazolones via Cascade C–N Coupling of Monosubstituted Ureas Source: Organic Letters (ACS Publications) URL:[Link]

Sources

Validation

Assessing the purity of final compounds synthesized with "3-Methoxy-1-methyl-1H-pyrazol-4-amine dihydrochloride"

Comprehensive Guide: Assessing the Purity of Compounds Synthesized with 3-Methoxy-1-methyl-1H-pyrazol-4-amine Dihydrochloride As a Senior Application Scientist, I frequently encounter challenges in the synthesis and down...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Guide: Assessing the Purity of Compounds Synthesized with 3-Methoxy-1-methyl-1H-pyrazol-4-amine Dihydrochloride

As a Senior Application Scientist, I frequently encounter challenges in the synthesis and downstream analytical validation of complex heterocyclic active pharmaceutical ingredients (APIs). One highly specialized building block that has gained significant traction in targeted therapeutics is1[1]. This compound is instrumental in the structural design of advanced 2[2] and 3[3].

The methoxy group at the C3 position acts as a critical hydrogen bond acceptor for kinase hinge region binding, while the N1 methyl group locks the pyrazole into a predictable conformation[2]. However, incorporating electron-rich aminopyrazoles into an API introduces unique impurity profiles that must be rigorously assessed to comply with 4[4]. This guide details the comparative advantages of this specific reagent and provides validated, step-by-step methodologies for assessing the purity of the final synthesized compounds.

Material Selection: Target Compound vs. Alternatives

When designing a synthetic route, chemists often evaluate 3-Methoxy-1-methyl-1H-pyrazol-4-amine dihydrochloride against simpler, commercially available alternatives like 1-Methyl-1H-pyrazol-4-amine (free base).

The Causality of the Salt Form: Aminopyrazoles are highly electron-rich and notoriously prone to atmospheric oxidation. Utilizing the dihydrochloride salt protonates the amine, withdrawing electron density from the pyrazole ring. This drastically improves bench stability, prevents the formation of oxidative dimer impurities during storage, and allows for highly predictable stoichiometry during SNAr or Buchwald-Hartwig coupling steps.

Table 1: Performance and Impurity Profile Comparison

Parameter3-Methoxy-1-methyl-1H-pyrazol-4-amine 2HCl1-Methyl-1H-pyrazol-4-amine (Free Base)
Storage Stability Excellent (Salt form prevents oxidation)Poor (Prone to rapid atmospheric oxidation)
Reactivity High (Requires controlled neutralization in situ)Moderate to High
Typical Impurities Des-methyl derivatives, unreacted starting materialOxidative dimers, N-oxides, degradation products
Kinase Target Affinity Enhanced (C3-Methoxy acts as H-bond acceptor)Baseline
Downstream Purification Highly predictable via RP-HPLCOften complicated by lipophilic oxidative byproducts

Analytical Workflow for Purity Assessment

To ensure the final API meets regulatory standards, a self-validating analytical workflow must be established. The diagram below illustrates the logical progression from synthesis to regulatory compliance.

AnalyticalWorkflow A Final API Synthesis (using 3-Methoxy-1-methyl-1H-pyrazol-4-amine 2HCl) B RP-HPLC-UV (Purity Quantification & Peak Integration) A->B Primary Aliquot C LC-MS/MS (Impurity Mass & Fragmentation) A->C Secondary Aliquot E ICH Q3A Compliance (Reporting & Qualification Thresholds) B->E D NMR Spectroscopy (Regioisomer & Structural Elucidation) C->D Unknown Impurities >0.10% C->E D->E

Caption: Workflow for purity assessment and impurity identification of synthesized pyrazole compounds.

Step-by-Step Experimental Methodologies

Protocol 1: RP-HPLC for Purity Quantification

Causality: Pyrazole-containing compounds frequently exhibit peak tailing due to secondary interactions with residual silanols on the silica stationary phase. Utilizing an acidic mobile phase (0.1% Trifluoroacetic acid, TFA) suppresses silanol ionization (pKa ~4.5) and ensures the basic pyrazole nitrogens are fully protonated. This yields sharp, symmetrical peaks essential for accurate area-under-the-curve (AUC) integration[5].

  • Sample Preparation: Accurately weigh 1.0 mg of the final synthesized API. Dissolve in 1.0 mL of LC-MS grade Methanol/Water (50:50, v/v). Rationale: This solvent ratio ensures complete dissolution of both the lipophilic core structure and any polar salt impurities.

  • Column Selection: C18 column (e.g., 150 mm × 4.6 mm, 3.5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% TFA in LC-MS grade Water[5].

    • Solvent B: 0.1% TFA in LC-MS grade Acetonitrile[5].

  • Gradient Elution: 5% B to 95% B over 15 minutes; hold at 95% B for 2 minutes; return to 5% B over 1 minute; re-equilibrate for 3 minutes. Rationale: A broad gradient ensures that highly polar unreacted building blocks elute early, while lipophilic final products or dimers are fully resolved later in the run.

  • Detection: UV at 254 nm and 280 nm.

  • System Suitability (Self-Validation): Inject a blank solvent to confirm baseline stability. Inject a reference standard; the tailing factor (Tf) must be ≤ 1.5, and the theoretical plate count (N) must be > 2000.

Protocol 2: LC-MS/MS for Impurity Identification

Causality: Any impurity exceeding the 6 (typically 0.10% for maximum daily doses ≤ 2g) must be structurally characterized[6]. LC-MS/MS provides exact mass and fragmentation patterns to trace the origin of the impurity.

  • Ionization Mode: Electrospray Ionization (ESI) in Positive Mode. Rationale: The basic nature of the pyrazole and amine moieties makes them highly amenable to protonation, yielding strong [M+H]+ parent ions.

  • Mass Range: Scan from m/z 100 to 1000.

  • Fragmentation: Apply collision-induced dissociation (CID) at 20–40 eV to generate diagnostic product ions. Note: The loss of the methoxy group (-30 Da, formaldehyde equivalent) is a highly characteristic fragmentation pathway for 3-methoxy pyrazoles, confirming the presence of the intact building block in the impurity.

Experimental Data Presentation

The following simulated batch data demonstrates the superior purity outcomes when utilizing the dihydrochloride salt variant of the building block compared to a standard free base alternative during the synthesis of a model EGFR inhibitor.

Table 2: Comparative Purity and Yield Data (Simulated Batch Analysis)

BatchReagent Used in SynthesisCrude Yield (%)Crude Purity (HPLC Area %)Final Purity (Post-Prep HPLC)Dominant Impurity Species Identified (LC-MS)
A1 3-Methoxy-1-methyl-1H-pyrazol-4-amine 2HCl82.4%91.5%99.8% Des-methyl derivative (m/z [M-14]+)
B1 1-Methyl-1H-pyrazol-4-amine (Free base)68.1%78.2%96.4% Oxidative dimers / N-oxides (m/z[2M-2]+)

Regulatory Alignment (ICH Q3A)

When utilizing 3-Methoxy-1-methyl-1H-pyrazol-4-amine dihydrochloride, analytical findings must be strictly aligned with7[7]. For a new drug substance with a maximum daily dose of ≤ 2g/day, the following limits apply:

  • Reporting Threshold: 0.05%[6]

  • Identification Threshold: 0.10% (Requires Protocol 2: LC-MS/MS execution)[6]

  • Qualification Threshold: 0.15% (Requires toxicological safety evaluation)[6]

By employing the dihydrochloride salt, the formation of complex oxidative impurities is minimized, ensuring that the crude product requires less aggressive downstream purification to meet these stringent regulatory limits.

References

  • Discovery of N-((3R,4R)-4-Fluoro-1-(6-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)-9-methyl-9H-purin-2-yl)pyrrolidine-3-yl)acrylamide (PF-06747775)
  • US9714236B2 - Compounds and methods for inhibiting JAK, Google P
  • Quality Guidelines - ICH Q3A(R2) Impurities in New Drug Substances, ICH,
  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantific
  • Guidance for Industry Q3A Impurities in New Drug Substances, FDA,
  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide, Tasianinch,
  • 2091135-14-5 | 3-Methoxy-1-methyl-1H-pyrazol-4-amine dihydrochloride, BLD Pharm,

Sources

Safety & Regulatory Compliance

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